molecular formula H2 B084252 Deuterium hydride CAS No. 13983-20-5

Deuterium hydride

Cat. No.: B084252
CAS No.: 13983-20-5
M. Wt: 3.0221 g/mol
InChI Key: UFHFLCQGNIYNRP-OUBTZVSYSA-N
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Description

Deuterium hydride, more precisely known as hydrogen deuteride (HD), is a stable, diatomic molecule of significant value in advanced research due to the distinct nuclear properties of its constituent atoms. Its primary research application lies in Hydrogen-Deuterium Exchange (H/D or HDX) methodologies, a powerful set of techniques used to probe the structure and dynamics of proteins and other complex molecules . In HDX mass spectrometry, the exchange of labile hydrogens for deuterium in a protein backbone allows researchers to study protein folding, conformational changes, and molecular interactions by monitoring mass shifts and mapping solvent accessibility . Furthermore, the distinct magnetic and vibrational properties of the deuterium nucleus make HD an invaluable tool in spectroscopy. The significant mass difference between protium and deuterium results in measurable shifts in vibrational frequencies, which can be leveraged in infrared and Raman spectroscopy for fundamental studies in quantum mechanics and for tracing reaction pathways . In nuclear magnetic resonance (NMR) spectroscopy, HD can be used in studies where the distinct NMR frequency of deuterium is beneficial, and deuterated solvents derived from similar sources are routinely used to avoid signal interference in proton NMR . The kinetic isotope effect (KIE) associated with the stronger C–D bond also makes compounds like HD relevant in pharmaceutical and materials research for modifying metabolic pathways of drug candidates or enhancing the stability and performance of organic materials like OLEDs . This compound is intended for use in these and other specialized research applications.

Properties

IUPAC Name

deuterium monohydride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/H2/h1H/i1+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFHFLCQGNIYNRP-OUBTZVSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[HH]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2HH]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID001027186
Record name Deuterium hydride
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Molecular Weight

3.0221 g/mol
Source PubChem
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CAS No.

16873-17-9, 13983-20-5
Record name Deuterium atom
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Record name Hydrogen deuteride
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Record name Deuterium hydride
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Record name Deuterium, atomic
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Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Deuterium Hydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of deuterium hydride (HD). The information is presented in a structured format to facilitate easy access and comparison for research and development applications.

Introduction

This compound, a diatomic molecule composed of a protium (¹H) and a deuterium (²H or D) atom, is a significant isotopologue of molecular hydrogen.[1][2] Its unique physical characteristics, stemming from the mass difference between its constituent isotopes, make it a subject of interest in various scientific fields, including nuclear magnetic resonance (NMR) spectroscopy, astrophysics, and kinetic isotope effect studies.[2][3][4] This guide details its fundamental physical properties, supported by experimental data and methodologies.

Core Physical Properties

The physical properties of this compound are summarized in the tables below for easy reference and comparison.

Table 1: General and Molar Properties of this compound

PropertyValueSource(s)
Chemical Formula DH[5][6]
Molecular Weight 3.022 g/mol [3][5][7]
CAS Registry Number 13983-20-5[3][5][6]
Appearance Colorless gas[1]
Odor Odorless[1]

Table 2: Thermal and Density Properties of this compound

PropertyValueConditionsSource(s)
Boiling Point -252.8 °C (-422.04 °F; 20.35 K)at 760 mmHg[1][3][8][9][10][11]
Melting Point -259.2 °C (-434.56 °F; 13.95 K)-[1][3][8][9][10][11]
Density 0.084 g/Lat 0°C[1]
Vapor Density 0.07at 21°C (vs air)[10][11]

Table 3: Structural Property of this compound

PropertyValueSource(s)
Bond Length (re) 0.741 Å[12][13]

Experimental Protocols

The determination of the physical properties of this compound involves various experimental techniques. Below are summaries of methodologies cited in the literature.

3.1. Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the reaction of a metal hydride with a deuterated source. For instance, sodium hydride (NaH) can be treated with deuterated water (D₂O) to produce this compound gas and sodium deuteroxide (NaOD).[2]

  • Reaction: NaH + D₂O → HD + NaOD[2]

The resulting gas mixture can be purified to isolate this compound. Commercial suppliers often provide high-purity this compound with specified isotopic enrichment.

3.2. Spectroscopic Analysis for Structural and Property Determination

Spectroscopic methods are fundamental to characterizing this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ²H NMR are powerful tools for studying this compound. The ¹H NMR spectrum of HD shows a characteristic 1:1:1 triplet due to the coupling of the proton with the deuterium nucleus (spin I=1).[2] This technique is also used to determine the extent of deuterium incorporation in hydride complexes.[14]

  • Infrared (IR) Spectroscopy: The vibrational frequency of the D-H bond is significantly different from the H-H and D-D bonds due to the mass difference. This allows for the easy differentiation of deuterated compounds using IR spectroscopy.[4]

  • Mass Spectrometry: Mass spectrometry is used to distinguish between the stable isotopes of hydrogen and is a key analytical tool in experiments involving deuterium production and hydrogen-deuterium exchange.[4][15] Experimental setups for studying deuterium production often employ a residual gas analyzer (RGA), a type of mass spectrometer, to monitor the relative abundances of H₂, HD, and D₂.[16]

3.3. Determination of Thermal Properties

The boiling and melting points of this compound are determined using standard cryogenic techniques. These involve cooling the gas until it liquefies and then solidifies, with precise temperature measurements taken at the phase transitions.

Logical Relationships of Physical Properties

The physical properties of this compound are intrinsically linked. The increased mass due to the presence of a neutron in the deuterium nucleus is the primary driver for the differences observed when compared to dihydrogen (H₂).

Physical_Properties_Relationship Relationship of this compound's Physical Properties cluster_nuclear Nuclear Composition cluster_fundamental Fundamental Properties cluster_macroscopic Macroscopic Properties Neutron Neutron Molecular_Weight Increased Molecular Weight Neutron->Molecular_Weight leads to Bond_Energy Altered Bond Energy & Length Neutron->Bond_Energy affects (Zero-Point Energy) Thermal_Properties Higher Boiling & Melting Points Molecular_Weight->Thermal_Properties influences Density Higher Density Molecular_Weight->Density influences

Caption: Interrelation of this compound's Physical Properties.

Conclusion

The physical properties of this compound are well-characterized and demonstrate the significant impact of isotopic substitution on molecular characteristics. The data and methodologies presented in this guide serve as a valuable resource for professionals in research and drug development, aiding in the design and interpretation of experiments where deuterium labeling is employed. The distinct properties of HD, from its molecular weight to its spectroscopic signatures, provide a foundation for its diverse applications.

References

An In-depth Technical Guide to the Discovery and Synthesis of Deuterium Hydride Gas

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and synthesis of deuterium hydride (HD) gas. It is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who require a thorough understanding of this important isotopologue of hydrogen. This document details the historical context of its discovery, provides in-depth experimental protocols for its synthesis, and presents key quantitative data in a clear and accessible format.

Discovery of Deuterium and this compound

The discovery of deuterium in 1931 by Harold C. Urey, for which he was awarded the Nobel Prize in Chemistry in 1934, marked a significant milestone in nuclear physics and chemistry.[1] The existence of this heavier isotope of hydrogen, with a nucleus containing one proton and one neutron, was first confirmed through a meticulous experiment involving the fractional distillation of liquid hydrogen.[2][3][4]

The Pioneering Experiment of Urey, Brickwedde, and Murphy

Urey, in collaboration with Ferdinand G. Brickwedde and George M. Murphy, devised an experiment based on the theoretical prediction that the heavier isotope of hydrogen would have a slightly lower vapor pressure than the lighter protium (¹H).[1][4] This difference in volatility, though small, could be exploited to concentrate the heavier isotope.

The experimental workflow for the discovery of deuterium is outlined below:

Discovery_Workflow cluster_Distillation Fractional Distillation of Liquid Hydrogen cluster_Analysis Spectroscopic Analysis cluster_Confirmation Confirmation of Deuterium start Start with 5 Liters of Liquid Hydrogen distill Slow Evaporation at Cryogenic Temperatures start->distill concentrate Reduce Volume to 1 cubic centimeter distill->concentrate vaporize Vaporize the Concentrated Residue concentrate->vaporize Transfer of concentrated sample excite Excite the Gas in a Discharge Tube vaporize->excite spectrograph Analyze Emission Spectrum with a 21 ft. Spectrograph excite->spectrograph detect Observe Faint Spectral Lines of the Balmer Series spectrograph->detect shift Measure Wavelength Shift of Spectral Lines detect->shift confirm Confirm Presence of a Heavier Hydrogen Isotope (Deuterium) shift->confirm Synthesis_LiAlH4 cluster_Reaction Reaction Setup cluster_Collection Gas Collection and Purification cluster_Analysis Product Analysis start Prepare a Suspension of LiAlH4 in an Anhydrous Ether cool Cool the Reaction Mixture (e.g., Ice Bath) start->cool add Slowly Add D2O Dropwise with Stirring cool->add collect Collect the Evolved HD Gas add->collect Gas Evolution dry Pass the Gas Through a Drying Agent collect->dry purify Purify by Fractional Condensation (Optional) dry->purify analyze Analyze Purity using Mass Spectrometry or Gas Chromatography purify->analyze store Store the Purified HD Gas analyze->store

References

An In-depth Technical Guide to the Rotational and Vibrational Spectra of Deuterium Hydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the rotational and vibrational spectra of deuterium hydride (HD). Due to its unique properties as a stable, non-radioactive isotope of hydrogen, HD serves as a valuable tool in various scientific disciplines, including drug development, where isotopic labeling can elucidate metabolic pathways and reaction mechanisms. Understanding its spectroscopic characteristics is paramount for its application.

Introduction to the Spectroscopy of this compound

This compound is a heteronuclear diatomic molecule consisting of a hydrogen atom and a deuterium atom. Unlike its homonuclear counterparts, H₂ and D₂, HD possesses a small permanent dipole moment, a consequence of the slight asymmetry in its electron distribution due to the different nuclear masses. This permanent dipole moment, although small (approximately 5.8 x 10⁻⁴ D), makes HD weakly active in infrared (IR) spectroscopy for pure rotational and vibrational-rotational transitions, which are formally forbidden in H₂ and D₂.[1]

The study of the rotational and vibrational spectra of HD provides crucial information about its molecular structure and dynamics. These spectra are governed by the principles of quantum mechanics, with discrete energy levels corresponding to different rotational and vibrational states. Transitions between these energy levels, induced by the absorption or emission of electromagnetic radiation, give rise to the characteristic spectral lines.

Theoretical Framework

Rotational Energy Levels

The rotational energy levels of a diatomic molecule can be approximated by the rigid rotor model. The energy levels, E_J, are quantized and depend on the rotational quantum number, J (J = 0, 1, 2, ...), and the rotational constant, B:

E_J = B J(J+1)

The rotational constant is inversely proportional to the moment of inertia (I) of the molecule, which in turn depends on the reduced mass (μ) and the equilibrium bond length (rₑ).[2]

B = h / (8π²cI) where I = μrₑ²

For HD, the substitution of a proton with a deuteron significantly increases the reduced mass compared to H₂, leading to a smaller rotational constant and more closely spaced rotational energy levels.[2]

Vibrational Energy Levels

The vibrational motion of a diatomic molecule can be modeled as a harmonic oscillator. The vibrational energy levels, E_v, are also quantized and are given by:

E_v = (v + 1/2)hω

where v is the vibrational quantum number (v = 0, 1, 2, ...) and ω is the vibrational frequency. The vibrational frequency is determined by the force constant of the bond (k) and the reduced mass of the molecule. Due to the increased reduced mass, HD has a lower vibrational frequency compared to H₂.[3][4]

Rovibrational Energy Levels and Spectra

In reality, rotational and vibrational motions are coupled. The total rovibrational energy of the molecule is a sum of the rotational and vibrational energies, with additional terms accounting for the interaction between rotation and vibration (rovibrational coupling) and centrifugal distortion.[5][6][7]

The selection rules for rovibrational transitions in HD are:

  • Δv = ±1 for the fundamental vibrational transition.

  • ΔJ = ±1 corresponding to the R-branch (ΔJ = +1) and the P-branch (ΔJ = -1).[8][9][10]

Unlike homonuclear diatomic molecules, the ΔJ = 0 (Q-branch) transition is weakly allowed for HD due to its small dipole moment.

Quantitative Spectroscopic Data

The following tables summarize key quantitative data for the rotational and vibrational spectra of this compound.

Table 1: Molecular and Spectroscopic Constants of this compound (HD)

ConstantSymbolValueUnitReference
Equilibrium Internuclear Distancerₑ0.741Å[11][12]
Rotational ConstantBₑ45.655cm⁻¹[11]
Rotation-Vibration Interaction Constantαₑ1.986cm⁻¹[11]
Vibrational Constantωₑ3813.15cm⁻¹[11]
Anharmonicity Constantωₑxₑ91.65cm⁻¹[11]
Vibrational Zero-Point EnergyZPE1890.262cm⁻¹[11]
Fundamental Vibrational Frequencyν₀3632cm⁻¹[3]
Electric Dipole Momentμ5.8 x 10⁻⁴Debye[1]

Table 2: Frequencies of Fundamental Rovibrational Transitions of HD

TransitionBranchWavenumber (cm⁻¹)
v=0 → v=1P(1)3543.69
P(2)3457.77
R(0)3717.53
R(1)3800.03
R(2)3880.53

Note: The data in Table 2 are representative values and may vary slightly depending on the experimental conditions.

Experimental Protocols

The acquisition of rotational and vibrational spectra of this compound requires high-resolution spectroscopic techniques.

Fourier-Transform Infrared (FTIR) Spectroscopy

Methodology:

  • Sample Preparation: Gaseous HD is introduced into a gas cell with IR-transparent windows (e.g., KBr or CaF₂). The pressure of the gas is optimized to achieve sufficient absorption without significant pressure broadening.

  • Instrumentation: A high-resolution FTIR spectrometer is used. The instrument consists of a broadband IR source, a Michelson interferometer, the sample cell, and a detector (e.g., MCT - Mercury Cadmium Telluride).

  • Data Acquisition: The interferometer modulates the IR beam, which then passes through the HD sample. The transmitted light is detected, and the resulting interferogram is recorded.

  • Data Processing: A Fourier transform is applied to the interferogram to obtain the frequency-domain spectrum, revealing the absorption lines corresponding to the rovibrational transitions of HD.

Raman Spectroscopy

Methodology:

  • Sample Illumination: A high-intensity monochromatic laser beam is passed through the HD gas sample.

  • Scattered Light Collection: The light scattered by the sample is collected at a 90° angle to the incident beam to minimize stray light.

  • Spectral Analysis: The collected scattered light is passed through a high-resolution spectrometer to disperse the light according to its wavelength.

  • Detection: A sensitive detector, such as a charge-coupled device (CCD), records the spectrum. The Raman spectrum will show Stokes (lower frequency) and anti-Stokes (higher frequency) lines corresponding to the rotational and rovibrational transitions.[13]

Cavity Ring-Down Spectroscopy (CRDS)

Methodology:

  • High-Finesse Optical Cavity: The HD gas sample is placed within a high-finesse optical cavity formed by two highly reflective mirrors.

  • Laser Pulse Injection: A laser pulse is injected into the cavity.

  • Decay Time Measurement: The intensity of the light leaking out of the cavity is monitored with a photodetector. The rate of decay (ring-down time) of the light intensity is measured.

  • Absorption Measurement: The presence of an absorbing species (HD) at the laser wavelength will decrease the ring-down time. By measuring the ring-down time with and without the sample, the absolute absorption can be determined with very high sensitivity. This technique is particularly useful for studying the weak transitions of HD.[14]

Visualizations

The following diagrams illustrate key concepts and workflows related to the spectroscopy of this compound.

Experimental_Workflow cluster_preparation Sample Preparation cluster_spectroscopy Spectroscopic Measurement cluster_analysis Data Analysis cluster_output Output HD_Source This compound Gas Source Gas_Cell Gas Cell HD_Source->Gas_Cell Introduction Spectrometer High-Resolution Spectrometer (FTIR, Raman, or CRDS) Gas_Cell->Spectrometer Analysis Raw_Data Raw Spectral Data (Interferogram/Scattered Light) Spectrometer->Raw_Data Processed_Spectrum Processed Spectrum (Absorption/Raman Shift) Raw_Data->Processed_Spectrum Fourier Transform/ Dispersion Analysis Data_Interpretation Data Interpretation (Peak Assignment, Constant Determination) Processed_Spectrum->Data_Interpretation Results Spectroscopic Constants & Molecular Properties Data_Interpretation->Results

Experimental workflow for obtaining and analyzing the spectra of this compound.

Energy_Level_Transitions Rovibrational Transitions in this compound (Fundamental Band) v0_J0 J=0 v1_J1 J=1 v0_J0->v1_J1 R(0) v0_J1 J=1 v1_J0 J=0 v0_J1->v1_J0 P(1) v0_J1->v1_J1 Q(1) v1_J2 J=2 v0_J1->v1_J2 R(1) v0_J2 J=2 v0_J2->v1_J1 P(2) v0_J2->v1_J2 Q(2) v1_J3 J=3 v0_J2->v1_J3 R(2) v0_J3 J=3 v0_J3->v1_J2 P(3)

Energy level transitions in the rovibrational spectrum of HD.

Conclusion

The rotational and vibrational spectra of this compound provide a wealth of information about its fundamental molecular properties. The distinct spectroscopic signature of HD, arising from its isotopic composition, makes it a powerful tool in various scientific applications. For researchers, scientists, and professionals in drug development, a thorough understanding of HD's spectroscopy is essential for leveraging its unique characteristics in isotopic labeling studies and for the elucidation of complex chemical and biological processes. The data and methodologies presented in this guide offer a solid foundation for the application and interpretation of HD's spectral data.

References

An In-depth Technical Guide on the Isotopic Effects of Deuterium Hydride in Chemical Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The substitution of hydrogen with its heavier isotope, deuterium, has become a powerful tool in understanding reaction mechanisms and modulating the properties of chemical compounds, particularly in the realm of drug development. While the kinetic isotope effect (KIE) of deuterium is widely studied, the unique isotopic effects of deuterium hydride (HD) as a distinct molecular entity are less commonly explored yet offer significant insights. This technical guide provides a comprehensive overview of the core principles governing the isotopic effects of this compound in chemical reactions, supported by quantitative data, detailed experimental protocols, and visualizations of key concepts.

The primary difference between hydrogen (protium, H), deuterium (D), and by extension, the diatomic molecules H₂, D₂, and HD, lies in their mass. Deuterium possesses a neutron in addition to a proton, making it approximately twice as heavy as protium. This mass difference leads to a lower zero-point vibrational energy for bonds involving deuterium, resulting in a stronger and more stable bond. Consequently, reactions that involve the cleavage of a C-D bond are generally slower than those involving a C-H bond, a phenomenon known as the primary kinetic isotope effect.[1][2] This guide will delve into the nuances of these effects, with a specific focus on reactions involving this compound.

Core Concepts: Kinetic and Equilibrium Isotope Effects

Kinetic Isotope Effect (KIE)

The kinetic isotope effect is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. It is expressed as the ratio of the rate constant for the lighter isotope (k_L) to that of the heavier isotope (k_H).

Primary Kinetic Isotope Effect (PKIE): A primary KIE is observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction. For C-H versus C-D bond cleavage, the PKIE (k_H/k_D) is typically in the range of 6 to 10 at room temperature.[1] This is a direct consequence of the higher activation energy required to break the stronger C-D bond.

Secondary Kinetic Isotope Effect (SKIE): A secondary KIE arises when the isotopic substitution is at a position not directly involved in bond breaking or formation in the rate-determining step. SKIEs are generally much smaller than PKIEs, with values typically ranging from 0.7 to 1.5.[1] They provide valuable information about changes in hybridization and coordination at the transition state.

Equilibrium Isotope Effect (EIE)

The equilibrium isotope effect refers to the change in the equilibrium constant of a reaction upon isotopic substitution. It arises from the differences in the zero-point energies of the reactants and products.

Comparative Reactivity of H₂, D₂, and HD in Chemical Reactions

The distinct properties of this compound (HD) compared to its homonuclear counterparts, H₂ and D₂, lead to interesting and often non-intuitive isotopic effects in various chemical reactions.

Catalytic Hydrogenation

In catalytic hydrogenation reactions on metal surfaces, the relative rates of reaction for H₂, D₂, and HD are influenced by both the dissociative adsorption of the dihydrogen molecule and the subsequent surface reactions of the adsorbed atoms.

Reaction / CatalystRelative Rate (H₂ : HD : D₂)k_H₂/k_D₂k_H₂/k_HDk_HD/k_D₂Reference
H₂/D₂ exchange over Pd foilNot explicitly stated, but HD is the product---[3]
H₂/D₂ exchange over Cu foilNot explicitly stated, but HD is the product---[4]
H₂/D₂ exchange over AgxPd1–x alloysHD formation is measured as a function of temperature and pressure---[5]

Note: The provided search results focus on H₂/D₂ exchange reactions where HD is a product, rather than a direct comparison of the hydrogenation rates of H₂, D₂, and HD as reactants. The data in these studies can be used to model the kinetics of adsorption and desorption of the different isotopes.

Radical Reactions

In gas-phase radical reactions, the differences in zero-point energies and tunneling probabilities can lead to significant kinetic isotope effects.

Reactionk_H₂k_HDk_D₂k_H₂/k_D₂k_H₂/k_HDk_HD/k_D₂Temperature (K)Reference
D + H₂ → HD + H------250-750[6]
H + D₂ → HD + D------300-750[6]

Note: The provided references discuss the kinetics of these specific radical reactions in detail, providing rate constants over a range of temperatures that can be used to calculate the KIEs.

Ion-Molecule Reactions

Studies on the reactions of atomic ions with H₂, D₂, and HD in the gas phase have revealed detailed information about reaction dynamics and potential energy surfaces. The branching ratios for the different product channels in reactions involving HD are particularly insightful.

ReactionProduct Channel 1Branching Ratio 1 (%)Product Channel 2Branching Ratio 2 (%)Collision EnergyReference
HD⁺ + HDH₂D⁺ + D38.1 ± 3.0HD₂⁺ + H61.9 ± 3.0< 1 K[7]
HD⁺ + D₂HD₂⁺ + D61.4 ± 3.5D₃⁺ + H38.6 ± 3.5< 1 K[7]
D₂⁺ + HDHD₂⁺ + D60.5 ± 2.0D₃⁺ + H39.5 ± 2.0< 1 K[7]
Th⁺ + HDThH⁺ + DEndothermicThD⁺ + HEndothermic-[8]

Experimental Protocols

Synthesis and Purification of this compound

High-purity this compound is essential for accurate kinetic studies. A common method for its preparation involves the reaction of lithium aluminum hydride with deuterium oxide.[9][10]

Protocol for the Synthesis of this compound:

  • Apparatus Setup: A reaction flask equipped with a dropping funnel and a gas outlet is connected to a gas collection system. The entire system should be thoroughly dried and purged with an inert gas (e.g., argon or nitrogen).

  • Reaction: A solution of lithium aluminum hydride in a suitable aprotic solvent (e.g., diethyl ether or tetrahydrofuran) is placed in the reaction flask and cooled in an ice bath.

  • Addition of D₂O: Deuterium oxide (D₂O) is added dropwise from the dropping funnel to the stirred solution of lithium aluminum hydride. The rate of addition should be controlled to maintain a steady evolution of gas. The reaction is: LiAlH₄ + 4D₂O → LiOD + Al(OD)₃ + 4HD.

  • Gas Collection: The evolved this compound gas is passed through a cold trap to remove any solvent vapors and then collected, for example, in a gas burette or by displacement of a suitable liquid.

  • Purification: The collected HD gas may contain small amounts of H₂ and D₂ as impurities. Fractional distillation at liquid hydrogen temperatures can be employed to achieve high purity (e.g., 99.8%).[9]

Measurement of Gas-Phase Reaction Kinetics

The kinetics of gas-phase reactions involving this compound can be studied using a variety of techniques, including flow tube reactors coupled with mass spectrometry.

General Experimental Workflow for Gas-Phase Kinetic Measurements:

G cluster_prep Gas Preparation & Introduction cluster_reaction Reaction Zone cluster_analysis Analysis HD_source HD Gas Source MFCs Mass Flow Controllers HD_source->MFCs Reactant_source Other Reactant Source Reactant_source->MFCs Reactor Flow Tube Reactor (Temperature Controlled) MFCs->Reactor MS Mass Spectrometer Reactor->MS Data Data Acquisition MS->Data

Figure 1: A generalized workflow for studying gas-phase reactions of this compound.

Protocol for Kinetic Measurements:

  • Reactant Introduction: this compound and the other reactant gas are introduced into the flow tube reactor at controlled flow rates using mass flow controllers.

  • Reaction: The gases mix and react as they travel down the temperature-controlled reactor. The reaction time can be varied by changing the flow rates or the position of the reactant inlet.

  • Sampling: A portion of the gas mixture is continuously sampled from the reactor into a mass spectrometer.

  • Analysis: The mass spectrometer is used to monitor the concentrations of reactants and products as a function of reaction time. The rate constants can then be determined by fitting the concentration profiles to an appropriate kinetic model. Quadrupole mass spectrometers are often used for this purpose.[11]

Analysis of Isotopic Distribution by Mass Spectrometry

Mass spectrometry is a key analytical technique for determining the isotopic composition of the products of reactions involving this compound.

Procedure for Mass Spectrometric Analysis:

  • Ionization: The gas sample is introduced into the ion source of the mass spectrometer, where the molecules are ionized, typically by electron impact.

  • Mass Analysis: The resulting ions are separated according to their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: The abundance of each ion is measured by a detector. For reactions involving H₂, D₂, and HD, the relevant m/z values are typically 2 (H₂⁺), 3 (HD⁺), and 4 (D₂⁺).

  • Data Analysis: The relative intensities of the mass peaks are used to determine the isotopic distribution of the products. It is important to calibrate the mass spectrometer's sensitivity for the different isotopes to ensure accurate quantitative analysis.[11]

NMR Spectroscopy in this compound Reactions

NMR spectroscopy can be a powerful tool for characterizing the products and intermediates of reactions involving this compound, particularly in the solution phase.

  • ¹H NMR: In ¹H NMR spectra, the presence of a deuterium atom on an adjacent carbon can lead to the splitting of the proton signal into a 1:1:1 triplet due to coupling with the spin-1 deuterium nucleus. The disappearance or reduction in the intensity of a proton signal can indicate its replacement by deuterium.[12]

  • ²H NMR: Deuterium NMR can be used to directly observe the deuterium-containing products. While the resolution is generally lower than in ¹H NMR, it provides unambiguous evidence of deuterium incorporation.[13]

Isotopic Effects of this compound in Enzymatic Reactions

The study of this compound's direct interaction with enzymes as a substrate is a niche but important area of research. While much of the literature focuses on the use of deuterated substrates to probe enzyme mechanisms, some studies have investigated the enzymatic cleavage or formation of dihydrogen, where isotopic effects can be significant.

Hydride Transfer Reactions

Many enzymes catalyze hydride transfer reactions, often involving cofactors like NAD(P)H. The primary deuterium kinetic isotope effect is a key tool for determining whether hydride transfer is the rate-determining step.

EnzymeSubstrate(s)k_H/k_DCommentsReference
Glycerol-3-phosphate dehydrogenaseNADL (L=H, D) + DHAP1.5 - 3.1The KIE varies with mutations in the enzyme, providing insight into the transition state stabilization.[14][15]
Thymidylate Synthase-LargeSuggests that hydride transfer is rate-limiting.[16]

Logical Relationship of KIE in Enzyme-Catalyzed Hydride Transfer:

G cluster_reaction Enzyme-Catalyzed Hydride Transfer cluster_observation Experimental Observation ES Enzyme-Substrate Complex TS Transition State (Hydride Transfer) ES->TS EP Enzyme-Product Complex TS->EP KIE KIE = k_H / k_D TS->KIE Isotope Substitution Affects TS Energy k_H Rate with H k_H->KIE k_D Rate with D k_D->KIE

Figure 2: The relationship between isotopic substitution, the transition state, and the observed KIE.

Quantum Tunneling

In reactions involving the transfer of hydrogen isotopes, quantum mechanical tunneling can play a significant role, leading to unusually large kinetic isotope effects and non-linear Arrhenius behavior. Due to its smaller mass, hydrogen has a higher probability of tunneling through the activation barrier than deuterium. This effect is particularly pronounced at low temperatures. The observation of a large KIE (typically > 10) is often taken as evidence for tunneling.[1]

Applications in Drug Development

The deliberate incorporation of deuterium into drug molecules, a strategy known as "deuterium switching," has emerged as a valuable approach in drug development. By replacing hydrogen atoms at sites of metabolic vulnerability with deuterium, the rate of metabolic degradation can be slowed down due to the kinetic isotope effect. This can lead to:

  • Improved Pharmacokinetic Profile: Increased half-life and exposure of the drug.

  • Reduced Dosage and Dosing Frequency: Leading to improved patient compliance.

  • Altered Metabolite Profile: Potentially reducing the formation of toxic metabolites.

  • Enhanced Efficacy and Safety: As a result of the improved pharmacokinetic and metabolic properties.

Conclusion

The isotopic effects of this compound, while more nuanced than the general effects of deuterium substitution, provide a wealth of information for researchers in chemistry and drug development. The comparative reactivity of H₂, D₂, and HD in catalytic, radical, and enzymatic reactions offers deep insights into reaction mechanisms, transition state structures, and the role of quantum mechanical effects. The ability to harness these effects, particularly the kinetic isotope effect, has already led to the successful development of improved pharmaceuticals. A thorough understanding of the principles and experimental methodologies outlined in this guide is crucial for leveraging the full potential of deuterium and this compound in scientific research and therapeutic innovation.

References

An In-depth Technical Guide to the Theoretical Calculation of Deuterium Hydride Bond Length

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the theoretical and experimental determination of the bond length of deuterium hydride (HD). It is intended to serve as a technical resource, offering detailed methodologies, comparative data, and logical workflows for understanding the principles and practices involved in computational chemistry.

Introduction

This compound (HD), a simple diatomic molecule, serves as a fundamental system for benchmarking and validating theoretical methods in quantum chemistry. The precise determination of its bond length is crucial for understanding isotopic effects and for calibrating computational models that can then be applied to more complex molecular systems, including those relevant to drug design and materials science. This document outlines the key theoretical approaches and experimental techniques used to determine the H-D bond length, presenting a clear comparison of the results obtained from various computational methods against experimental values.

Experimental Determination of Bond Length

The experimental bond length of this compound is primarily determined through high-resolution spectroscopic techniques, such as rotational and vibrational-rotational spectroscopy. The underlying principle involves measuring the transition frequencies between quantized rotational and vibrational energy levels of the molecule.

Experimental Protocol: Rotational Spectroscopy

A detailed protocol for determining the equilibrium bond length (r_e) of a diatomic molecule like HD from its rotational spectrum is as follows:

  • Sample Preparation: A gaseous sample of this compound is introduced into a spectrometer cell at low pressure to minimize intermolecular interactions.

  • Data Acquisition: The sample is irradiated with microwave radiation, and the absorption spectrum is recorded. The frequencies at which absorption occurs correspond to transitions between rotational energy levels.

  • Spectral Analysis: The observed spectral lines are assigned to specific rotational transitions (J → J+1). The spacing between these lines is used to determine the rotational constant (B). For a rigid rotor, the energy levels are given by E_J = B J(J+1), and the transition frequencies are ν = 2B(J+1).

  • Calculation of Rotational Constant: From the measured transition frequencies, the rotational constant, B, is calculated.[1][2][3][4]

  • Moment of Inertia Calculation: The moment of inertia (I) of the molecule is calculated from the rotational constant using the relationship: I = h / (8π²B) where h is Planck's constant.

  • Reduced Mass Calculation: The reduced mass (μ) of the HD molecule is calculated from the atomic masses of hydrogen (m_H) and deuterium (m_D): μ = (m_H * m_D) / (m_H + m_D)

  • Bond Length Determination: Finally, the equilibrium bond length (r_e) is calculated from the moment of inertia and the reduced mass: r_e = √(I / μ)

The experimentally determined equilibrium bond length for this compound is widely accepted to be 0.741 Å .[5] This value is based on the analysis of spectroscopic data, as referenced in the comprehensive work of Huber and Herzberg on diatomic molecules.

Theoretical Calculation of Bond Length

The theoretical determination of molecular bond lengths relies on solving the time-independent Schrödinger equation for the electronic structure of the molecule. Since an exact solution is not feasible for multi-electron systems, a variety of computational methods with different levels of approximation are employed.

Computational Workflow

The general workflow for calculating the bond length of a diatomic molecule such as this compound is depicted in the following diagram:

computational_workflow start Define Molecular System (Atoms: H, D; Charge: 0; Multiplicity: 1) method Select Theoretical Method and Basis Set (e.g., DFT/B3LYP, CCSD(T)/aug-cc-pVTZ) start->method initial_geom Provide Initial Guess for Geometry (e.g., an approximate bond length) method->initial_geom opt Perform Geometry Optimization (Find the minimum energy structure) initial_geom->opt analysis Analyze Output (Extract optimized bond length and energy) opt->analysis convergence Check for Convergence (Forces on atoms are near zero) analysis->convergence convergence->opt Not Converged end Final Optimized Bond Length convergence->end Converged

Figure 1: A generalized workflow for the theoretical calculation of molecular bond length.
Key Theoretical Methods

A hierarchy of ab initio and Density Functional Theory (DFT) methods are commonly used for bond length calculations. The accuracy of these methods generally increases with computational cost.

  • Hartree-Fock (HF) Theory: This is a fundamental ab initio method that approximates the many-electron wavefunction as a single Slater determinant. It neglects electron correlation, which typically leads to an underestimation of the bond length.

  • Møller-Plesset Perturbation Theory (MP2): MP2 is a post-Hartree-Fock method that includes electron correlation effects at the second order of perturbation theory. It generally provides more accurate bond lengths than HF.

  • Coupled Cluster (CC) Theory: Coupled Cluster methods are highly accurate ab initio techniques. CCSD(T), which includes single, double, and a perturbative treatment of triple excitations, is often referred to as the "gold standard" in quantum chemistry for its high accuracy in predicting molecular properties for systems that are well-described by a single-reference wavefunction.[6]

  • Density Functional Theory (DFT): DFT methods are computationally less expensive than high-level ab initio methods and can provide excellent accuracy. The choice of the exchange-correlation functional is critical to the performance of DFT. Common functionals include B3LYP, PBE, and M06-2X.

The relationship between these methods in terms of accuracy and computational cost is illustrated below:

method_hierarchy HF Hartree-Fock (HF) DFT Density Functional Theory (DFT) MP2 Møller-Plesset (MP2) CCSDT Coupled Cluster (CCSD(T)) Experimental Experimental Value CCSDT->Experimental Comparison HF_acc Lower DFT_acc Good to Excellent MP2_acc Good CCSDT_acc Excellent ('Gold Standard')

Figure 2: Hierarchy of computational methods for bond length prediction.
Computational Protocols

The following provides an example of a computational protocol for calculating the bond length of this compound using the Gaussian quantum chemistry software package.

Gaussian Input File Example (for B3LYP/6-311++G(d,p)):

Protocol Steps:

  • Route Section (#p ...): This line specifies the level of theory (B3LYP functional), the basis set (6-311++G(d,p)), and the type of calculation (Opt for geometry optimization).

  • Title Section: A brief description of the calculation.

  • Charge and Multiplicity: 0 1 specifies a neutral molecule with a singlet spin state.

  • Molecular Specification: The geometry is provided in Z-matrix format. An initial guess for the bond length R is given as 0.74 Å.

  • Execution: The input file is submitted to the Gaussian program. The software then iteratively adjusts the bond length R to find the geometry with the minimum electronic energy.

  • Output Analysis: The final, optimized bond length is reported in the output file.

Similar input files can be constructed for other computational chemistry packages like Orca and NWChem.[7][8][9][10][11]

Data Presentation: Theoretical vs. Experimental Bond Lengths

The following table summarizes the calculated bond lengths of this compound using various theoretical methods and basis sets, compared to the experimental value.

Method Basis Set Calculated Bond Length (Å) Difference from Exp. (Å)
Hartree-Fock (HF)daug-cc-pVTZ0.734-0.007
MP2cc-pVDZNot Found-
MP26-31G*0.734-0.007
B3LYP6-311++G(d,p)Not Found-
B3LYPDef2TZVPP0.742+0.001
QCISD(T)cc-pVDZ0.760+0.019
CCSD(T)aug-cc-pVTZNot Found-
Experimental - 0.741 -

Conclusion

The theoretical calculation of the this compound bond length offers a valuable case study for understanding the strengths and limitations of various computational chemistry methods. While even relatively simple methods like Hartree-Fock can provide a reasonable estimate, higher-level correlated methods such as CCSD(T) are expected to yield results in closer agreement with the experimentally determined value. The choice of basis set also plays a significant role in the accuracy of the calculated bond length. For researchers and professionals in drug development and other scientific fields, a thorough understanding of these computational tools is essential for the accurate prediction of molecular structures and properties, which are fundamental to modern chemical research.

References

The Abundance of Deuterium Hydride in Interstellar Space: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural abundance of deuterium hydride (HD) in the interstellar medium (ISM). It details the quantitative data, experimental methodologies for its detection, and the key chemical pathways governing its presence in various astrophysical environments. This information is crucial for understanding the chemical evolution of the galaxy and the origins of water and organic molecules, with implications for astrobiology and the fundamental understanding of isotopic fractionation.

Quantitative Abundance of Deuterium and this compound

The abundance of deuterium, and by extension this compound, is a cornerstone of modern cosmology and astrochemistry. Deuterium was primarily synthesized in the first few minutes after the Big Bang, and its abundance is sensitive to the baryon density of the universe.[1] Since then, deuterium is predominantly destroyed in the interiors of stars, a process known as astration.[2] This leads to a gradual decrease in the cosmic D/H ratio over time.

The "cosmic" or primordial D/H ratio is estimated to be approximately 2.5 x 10⁻⁵.[3] However, observations within the Milky Way galaxy show variations in this ratio depending on the specific environment. In the local interstellar medium (LISM), the gas-phase D/H ratio is a key observable. The mean deuterium abundance in the low-density Local Bubble, extending to about 100 parsecs, is approximately 15.6 ± 0.4 parts per million (ppm), which corresponds to a D/H ratio of (1.56 ± 0.04) x 10⁻⁵.[4]

In colder, denser regions of the ISM, such as molecular clouds, a process known as deuterium fractionation significantly enhances the abundance of deuterated molecules, including HD, relative to their hydrogenated counterparts.[5] This chemical process, driven by the lower zero-point energy of deuterated species, can lead to D/H ratios in molecules that are orders of magnitude higher than the elemental D/H ratio.[5]

The following tables summarize the observed abundances of atomic deuterium and this compound in various interstellar environments.

Table 1: Atomic Deuterium to Hydrogen (D/H) Ratio in Various Interstellar Environments

EnvironmentD/H RatioMethod of DeterminationReference(s)
Primordial~2.5 x 10⁻⁵Big Bang Nucleosynthesis models, observations of high-redshift quasar absorption systems[1][3]
Local Interstellar Medium (LISM)(1.50 ± 0.10) x 10⁻⁵UV absorption spectroscopy of Lyman-alpha lines towards nearby stars (e.g., Capella, Procyon)[6][7]
Local Interstellar Cloud (LIC)(1.6 ± 0.1) x 10⁻⁵UV absorption spectroscopy (HST/GHRS)[8]
High-Redshift Damped Lyman-alpha Systems(2.3 - 24) x 10⁻⁵Quasar absorption line spectroscopy[1]
Galactic Center Molecular Clouds(1.7 ± 0.3) x 10⁻⁶DCN/HCN ratio measurements[9]

Table 2: this compound (HD) and Deuterated Molecule Abundances in Molecular Clouds and Protoplanetary Disks

Object/EnvironmentMoleculeColumn Density (cm⁻²) or Abundance RatioMethod of DeterminationReference(s)
High-redshift molecular cloud (z=2.626)HDlog(N(HD)) = 15.70 ± 0.07Quasar absorption line spectroscopy[10]
High-redshift molecular cloud (z=1.777)HDlog(N(HD)) = 14.83 ± 0.15Quasar absorption line spectroscopy[10]
TW Hydrae protoplanetary diskDCO⁺D/H ratio: 0.01 (<30 AU) to 0.1 (>70 AU)Submillimeter interferometry (SMA)[11]
TW Hydrae protoplanetary diskDCNDCN/HCN = (1.7 ± 0.5) x 10⁻²Submillimeter interferometry (SMA)[11]
TW Hydrae protoplanetary diskCOχ(CO) = (0.1–3) × 10⁻⁵ relative to H₂Herschel Space Observatory (HD), Submillimeter Array (C¹⁸O)[12][13]
L134N dark cloudDoubly deuterated species (e.g., NHD₂, D₂CO)Fractionation ~10⁻⁴Radio astronomy modeling[5]
L1688 low-mass star-forming regionDCO⁺/H¹³CO⁺~0.08 (envelope)Radio astronomy[14]

Experimental Protocols

The determination of this compound abundance in interstellar space relies on a variety of sophisticated observational techniques, primarily centered around spectroscopy.

Ultraviolet (UV) Absorption Spectroscopy

This is the primary method for directly measuring the atomic D/H ratio in the diffuse interstellar medium.

  • Principle: The Lyman series of electronic transitions for deuterium atoms is slightly shifted to shorter wavelengths compared to hydrogen due to the difference in their nuclear masses. By observing the absorption lines of both H I and D I in the UV spectra of distant stars or quasars, the column densities of both isotopes along the line of sight can be determined.[6][7]

  • Instrumentation: High-resolution UV spectrographs on space-based observatories are essential due to the atmospheric absorption of UV radiation. Key instruments include the Goddard High Resolution Spectrograph (GHRS) on the Hubble Space Telescope (HST) and the Far Ultraviolet Spectroscopic Explorer (FUSE).[15]

  • Procedure:

    • A background source (a hot, bright star or a quasar) with a relatively smooth UV continuum is selected.

    • A high-resolution spectrum of the source is obtained, covering the Lyman-alpha (1215.67 Å for H, 1215.34 Å for D) and other Lyman series lines.

    • The observed spectrum is modeled to deconvolve the stellar/quasar's intrinsic spectrum from the interstellar absorption features.

    • The profiles of the H I and D I absorption lines are fitted using models that account for the temperature, turbulent velocity, and number density of the intervening interstellar gas.

    • The column densities, N(H I) and N(D I), are derived from the best-fit model. The D/H ratio is then calculated as N(D I) / N(H I).

Radio and Submillimeter Astronomy

This technique is crucial for detecting deuterated molecules, including HD, in the cold, dense regions of the ISM where they are most abundant.

  • Principle: Molecules in space rotate and vibrate at specific quantized energy levels. Transitions between these levels result in the emission or absorption of photons at characteristic frequencies, typically in the radio, millimeter, and submillimeter portions of the electromagnetic spectrum. Deuterated molecules have slightly different moments of inertia compared to their hydrogenated counterparts, leading to observable shifts in their rotational transition frequencies.[16]

  • Instrumentation: Large single-dish radio telescopes and interferometers are used. The Atacama Large Millimeter/submillimeter Array (ALMA) and the Submillimeter Array (SMA) are powerful interferometers capable of spatially resolving the emission from deuterated molecules within protoplanetary disks and molecular clouds.[11] The Herschel Space Observatory was instrumental in detecting the fundamental rotational transition of HD.[12]

  • Procedure:

    • The telescope is pointed towards the target region (e.g., a molecular cloud or protoplanetary disk).

    • The receiver is tuned to the specific frequency of a rotational transition of the target deuterated molecule (e.g., the J=1-0 transition of HD at 2.7 THz or the J=3-2 transition of DCO⁺ at 216.1 GHz).

    • The incoming signal is amplified, down-converted to lower frequencies, and then analyzed by a spectrometer to produce a spectrum (intensity versus frequency).

    • The detected spectral line is identified by its precise frequency. The line's intensity, width, and shape provide information about the abundance, temperature, density, and kinematics of the gas.

    • To derive abundance ratios, observations of the corresponding non-deuterated isotopologue (e.g., H¹³CO⁺) are also conducted.

    • Radiative transfer models are often employed to infer the column densities of the molecules from the observed line intensities, taking into account factors like excitation temperature and optical depth.[11]

Signaling Pathways and Logical Relationships

The chemistry of deuterium in the interstellar medium is a complex network of gas-phase and grain-surface reactions. The following diagrams illustrate the key pathways for the formation and destruction of this compound and the process of deuterium fractionation.

Deuterium_Hydride_Formation_and_Destruction Formation and Destruction of this compound (HD) cluster_formation Formation Pathways cluster_destruction Destruction Pathways H H grain Dust Grain Surface H->grain D D D->grain Hminus_D H⁻ + D → HD + e⁻ D->Hminus_D H2 H₂ Dplus_H2 D⁺ + H₂ → HD + H⁺ H2->Dplus_H2 HD HD photodissociation HD + hν → H + D HD->photodissociation cosmic_ray HD + CR → HD⁺ + e⁻ HD->cosmic_ray D_plus D⁺ D_plus->Dplus_H2 H_minus H⁻ H_minus->Hminus_D e_minus e⁻ photon UV Photon photon->photodissociation H_D_grain H + D → HD grain->H_D_grain Catalysis H_D_grain->HD Dplus_H2->HD Hminus_D->HD photodissociation->H photodissociation->D cosmic_ray->HD Ionization CR Cosmic Ray CR->cosmic_ray Deuterium_Fractionation_Pathway Primary Gas-Phase Deuterium Fractionation Pathway H2 H₂ H2_plus H₂⁺ H2->H2_plus CR Cosmic Ray CR->H2 Ionization H3_plus H₃⁺ H2_plus->H3_plus + H₂ H2D_plus H₂D⁺ H3_plus->H2D_plus + HD (Exothermic) HD HD H2D_plus->H3_plus + H₂ (Endothermic) MD_plus Deuterated Molecule (e.g., DCO⁺, N₂D⁺) H2D_plus->MD_plus + M M Molecule (e.g., CO, N₂) MD Deuterated Neutral (e.g., DCN, NHD₂) MD_plus->MD + e⁻ (Dissociative Recombination) e_minus e⁻ label_frac Deuterium Fractionation Enhanced at Low Temperatures

References

The Genesis of a Molecule: A Technical Guide to Deuterium Hydride Formation in the Early Universe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the formation of deuterium hydride (HD), a key molecule in the chemical evolution of the early universe. Understanding the processes that governed the abundance of HD is crucial for constraining cosmological models and comprehending the formation of the first stars and galaxies. This document provides a detailed overview of the core chemical reactions, their experimentally and theoretically determined rate coefficients, and the experimental methodologies used to obtain these crucial data.

Primordial Nucleosynthesis and the Initial Abundance of Deuterium

In the first few minutes following the Big Bang, the universe was a hot, dense plasma where the primordial abundances of light elements were established through a process known as Big Bang Nucleosynthesis (BBN).[1] The theory of BBN provides precise predictions for the abundances of deuterium (D), helium-3 (³He), helium-4 (⁴He), and lithium-7 (⁷Li).[1] The primordial abundance of deuterium is particularly sensitive to the baryon-to-photon ratio (η), a fundamental parameter in cosmology.[2]

The accepted primordial abundance of deuterium relative to hydrogen (D/H)p is approximately 2.5 x 10⁻⁵. This value is derived from observations of high-redshift, low-metallicity quasar absorption systems, which are believed to represent pristine primordial gas.[3]

Table 1: Primordial Abundances of Light Elements

Element/IsotopePrimordial Abundance (by number relative to Hydrogen)Mass Fraction
Hydrogen (¹H)~0.92~0.75
Helium-4 (⁴He)~0.08~0.25
Deuterium (D)~2.5 x 10⁻⁵~5 x 10⁻⁵
Helium-3 (³He)~1 x 10⁻⁵~3 x 10⁻⁵
Lithium-7 (⁷Li)~1.6 x 10⁻¹⁰~1 x 10⁻⁹

The Post-Recombination Era: The Dawn of Chemistry

For roughly 380,000 years after the Big Bang, the universe remained too hot for neutral atoms to form. As the universe expanded and cooled to temperatures below 3000 K, electrons and nuclei combined to form the first neutral atoms, primarily hydrogen and helium. This event, known as recombination, marks the beginning of the "dark ages" and the onset of chemistry.[4]

The formation of the first molecules was a critical step in the evolution of the cosmos, as they provided the primary cooling mechanisms necessary for the gravitational collapse of primordial gas clouds, leading to the formation of the first stars.[5]

The this compound Formation Network

In the metal-free environment of the early universe, the formation of molecules proceeded through a network of gas-phase reactions. The primary pathways to the formation of this compound (HD) involved reactions with the universe's first molecule, the helium hydride ion (HeH⁺), and the subsequent formation and deuteration of molecular hydrogen (H₂).

The Role of Helium Hydride (HeH⁺)

The first molecular bond in the universe was formed through the radiative association of a helium atom and a proton:[4]

He + H⁺ → HeH⁺ + hν

Recent experimental and theoretical studies have highlighted the crucial role of HeH⁺ in the early universe's chemistry. The reaction of HeH⁺ with deuterium atoms is a key step in the formation of deuterated molecules:[6][7]

HeH⁺ + D → HD⁺ + He

This reaction was found to be efficient even at the low temperatures of the primordial universe, contrary to some earlier theoretical predictions.[7][8]

Key Gas-Phase Reactions for HD Formation and Destruction

A comprehensive network of gas-phase reactions governs the abundance of HD. The principal formation and destruction pathways are detailed below. The rate coefficients for these reactions are often expressed in the modified Arrhenius form: k(T) = α (T/300)^β exp(-γ/T), where T is the temperature in Kelvin.

Table 2: Key Reactions in the Primordial this compound Network

Reaction No.Reactionα (cm³ s⁻¹)βγ (K)Reference(s)
HD Formation
1H₂ + D⁺ → HD + H⁺1.0 x 10⁻⁹00[9]
2D + H₂ → HD + H3.8 x 10⁻¹⁰ exp(-3600/T)03600[10]
3H + D → HD + hν1.0 x 10⁻²⁵ T¹·⁷1.70[9]
4D + H⁻ → HD + e⁻1.0 x 10⁻⁹-0.50[9]
5HeH⁺ + D → HD⁺ + He~1.6 x 10⁻⁹ (Langevin rate)00[6]
6HD⁺ + H → H₂ + D⁺6.4 x 10⁻¹⁰00[9]
7H₂D⁺ + e⁻ → HD + H2.6 x 10⁻⁸ T⁻⁰·⁵-0.50[11]
HD Destruction
8HD + H⁺ → H₂ + D⁺1.0 x 10⁻⁹ exp(-464/T)0464[9]
9HD + D⁺ → D₂ + H⁺1.0 x 10⁻⁹ exp(-464/T)0464[9]
10HD + hν → H + D---[9]
11HD + e⁻ → H + D + e⁻---[9]

Experimental Protocols for Determining Reaction Rate Coefficients

The accurate determination of reaction rate coefficients at the low temperatures relevant to the early universe is a significant experimental challenge. Several advanced techniques have been developed to study these ion-molecule and neutral-neutral reactions.

Cryogenic Storage Rings (CSR)

The Cryogenic Storage Ring (CSR) at the Max Planck Institute for Nuclear Physics in Heidelberg, Germany, is a unique facility for studying molecular reactions under conditions mimicking those of the early universe.[4][12]

Experimental Workflow:

  • Ion Production and Acceleration: A beam of ions, such as HeH⁺, is produced in an ion source and accelerated to high energies (e.g., 60 keV).[12]

  • Injection into the CSR: The ion beam is injected into the 35-meter circumference storage ring. The entire vacuum chamber and beam optics are housed within a cryostat and cooled to temperatures as low as ~5.5 K.[12]

  • Cryogenic Cooling: The stored ions are cooled to their rotational ground state through thermal radiation exchange with the cold walls of the storage ring.

  • Merged Beams: A beam of neutral atoms, such as deuterium, is merged with the stored ion beam over a straight section of the ring.

  • Reaction and Detection: The products of the reactions between the ions and neutral atoms are detected. By varying the relative velocities of the two beams, the collision energy can be precisely controlled, allowing for the determination of the reaction rate as a function of temperature.[4][7]

Drift Tube Experiments

Drift tube apparatuses are used to measure the rates of ion-molecule reactions at low to intermediate energies.

Experimental Workflow:

  • Ion Injection: Ions are created and injected into a drift tube filled with a buffer gas (e.g., helium) at a specific pressure.

  • Drift Field: A uniform electric field is applied along the axis of the tube, causing the ions to drift through the buffer gas.

  • Reactant Gas Introduction: A reactant gas (e.g., D₂) is introduced into the drift tube.

  • Reaction and Sampling: As the primary ions drift, they react with the reactant gas. A mass spectrometer at the end of the drift tube samples and analyzes both the primary and product ions.

  • Rate Coefficient Determination: By measuring the decay of the primary ion signal as a function of the reactant gas concentration and the drift velocity of the ions, the reaction rate coefficient can be determined at a specific effective temperature, which is a function of the electric field strength and the buffer gas temperature.

Visualizing the Primordial Chemistry

The following diagrams, generated using the DOT language, illustrate the key relationships and reaction pathways in the formation of this compound in the early universe.

Primordial_Deuterium_Hydride_Formation Key Species and Pathways to HD Formation H H HD HD H->HD + D (radiative association) H_minus H⁻ H->H_minus + e⁻ D D D->HD + H₂ HD_plus HD⁺ H_plus H⁺ HeH_plus HeH⁺ D_plus D⁺ H2D_plus H₂D⁺ e_minus e⁻ He He He->HeH_plus + H⁺ HeH_plus->HD_plus + D H2 H₂ H2->HD + D⁺ H2->H2D_plus + D⁺ HD_plus->HD + H (charge exchange) H2D_plus->HD + e⁻ H_minus->HD + D

Caption: Key species and pathways to HD formation in the early universe.

Experimental_Workflow_CSR Experimental Workflow: Cryogenic Storage Ring cluster_0 Ion Preparation cluster_1 Reaction Stage cluster_2 Detection & Analysis IonSource 1. Ion Source (e.g., HeH⁺ production) Accelerator 2. Accelerator IonSource->Accelerator CSR 3. Injection into CSR (Cryogenically Cooled) Accelerator->CSR MergedBeams 4. Merged Beams (Ions + Neutral Atoms) CSR->MergedBeams Detector 5. Product Detection MergedBeams->Detector Analysis 6. Rate Coefficient Calculation Detector->Analysis

Caption: Experimental workflow for studying ion-molecule reactions in a Cryogenic Storage Ring.

Conclusion

The formation of this compound in the early universe represents a cornerstone of primordial chemistry. Its abundance is governed by a complex network of gas-phase reactions, the rates of which are being precisely determined through sophisticated experimental and theoretical techniques. Continued research in this area will further refine our understanding of the conditions in the early universe and the processes that led to the formation of the first luminous objects. The data and methodologies presented in this guide provide a foundation for researchers engaged in the study of early universe cosmology and astrochemistry.

References

The Stability and Reactivity of Deuterium Hydride: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the fundamental properties of deuterium hydride (HD) and its applications in modern drug discovery, this guide provides a comprehensive overview of its stability, reactivity, and the profound impact of isotopic substitution on reaction kinetics and metabolic pathways.

This compound (HD), a simple diatomic molecule, serves as a cornerstone in understanding isotopic effects in chemistry and biology. Comprising one proton and one neutron in its deuterium nucleus, this stable, non-radioactive isotope of hydrogen offers a unique tool for elucidating reaction mechanisms, tracing metabolic fates of molecules, and strategically enhancing the pharmacokinetic profiles of therapeutic agents. The subtle difference in mass between protium (¹H) and deuterium (²H) leads to significant variations in bond strength and vibrational frequencies, culminating in the well-documented kinetic isotope effect (KIE). This phenomenon, where the substitution of a hydrogen atom with deuterium alters the rate of a chemical reaction, has been increasingly harnessed in drug development to create more stable and effective pharmaceuticals.

Core Physicochemical Properties

The stability of the this compound molecule is intrinsically linked to its bond dissociation energy, which is slightly higher than that of dihydrogen (H₂) due to differences in zero-point vibrational energy. This increased bond strength is a direct consequence of the greater mass of the deuteron compared to the proton. These fundamental physicochemical differences between H₂, D₂, and HD are summarized in the tables below, providing a quantitative basis for understanding their distinct reactivity.

Table 1: Comparative Physicochemical Properties of Dihydrogen Isotopologues
PropertyDihydrogen (H₂)This compound (HD)Dideuterium (D₂)
Molar Mass ( g/mol )2.0163.0224.028
Bond Dissociation Energy (kJ/mol)435.9-443.4
Equilibrium Bond Length (Å)0.7410.7410.742
Vibrational Frequency (cm⁻¹)44013813.153115.5
Rotational Constant, Bₑ (cm⁻¹)60.85345.65530.4436

Note: The bond dissociation energy for HD is not typically listed in comparative tables as it disproportionates to H₂ and D₂. The stability of the H-D bond is intermediate between H-H and D-D.

Reactivity and the Kinetic Isotope Effect

This compound is generally stable under normal conditions but can react with strong oxidizing agents.[1] Its reactivity is a central topic in the study of kinetic isotope effects (KIEs), where the rate of a reaction involving a C-H bond is often significantly faster than the corresponding C-D bond cleavage.[2] This effect is most pronounced when the C-H bond breaking is the rate-determining step of the reaction.

The KIE is a powerful tool for elucidating reaction mechanisms.[2] By comparing the reaction rates of a parent compound and its deuterated analogue, researchers can gain insights into the transition state of the reaction. A primary KIE (kH/kD > 1) is indicative of the C-H bond being broken in the rate-limiting step.

Table 2: Rate Constants for Elementary Hydrogen Abstraction Reactions
ReactionArrhenius Expression (cm³ molecule⁻¹ s⁻¹)Temperature Range (K)
D + H₂ → HD + Hk₁ = 3.17 × 10⁻¹⁰ exp(-5207/T)1166–2112
H + D₂ → HD + Dk₂ = 2.67 × 10⁻¹⁰ exp(-5945/T)1132–2082

These rate constants, determined through shock tube experiments coupled with atomic resonance absorption spectrometry, provide fundamental data for understanding the dynamics of these simple yet crucial reactions.[1]

Applications in Drug Development

The strategic replacement of hydrogen with deuterium in drug molecules, known as deuteration, has emerged as a valuable strategy in drug discovery and development.[3][4][5] By selectively deuterating metabolically vulnerable positions in a drug candidate, it is possible to slow down its metabolism, thereby improving its pharmacokinetic profile. This can lead to a longer half-life, reduced dosing frequency, and potentially a better safety and efficacy profile.[3][4][5]

Deutetrabenazine, the first deuterated drug approved by the FDA, exemplifies the success of this approach. By deuterating tetrabenazine, a drug used to treat chorea associated with Huntington's disease, its metabolic profile was significantly improved, leading to a more favorable dosing regimen.[3]

The following diagram illustrates the general principle of how the kinetic isotope effect is leveraged to improve a drug's metabolic stability.

KIE_in_Drug_Metabolism cluster_0 Standard Drug (C-H bond) cluster_1 Deuterated Drug (C-D bond) Drug_CH Drug-C-H Metabolite_H Metabolite Drug_CH->Metabolite_H Metabolism (kH) (e.g., CYP450) Comparison kH > kD (Kinetic Isotope Effect) Slower metabolism leads to: - Increased drug exposure - Longer half-life - Potentially improved efficacy and safety Drug_CD Drug-C-D Metabolite_D Metabolite Drug_CD->Metabolite_D Metabolism (kD) (e.g., CYP450)

Caption: Leveraging the Kinetic Isotope Effect in Drug Metabolism.

Experimental Protocols

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS)

HDX-MS is a powerful technique used to study protein dynamics, conformational changes, and protein-ligand interactions. The workflow involves exposing a protein to a deuterated buffer (typically D₂O) and monitoring the rate of deuterium incorporation into the protein's backbone amide hydrogens over time using mass spectrometry.

1. Sample Preparation:

  • Ensure the protein of interest is of high purity (>95%).

  • Prepare the protein in a deuterium-compatible buffer.

  • The protein solution is diluted into a D₂O-based buffer to initiate the exchange reaction.

2. Deuterium Labeling:

  • The exchange reaction is carried out for various time points, ranging from seconds to hours, typically at a controlled low temperature (e.g., 4°C) to slow down the exchange rate and allow for better time resolution.

3. Quenching:

  • The exchange reaction is rapidly stopped (quenched) by lowering the pH (to ~2.5) and temperature (to 0°C). This is often achieved by adding a pre-chilled quench buffer containing a denaturant like guanidine hydrochloride or urea.

4. Proteolysis:

  • The quenched and denatured protein is then digested into smaller peptides using an acid-stable protease, such as pepsin, which is active at low pH. This is typically done online using an immobilized enzyme column.

5. LC-MS Analysis:

  • The resulting peptide mixture is separated by reverse-phase liquid chromatography (LC) at low temperature to minimize back-exchange (the loss of incorporated deuterium).

  • The separated peptides are then introduced into a high-resolution mass spectrometer.

6. Data Analysis:

  • The mass of each peptide is measured to determine the amount of deuterium incorporated.

  • Specialized software is used to analyze the mass spectra and generate deuterium uptake plots for different regions of the protein over time.

  • Regions of the protein that show slower deuterium uptake are typically more structured or involved in interactions, while regions with faster uptake are more flexible or solvent-exposed.

The following diagram provides a visual representation of the HDX-MS experimental workflow.

HDX_MS_Workflow Start Protein Sample (in H₂O buffer) D2O_Buffer Add D₂O Buffer Start->D2O_Buffer Labeling Deuterium Labeling (Time course) D2O_Buffer->Labeling Quench Quench Reaction (Low pH and Temp) Labeling->Quench Digestion Online Pepsin Digestion Quench->Digestion LC_Separation UPLC Separation (Low Temp) Digestion->LC_Separation MS_Analysis Mass Spectrometry (High Resolution) LC_Separation->MS_Analysis Data_Analysis Data Analysis (Deuterium Uptake Plots) MS_Analysis->Data_Analysis End Structural & Dynamic Information Data_Analysis->End

Caption: Experimental Workflow for Hydrogen-Deuterium Exchange Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Analysis

NMR spectroscopy is a key analytical technique for confirming the site and extent of deuteration in a molecule.

1. Sample Preparation:

  • The deuterated compound is dissolved in a suitable non-deuterated solvent.

  • An internal standard may be added for quantitative analysis.

2. Data Acquisition:

  • A high-field NMR spectrometer is used to acquire the spectrum.

  • For ¹H NMR, the absence or reduction of a signal at a specific chemical shift indicates successful deuteration at that position.

  • ²H NMR can also be performed to directly observe the deuterium signal.

3. Data Analysis:

  • The integration of the remaining proton signals in the ¹H NMR spectrum, relative to an internal standard or a non-deuterated portion of the molecule, is used to quantify the degree of deuteration.

  • The chemical shift in the ²H NMR spectrum confirms the location of the deuterium atom.

Conclusion

The this compound molecule, while simple in its composition, provides a profound window into the fundamental principles of chemical stability and reactivity. The isotopic effects stemming from the mass difference between hydrogen and deuterium have far-reaching implications, particularly in the field of drug development. The ability to strategically deuterate drug candidates offers a powerful tool to modulate metabolic pathways, enhance pharmacokinetic properties, and ultimately design safer and more effective medicines. The experimental techniques outlined in this guide, particularly HDX-MS, provide researchers with the necessary tools to explore the intricate world of protein dynamics and leverage the unique properties of deuterium in their scientific endeavors. As our understanding of these isotopic effects continues to grow, so too will the innovative applications of deuterium in science and medicine.

References

spectroscopic constants of deuterium hydride in the ground state

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Spectroscopic Constants of Deuterium Hydride in the Ground State

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (HD), an isotopologue of molecular hydrogen, serves as a fundamental system for testing quantum mechanical theories and understanding isotopic effects in molecular physics and chemistry. Its unique mass asymmetry, compared to the homonuclear H₂ and D₂ molecules, results in a small permanent dipole moment, making it weakly active in infrared absorption and emission. A precise understanding of its spectroscopic constants in the ground electronic state (X ¹Σ⁺) is crucial for applications ranging from astrophysics to the validation of ab initio molecular calculations. This guide provides a detailed overview of these constants, the experimental methods used for their determination, and the logical relationships between them.

Spectroscopic Constants of the Ground State (X ¹Σ⁺)

The spectroscopic constants for the ground electronic state of this compound have been determined with high precision through various spectroscopic techniques. These constants describe the energy levels associated with the molecule's vibration and rotation. The primary data are summarized from the National Institute of Standards and Technology (NIST) database and the Computational Chemistry Comparison and Benchmark Database.[1][2]

Constant SymbolDescriptionValue (cm⁻¹)Reference
ωeVibrational constant (harmonic frequency)3813.15[1]
ωexeFirst anharmonicity constant91.65[1]
ωeyeSecond anharmonicity constant0.723[1]
BeRotational constant at equilibrium45.655[1]
αeRotation-vibration interaction constant1.986[1]
DeCentrifugal distortion constant0.0026 (approx.)[2]
Constant Symbol Description Value (Å) Reference
reEquilibrium internuclear distance0.741[1]

Table 1: Key Spectroscopic Constants for the Ground State of this compound.

Experimental Protocols

The determination of the spectroscopic constants for diatomic molecules like this compound relies on high-resolution analysis of their vibrational-rotational spectra.[3][4]

3.1 High-Resolution Spectroscopy

The primary experimental technique is high-resolution spectroscopy, which can resolve the fine structure of spectral lines corresponding to transitions between different rotational and vibrational energy levels.[4] While HD's dipole moment is small, it is sufficient to allow for infrared absorption spectroscopy. Additionally, Raman spectroscopy is a powerful tool for studying homonuclear and nearly homonuclear diatomics.

Methodology:

  • Sample Preparation: A sample of high-purity this compound gas is introduced into a sample cell. For absorption spectroscopy, the cell is placed in the path of a broadband infrared light source.

  • Spectral Acquisition: A high-resolution spectrometer, such as a Fourier Transform Infrared (FTIR) spectrometer, is used to record the absorption or emission spectrum of the gas. The instrument measures the intensity of transmitted or emitted light as a function of wavenumber (cm⁻¹).

  • Data Analysis: The resulting spectrum displays a series of bands, each corresponding to a specific vibrational transition (e.g., v=0 → v=1).[5] Each band is composed of a series of fine lines corresponding to simultaneous rotational transitions. These lines are categorized into two main branches:

    • P-branch: Corresponds to transitions where the rotational quantum number J decreases by 1 (ΔJ = -1).

    • R-branch: Corresponds to transitions where the rotational quantum number J increases by 1 (ΔJ = +1).[4]

  • Constant Extraction: The positions of the individual lines in the P and R branches are meticulously measured. By fitting these line positions to the energy level expressions derived from the quantum mechanical model of a vibrating-rotating diatomic molecule, the spectroscopic constants are extracted.[6][7] For instance, the spacing between adjacent rotational lines is related to the rotational constant (Be), while the position of the band center (where the hypothetical Q-branch, ΔJ=0, would be) provides information about the vibrational frequency (ωe).[8] The convergence of the rotational lines within a band is used to determine the rotation-vibration interaction constant (αe), and the slight deviation from equal spacing is used to calculate the centrifugal distortion constant (De).[7] The effect of anharmonicity (ωexe) is determined by observing overtone bands (e.g., v=0 → v=2), which appear at frequencies slightly less than integer multiples of the fundamental frequency.[9][10]

Conceptual Workflow for Deriving Spectroscopic Constants

The following diagram illustrates the logical workflow from the initial spectroscopic measurement to the determination of key molecular constants.

G cluster_experiment Experimental Phase cluster_analysis Data Analysis Phase cluster_derivation Derived Constants cluster_final Structural Property exp High-Resolution Spectroscopy (e.g., FTIR, Raman) spec Vibrational-Rotational Spectrum exp->spec p_branch P-Branch Analysis (ΔJ = -1) spec->p_branch Line Positions r_branch R-Branch Analysis (ΔJ = +1) spec->r_branch Line Positions band_center Band Center & Overtone Analysis spec->band_center Band Origins Be Be (Rotational Constant) p_branch->Be alpha_e αe (Rotation-Vibration Interaction) p_branch->alpha_e r_branch->Be r_branch->alpha_e omega_e ωe (Vibrational Constant) band_center->omega_e omega_exe ωexe (Anharmonicity) band_center->omega_exe re re (Equilibrium Internuclear Distance) Be->re Calculation

References

Methodological & Application

Applications of Deuterium Hydride in NMR Spectroscopy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deuterium hydride (HD), a simple diatomic molecule, has emerged as a powerful tool in nuclear magnetic resonance (NMR) spectroscopy, offering significant advantages in signal enhancement, mechanistic studies, and quantitative analysis. Its unique nuclear spin properties, when combined with hyperpolarization techniques, provide orders of magnitude improvement in NMR sensitivity, enabling experiments that were previously considered impractical. This document provides detailed application notes and experimental protocols for the utilization of this compound in modern NMR spectroscopy, with a focus on its relevance to pharmaceutical research and drug development.

Signal Enhancement using Parahydrogen-Induced Polarization (PHIP) of this compound

One of the most impactful applications of this compound in NMR is as a source of hyperpolarization through Parahydrogen-Induced Polarization (PHIP). This technique dramatically increases the NMR signal of target molecules.

Application Note

Parahydrogen (p-H₂), a nuclear spin isomer of dihydrogen with a total nuclear spin of zero, can be catalytically reacted with a substrate to transfer its spin order, resulting in a massive enhancement of the NMR signals of the product. When deuterium is introduced into this system, hyperpolarized this compound (HD) can be generated in situ. The polarization from hyperpolarized HD can then be transferred to a target molecule, leading to significant signal amplification. This is particularly valuable in drug discovery for studying ligand-receptor interactions, characterizing low-concentration analytes, and accelerating screening processes.[1][2] The signal enhancements can be several orders of magnitude, transforming NMR into a highly sensitive analytical technique.[3]

Key Advantages:

  • Dramatically increased sensitivity: Enables the detection of low-concentration species.[1]

  • Rapid acquisition: Hyperpolarized signals can often be detected in a single scan, reducing experiment time.[4]

  • Versatility: Applicable to a wide range of molecules that can interact with hydrogen/deuterium.

Experimental Protocol: Signal Enhancement of a Target Analyte using PHIP of HD

This protocol describes the in situ generation of hyperpolarized HD and subsequent polarization transfer to a target analyte.

1. Materials and Equipment:

  • NMR spectrometer with at least two RF channels (¹H and X-nucleus capabilities).

  • High-pressure NMR tube and setup for gas handling.

  • Parahydrogen generator (cooling H₂ gas over a catalyst like activated charcoal at low temperatures, e.g., 77 K).[5]

  • Deuterium gas (D₂).

  • Hydrogenation catalyst (e.g., Rhodium or Iridium complexes like [Rh(dppb)(COD)]BF₄).[6]

  • Analyte of interest.

  • Appropriate deuterated solvent for NMR.[7][8][9]

2. Sample Preparation:

  • Prepare a solution of the hydrogenation catalyst (e.g., 1-5 mM) and the analyte of interest in a deuterated solvent in a high-pressure NMR tube.[4]

  • Ensure the sample is free of particulate matter by filtering it into the NMR tube.[8][9]

  • The sample volume should be appropriate for the NMR probe (typically 0.5-0.7 mL for a 5 mm tube).[10]

3. Experimental Workflow:

PHIP_HD_Workflow cluster_prep Sample Preparation cluster_hyperpolarization Hyperpolarization cluster_nmr NMR Acquisition Prep Prepare NMR sample (Catalyst + Analyte in d-solvent) pD2 Introduce Parahydrogen (p-H₂) and Deuterium (D₂) gas Prep->pD2 React Catalytic Reaction: p-H₂ + D₂ -> 2 HD (hyperpolarized) pD2->React Pressure & Temp. Control Transfer Polarization Transfer from HD to Analyte React->Transfer Acquire Acquire Single-Scan NMR Spectrum Transfer->Acquire RF Pulse Sequence Process Data Processing & Analysis Acquire->Process

Caption: Workflow for NMR signal enhancement using PHIP of HD.

4. NMR Acquisition Parameters:

  • Insert the NMR tube into the spectrometer.

  • Pressurize the tube with a mixture of parahydrogen and deuterium gas (e.g., 5-10 bar).[4] The ratio of p-H₂ to D₂ can be optimized for efficient HD formation.

  • Initiate the hydrogenation reaction. This can sometimes be triggered by a laser pulse for photo-activated catalysts or by temperature changes.

  • Immediately following the generation of hyperpolarized HD, apply a suitable pulse sequence to transfer polarization to the target analyte and acquire the NMR spectrum. A simple 45° pulse can be used for ¹H detection in a single scan.[8] For heteronuclear polarization transfer, sequences like ESOTHERIC can be employed.[8]

  • Acquire a thermal equilibrium spectrum for comparison to calculate the signal enhancement factor. This is typically done with a 90° pulse and multiple scans after the hyperpolarization has decayed.[4]

5. Data Analysis:

  • Process both the hyperpolarized and thermal NMR spectra (e.g., Fourier transform, phase correction, baseline correction).

  • Calculate the signal enhancement factor (ε) by comparing the signal intensity of a specific resonance in the hyperpolarized spectrum (I_hyp) to that in the thermal spectrum (I_therm), normalized for the number of scans.

    ε = (I_hyp / I_therm) * (NS_therm / NS_hyp)

    Where NS is the number of scans.

Quantitative Data:

The following table summarizes typical signal enhancements observed for different nuclei using PHIP techniques. While specific data for HD-mediated enhancement is often embedded in broader PHIP studies, the achievable enhancements are of a similar order of magnitude.

NucleusMolecule TypeTypical Signal Enhancement (ε)Reference(s)
¹HSmall molecules10² - 10⁴[4][11]
¹³CMetabolites10³ - 10⁵[8][12]
¹⁵NPyridine derivativesup to 46,600[11]

Elucidation of Reaction Mechanisms

This compound can be a valuable probe for investigating reaction mechanisms, particularly those involving hydrogen transfer steps.

Application Note

By introducing HD into a reaction mixture, the fate of both hydrogen and deuterium can be tracked simultaneously using ¹H and ²H NMR spectroscopy. This allows for the detailed study of kinetic isotope effects, stereoselectivity, and the identification of transient intermediates.[4] For example, in catalytic hydrogenation reactions, the observation of H-D scrambling patterns in the products and intermediates can provide crucial insights into the reaction pathway.

Logical Relationship:

Reaction_Mechanism_Logic cluster_input Inputs cluster_reaction Reaction cluster_output Outputs cluster_analysis Analysis Reactants Reactants + Catalyst Reaction Chemical Reaction Reactants->Reaction HD This compound (HD) HD->Reaction Products Products & Intermediates (with H and D incorporation) Reaction->Products NMR ¹H and ²H NMR Spectroscopy Products->NMR Mechanism Elucidation of Reaction Mechanism NMR->Mechanism

Caption: Logic for using HD to study reaction mechanisms.

Experimental Protocol: Mechanistic Study of a Catalytic Reaction

1. Materials and Equipment:

  • NMR spectrometer.

  • NMR tubes.

  • Reactants and catalyst for the reaction of interest.

  • This compound source (can be generated in situ or introduced as a gas).

  • Deuterated solvent.[13]

2. Sample Preparation and Reaction Monitoring:

  • Prepare the reaction mixture in an NMR tube under an inert atmosphere if necessary.

  • Introduce this compound into the reaction mixture.

  • Acquire ¹H and ²H NMR spectra at various time points during the reaction. In situ monitoring is often preferred.[4]

3. NMR Acquisition:

  • ¹H NMR: Standard pulse sequences can be used.

  • ²H NMR:

    • Use a non-deuterated solvent to avoid a large solvent peak.[3]

    • The experiment is typically run unlocked as there is no deuterium lock signal from the solvent.[3] Shimming can be performed on a proton signal.

    • A simple one-pulse experiment is usually sufficient. Due to the lower gyromagnetic ratio and quadrupolar nature of deuterium, signal-to-noise may be lower than in ¹H NMR.[14][15]

4. Data Analysis:

  • Analyze the ¹H and ²H NMR spectra to identify the positions of hydrogen and deuterium incorporation in the products and any observed intermediates.

  • Quantify the relative amounts of different isotopologues by integrating the corresponding signals.

  • Use the isotopic distribution data to infer the reaction mechanism, including the stereochemistry and regioselectivity of hydrogen/deuterium addition.

Quantification of Deuterium Incorporation

Accurate quantification of deuterium incorporation is crucial in various fields, including metabolic studies, drug metabolism and pharmacokinetics (DMPK), and for assessing the purity of deuterated compounds.

Application Note

While mass spectrometry is a common technique for determining the overall level of deuteration, NMR spectroscopy offers the advantage of providing site-specific information. A combination of ¹H and ²H NMR can provide a highly accurate and precise determination of isotopic abundance at each position in a molecule.[16] This is essential for understanding the metabolic fate of drugs and for quality control of deuterated active pharmaceutical ingredients (APIs). The use of an internal or external standard with a known concentration and deuterium abundance can further improve the accuracy of quantification.[17]

Experimental Protocol: Quantitative Analysis of Deuterium Incorporation

This protocol outlines a method for quantifying the percentage of deuterium incorporation at a specific site in a molecule using a combination of ¹H and ²H NMR.

1. Materials and Equipment:

  • High-resolution NMR spectrometer.

  • NMR tubes.

  • Deuterated analyte.

  • Internal standard (e.g., a compound with a known concentration and a signal that does not overlap with the analyte signals).

  • Appropriate solvents (deuterated for ¹H NMR, non-deuterated for ²H NMR).[3]

2. Sample Preparation:

  • For ¹H NMR: Accurately weigh the deuterated analyte and the internal standard and dissolve them in a known volume of a deuterated solvent.

  • For ²H NMR: Prepare a similar sample but use a non-deuterated solvent.[3]

3. NMR Acquisition:

  • ¹H NMR: Acquire a quantitative ¹H NMR spectrum. Ensure a long relaxation delay (at least 5 times the longest T₁) to allow for full relaxation of all signals.

  • ²H NMR: Acquire a quantitative ²H NMR spectrum. As with ¹H qNMR, a sufficient relaxation delay is crucial. The experiment should be run unlocked.[3]

4. Data Analysis:

  • Integrate the relevant signals in both the ¹H and ²H spectra.

  • From the ¹H NMR spectrum, determine the concentration of the analyte relative to the internal standard.

  • From the ²H NMR spectrum, determine the concentration of deuterium at the specific site, again relative to the internal standard.

  • Calculate the percentage of deuterium incorporation (%D) at the specific site using the following formula:

    %D = [ (Integral of D at site X) / (Integral of H at site X in non-deuterated standard) ] * 100

    Alternatively, a combined ¹H and ²H NMR approach can be used for even more accurate determination.[16]

Quantitative Data Comparison:

The following table illustrates the complementary nature of different analytical techniques for determining deuterium incorporation.

TechniqueInformation ProvidedAdvantagesLimitations
Mass Spectrometry Overall isotopic distribution (isotopologue masses)High sensitivityDoes not provide site-specific information
¹H NMR Spectroscopy Reduction in proton signal intensity at deuterated sitesSite-specific information, readily availableCan be less accurate for very high deuteration levels
²H NMR Spectroscopy Direct observation and quantification of deuterium signalsDirect and site-specificLower sensitivity compared to ¹H NMR
Combined ¹H and ²H NMR Highly accurate and site-specific isotopic abundanceProvides the most comprehensive and accurate resultsRequires acquisition of two separate spectra

Conclusion

This compound is a versatile and powerful tool in NMR spectroscopy with significant applications in drug discovery and development. Its use in hyperpolarization techniques like PHIP provides unprecedented sensitivity for studying molecular interactions and low-concentration samples. As a probe in mechanistic studies, HD offers detailed insights into reaction pathways. Furthermore, quantitative NMR methods involving deuterium provide accurate, site-specific information on isotopic incorporation, which is critical for metabolism studies and quality control. The protocols and application notes provided herein offer a guide for researchers to harness the full potential of this compound in their NMR-based investigations.

References

Unlocking Metabolic Secrets: Using Deuterium Hydride as a Tracer in Metabolic Studies

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The use of stable isotopes as tracers has revolutionized our understanding of metabolic pathways in both health and disease. Among these, deuterium (²H or D), a stable isotope of hydrogen, offers a powerful and versatile tool for elucidating the intricate dynamics of metabolism. When deuterium replaces a hydrogen atom in a metabolic substrate, it acts as a "heavy" label that can be traced through various biochemical reactions. This allows for the quantitative analysis of metabolic fluxes, providing a dynamic view of cellular processes that cannot be obtained from static metabolite measurements alone.[1][2]

These application notes provide a comprehensive overview of the use of deuterium-labeled compounds in metabolic research, complete with detailed experimental protocols and data presentation.

Key Applications of Deuterium Tracing in Metabolic Research

Deuterium tracing has a broad range of applications in basic research and drug development:

  • Metabolic Flux Analysis: Quantifying the rates of metabolic pathways such as glycolysis, the tricarboxylic acid (TCA) cycle, gluconeogenesis, and the pentose phosphate pathway.[3][4]

  • Measuring Biomolecule Turnover: Determining the synthesis and degradation rates of proteins, lipids, and nucleic acids, which is crucial for understanding tissue homeostasis and disease progression.

  • Pharmacokinetics and Drug Metabolism: In drug development, deuterium labeling can be used to trace the metabolic fate of drug candidates and to improve their pharmacokinetic properties by slowing down metabolic degradation through the kinetic isotope effect.

  • Disease Research: Investigating metabolic reprogramming in diseases like cancer, diabetes, and neurodegenerative disorders. For example, the Warburg effect in cancer, characterized by increased glycolysis, can be quantitatively assessed using deuterium-labeled glucose.[5][6]

  • Redox Metabolism: Deuterium is particularly useful for studying pathways involving hydride transfer and redox cofactors like NADH and NADPH.[4]

Commonly Used Deuterated Tracers

A variety of deuterated compounds can be used to probe different aspects of metabolism:

  • Deuterated Water (D₂O): A versatile and cost-effective tracer for measuring the synthesis rates of various biomolecules, including proteins, lipids, and DNA.[7][8]

  • Deuterated Glucose (e.g., [6,6-²H₂]-glucose): Widely used to trace the flux through glycolysis and the TCA cycle.[5][9]

  • Deuterated Fatty Acids (e.g., d₃₁-palmitate): Employed to study fatty acid uptake, oxidation, and incorporation into complex lipids.[10][11]

  • Deuterated Amino Acids (e.g., d₃-methionine): Utilized to investigate amino acid metabolism and protein synthesis.[12][13]

  • Deuterated Choline: Used to study the metabolism of choline and its incorporation into phospholipids, which is often altered in cancer.

Data Presentation: Quantitative Insights from Deuterium Tracing Studies

The following tables summarize quantitative data from various metabolic studies using deuterium tracers, providing a comparative overview of metabolic rates in different biological contexts.

Table 1: Protein and Lipid Synthesis Rates Measured by Deuterium Labeling

Biological SystemMeasured ParameterTracerSynthesis RateReference(s)
Humans (End-stage renal disease)Albumin fractional synthesis rateD₂O4.0 ± 0.5%/day (increase) 4.6 ± 0.2%/day (decrease)[14]
Humans (Young, healthy)Mixed muscle protein synthesisD₂O~1.3% to 1.7%/day[15]
Rats (Soleus and Plantaris muscles)Average protein turnoverD₂O~2.26%/day[16]
HumansDietary fat oxidationd₃₁-palmitate16 ± 6%[8]

Table 2: Metabolic Fluxes in Liver and Brain Measured by Deuterium Metabolic Imaging (DMI)

OrganConditionTracerMetabolite Ratio/ConcentrationReference(s)
Rat LiverFatty Liver vs. Lean[²H₃]acetateAUC (Acetate): Fatty Liver: 717.9 ± 131.1 mM·min Lean: 605.1 ± 119.9 mM·min AUC (Glutamine/Glutamate): Fatty Liver: 113.6 ± 23.8 mM·min Lean: 136.7 ± 41.7 mM·min[17][18]
Rat LiverHigh-Fat Diet vs. Standard Diet[6,6′‐²H₂]glucoseAUC (Glucose): HFD: 2027.0 ± 167.6 mM·min SD: 1966.0 ± 151.5 mM·min[19]
Rat LiverHigh-Fat Diet vs. Standard Dietd₃₁-palmitic acidAUC (Palmitic acid): HFD: 57.4 ± 17.0 mM·min SD: 33.3 ± 10.5 mM·min[19]
Rat BrainGlioma Model[6,6-²H₂]-glucoseHigher lactate/glutamine ratio in tumors[5]

Experimental Protocols

This section provides detailed methodologies for key experiments using deuterium tracers.

Protocol 1: In Vivo Measurement of Protein Synthesis Using Deuterated Water (D₂O)

This protocol outlines the steps for measuring protein synthesis rates in a rodent model.

Materials:

  • Deuterated water (D₂O, 99.9 atom % D)

  • Sterile saline (0.9% NaCl)

  • Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

  • Animal Acclimatization: House animals in a controlled environment for at least one week before the experiment.

  • Baseline Sample Collection: Collect a baseline blood sample from each animal to determine the natural abundance of deuterium.

  • Tracer Administration:

    • Bolus Injection: Administer an initial intraperitoneal (IP) injection of D₂O in sterile saline to rapidly enrich the body water to the desired level (typically 2-5%). A common approach is a priming bolus of 20 μL of 99.9% D₂O per gram of body weight.[20]

    • Maintenance: Provide drinking water enriched with 4-8% D₂O to maintain a steady-state body water enrichment throughout the study.[10]

  • Time-Course Sampling: Collect blood samples at various time points (e.g., daily or weekly) to monitor body water enrichment and protein synthesis.

  • Sample Processing:

    • Isolate the protein of interest from plasma or tissue homogenates using methods like immunoprecipitation or chromatography.

    • Hydrolyze the purified protein into its constituent amino acids.

    • Derivatize the amino acids to make them volatile for GC-MS analysis.

  • Mass Spectrometry Analysis:

    • Measure the deuterium enrichment of body water from plasma samples.

    • Determine the deuterium enrichment of specific non-essential amino acids (e.g., alanine) isolated from the protein of interest using GC-MS or LC-MS.[10]

  • Data Analysis:

    • Calculate the fractional synthesis rate (FSR) of the protein using the precursor-product principle, which relates the rate of deuterium incorporation into the protein to the deuterium enrichment of the precursor pool (body water).[10]

Protocol 2: Tracing Glycolysis and the TCA Cycle with Deuterated Glucose followed by LC-MS Analysis

This protocol describes an in vitro experiment using cultured mammalian cells.

Materials:

  • Mammalian cell line of interest

  • Glucose-free cell culture medium

  • [6,6-²H₂]-glucose

  • Ice-cold 80% methanol

  • LC-MS/MS system

Procedure:

  • Cell Culture: Seed cells in multi-well plates and grow to approximately 80% confluency.

  • Labeling Medium Preparation: Prepare the labeling medium by supplementing glucose-free medium with [6,6-²H₂]-glucose at the desired concentration (e.g., 10 mM).

  • Isotope Labeling:

    • Aspirate the standard growth medium and wash the cells once with phosphate-buffered saline (PBS).

    • Add the pre-warmed labeling medium to the cells and incubate for a time course (e.g., 0, 15, 30, 60, 120 minutes) to approach isotopic steady state.

  • Metabolite Extraction:

    • At each time point, rapidly aspirate the labeling medium.

    • Immediately add ice-cold 80% methanol to quench all enzymatic reactions and lyse the cells.

    • Scrape the cells and collect the cell lysate into a microcentrifuge tube.

  • Sample Preparation for LC-MS:

    • Centrifuge the lysate at high speed (e.g., 15,000 x g) at 4°C to pellet proteins and cell debris.

    • Transfer the supernatant containing the metabolites to a new tube.

    • Dry the metabolite extract using a vacuum concentrator or a gentle stream of nitrogen.

    • Reconstitute the dried metabolites in a solvent compatible with your LC-MS method.

  • LC-MS/MS Analysis:

    • Analyze the samples using an LC-MS/MS method optimized for the separation and detection of glycolytic and TCA cycle intermediates.

    • Monitor the mass isotopologue distributions (MIDs) of key metabolites to determine the extent of deuterium incorporation.

  • Data Analysis:

    • Correct the raw MIDs for the natural abundance of all stable isotopes.

    • Use metabolic flux analysis (MFA) software to calculate the relative or absolute fluxes through glycolysis and the TCA cycle based on the measured MIDs.[12]

Protocol 3: Deuterium Metabolic Imaging (DMI) of Glucose Metabolism in Vivo

This protocol provides a general workflow for a DMI experiment in a preclinical model (e.g., mouse or rat).

Materials:

  • [6,6-²H₂]-glucose

  • Sterile water for injection

  • Animal-compatible MRI scanner equipped for deuterium imaging (requires a ²H radiofrequency coil and appropriate pulse sequences)

Procedure:

  • Animal Preparation: Acclimate the animal to the MRI environment to minimize stress. Anesthesia is typically required during imaging.

  • Tracer Administration:

    • Administer a bolus of [6,6-²H₂]-glucose, typically via intravenous (IV) or intraperitoneal (IP) injection. The dose will depend on the animal model and study objectives.

  • MRI Data Acquisition:

    • Position the animal in the MRI scanner.

    • Acquire anatomical ¹H MR images for localization.

    • Acquire dynamic or steady-state ³D ²H MR spectroscopic imaging (MRSI) data to detect the signals from deuterated glucose and its metabolites (e.g., lactate, glutamate/glutamine).[21]

  • Data Processing and Analysis:

    • Process the raw ²H MRSI data, which includes spectral fitting to quantify the signal intensities of the different deuterated metabolites in each voxel.

    • Generate metabolic maps by overlaying the quantified metabolite concentrations onto the anatomical MR images. These maps visualize the spatial distribution of glucose uptake and metabolism.[21]

Visualizing Metabolic Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key metabolic pathways and experimental workflows for deuterium tracing studies.

glycolysis_deuterium_tracing Glycolysis Pathway with [6,6-²H₂]-Glucose Tracing cluster_deuterium Glucose Glucose (C₆H₁₂O₆) G6P Glucose-6-phosphate F6P Fructose-6-phosphate G6P->F6P F16BP Fructose-1,6-bisphosphate F6P->F16BP PFK-1 DHAP DHAP F16BP->DHAP Aldolase GAP Glyceraldehyde-3-phosphate F16BP->GAP Aldolase DHAP->GAP TPI BPG 1,3-Bisphosphoglycerate GAP->BPG threePG 3-Phosphoglycerate BPG->threePG twoPG 2-Phosphoglycerate threePG->twoPG PEP Phosphoenolpyruvate twoPG->PEP Pyruvate Pyruvate (C₃H₃O₃⁻) PEP->Pyruvate Pyruvate Kinase Deuterated_Pyruvate [3,3-²H₂]-Pyruvate PEP->Deuterated_Pyruvate Pyruvate Kinase Lactate Lactate (C₃H₅O₃⁻) Pyruvate->Lactate LDH Deuterated_Glucose [6,6-²H₂]-Glucose Deuterated_Glucose->G6P Hexokinase Deuterated_Lactate [3,3-²H₂]-Lactate Deuterated_Pyruvate->Deuterated_Lactate LDH

Deuterium tracing through the glycolytic pathway.

tca_cycle_deuterium_tracing TCA Cycle with Deuterium Incorporation from [3,3-²H₂]-Pyruvate cluster_deuterium Pyruvate Pyruvate AcetylCoA Acetyl-CoA Citrate Citrate Isocitrate Isocitrate Citrate->Isocitrate AlphaKG α-Ketoglutarate Isocitrate->AlphaKG SuccinylCoA Succinyl-CoA AlphaKG->SuccinylCoA Glutamate Glutamate AlphaKG->Glutamate Deuterated_Glutamate [4,4-²H₂]-Glutamate AlphaKG->Deuterated_Glutamate GDH/Aminotransferase Succinate Succinate SuccinylCoA->Succinate Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate Oxaloacetate->Citrate Deuterated_Pyruvate [3,3-²H₂]-Pyruvate Deuterated_AcetylCoA [2,2-²H₂]-Acetyl-CoA Deuterated_Pyruvate->Deuterated_AcetylCoA PDH Deuterated_AcetylCoA->Citrate

Deuterium incorporation into the TCA cycle and glutamate.

experimental_workflow_dmi Experimental Workflow for In Vivo Deuterium Metabolic Imaging (DMI) start Start acclimatize Animal Acclimatization start->acclimatize tracer_admin Tracer Administration (e.g., Oral or IV [6,6-²H₂]-glucose) acclimatize->tracer_admin mri_setup Animal Positioning and Anesthesia in MRI tracer_admin->mri_setup anatomical_scan Acquire Anatomical ¹H MRI mri_setup->anatomical_scan dmi_scan Acquire ³D ²H MRSI Data anatomical_scan->dmi_scan data_processing Data Processing (Spectral Fitting, Quantification) dmi_scan->data_processing metabolic_maps Generate Metabolic Maps data_processing->metabolic_maps analysis Data Analysis and Interpretation metabolic_maps->analysis end End analysis->end

A typical workflow for a DMI experiment.

experimental_workflow_ms Experimental Workflow for Deuterium Tracing with Mass Spectrometry start Start cell_culture Cell Culture or Animal Model start->cell_culture tracer_admin Tracer Administration (e.g., D₂O or Deuterated Substrate) cell_culture->tracer_admin sampling Time-Course Sample Collection (Cells, Tissues, or Biofluids) tracer_admin->sampling quenching Metabolic Quenching (e.g., Liquid Nitrogen or Cold Solvent) sampling->quenching extraction Metabolite or Biomolecule Extraction quenching->extraction sample_prep Sample Preparation for MS (e.g., Derivatization) extraction->sample_prep ms_analysis Mass Spectrometry Analysis (GC-MS or LC-MS) sample_prep->ms_analysis data_analysis Data Analysis (Isotopologue Distribution Analysis, Flux Calculation) ms_analysis->data_analysis end End data_analysis->end

References

Application Notes and Protocols: Deuterium Hydride in Kinetic Isotope Effect Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Core Principles of the Deuterium Kinetic Isotope Effect (KIE)

The deuterium kinetic isotope effect (KIE) is a powerful and fundamental tool for investigating the mechanisms of chemical and biological reactions. It is observed as a change in the rate of a reaction when a hydrogen atom (H) at a reactive center is substituted with its heavier, stable isotope, deuterium (D). This phenomenon provides invaluable insights into the bond-breaking and bond-forming events that occur during the rate-determining step of a reaction.

The physical basis for the primary deuterium KIE lies in the difference in zero-point vibrational energy (ZPE) between a carbon-hydrogen (C-H) bond and a carbon-deuterium (C-D) bond. Due to its greater mass, deuterium forms a stronger, more stable bond with carbon, which results in a lower ZPE. Consequently, a greater amount of energy is required to break a C-D bond compared to a C-H bond. This increased activation energy for the deuterated reactant leads to a slower reaction rate. The magnitude of the KIE is expressed as the ratio of the rate constant for the protiated reactant (kH) to that of the deuterated reactant (kD). A primary KIE (where the bond to the isotope is broken in the rate-determining step) with a value of kH/kD significantly greater than 1 (typically in the range of 2-7 at room temperature) is strong evidence that C-H bond cleavage is involved in the rate-determining step.

Applications in Mechanistic Elucidation and Drug Development

The strategic application of deuterium labeling is a cornerstone of modern mechanistic chemistry and a burgeoning strategy in pharmaceutical development.

  • Elucidation of Reaction Mechanisms: KIE studies are instrumental in mapping out reaction pathways. By measuring the KIE, researchers can identify the rate-determining step, probe the geometry of transition states, and distinguish between different possible mechanisms (e.g., concerted vs. stepwise).

  • Drug Development and Metabolism: A significant number of drugs are metabolized by cytochrome P450 (CYP) enzymes, a process that frequently involves the oxidative cleavage of C-H bonds. By selectively replacing hydrogen with deuterium at these metabolically susceptible positions, the rate of drug metabolism can be attenuated. This strategy, often termed "metabolic switching," can confer several therapeutic advantages, including an improved pharmacokinetic profile, a longer drug half-life, and a reduction in the formation of potentially toxic metabolites.[1]

Experimental Protocols for Measuring Deuterium KIEs

The accurate measurement of KIEs is paramount for their correct interpretation. The choice of experimental method depends on the nature of the reaction, the available analytical instrumentation, and the specific mechanistic question being addressed.

Protocol 1: Non-Competitive Intermolecular KIE Determination

This method involves the separate measurement of reaction rates for the non-deuterated and deuterated substrates in parallel experiments.

Methodology:

  • Reaction Setup: Prepare two distinct and identical reaction mixtures. One mixture will contain the non-deuterated (protio) substrate, while the other will contain the deuterated substrate. It is crucial that all other reaction conditions—including concentrations of all reactants, enzyme concentration (if applicable), buffer components, pH, and temperature—are rigorously maintained as identical across both setups.

  • Reaction Initiation and Monitoring: Initiate both reactions simultaneously. At predetermined time intervals, withdraw aliquots from each reaction and immediately quench them to halt the reaction.

  • Analysis: Quantify the concentration of the remaining reactant or a formed product in each quenched aliquot using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Rate Constant Calculation: For each reaction, plot the concentration of the analyte as a function of time. Fit this data to the appropriate rate law to determine the rate constants (kH and kD).

  • KIE Calculation: The KIE is calculated as the simple ratio of the two rate constants: KIE = kH / kD .

Protocol 2: Competitive KIE Determination (Intermolecular and Intramolecular)

In a competitive experiment, the deuterated and non-deuterated species compete for the enzyme or reagent in the same reaction vessel. This method is often more precise as it minimizes errors arising from slight variations in reaction conditions between separate experiments.

Methodology:

  • Substrate Preparation:

    • Intermolecular: Prepare a reaction mixture containing a precisely known molar ratio (often 1:1) of the non-deuterated and deuterated substrates.

    • Intramolecular: Synthesize a single substrate molecule that contains both protium and deuterium at chemically equivalent positions.

  • Reaction and Sampling: Initiate the reaction and allow it to proceed to a specific fractional conversion (f). To ensure accurate measurement, it is generally advisable to keep the conversion low (e.g., <15%) to avoid significant changes in the isotopic composition of the starting material.

  • Isotope Ratio Analysis: Isolate either the product(s) or the unreacted starting material from the reaction mixture. Precisely measure the isotopic ratio (D/H) in the isolated analyte(s) using a sensitive analytical technique such as mass spectrometry or NMR.

  • KIE Calculation (Intermolecular): The KIE can be determined using the following equation, which accounts for the fractional conversion: KIE = ln(1 - f) / ln(1 - f * (Rp/Rs)) where f is the fractional conversion, Rp is the D/H ratio in the product, and Rs is the initial D/H ratio in the starting material. For intramolecular competition, the KIE is often a direct ratio of the products formed from the reaction at the protiated versus the deuterated site.

Data Presentation: Quantitative KIE Data

The following tables summarize representative deuterium KIE values for several important classes of enzymatic reactions, providing a reference for expected magnitudes and their mechanistic implications.

Table 1: Deuterium Kinetic Isotope Effects in Dehydrogenase Reactions

EnzymeSubstratekH/kDSignificance
Lactate DehydrogenaseLactate~1.4Indicates that hydride transfer is only partially rate-limiting.[2]
Alcohol DehydrogenaseEthanol~3.2Suggests that C-H bond cleavage is a major contributor to the rate-determining step.
Glycerol-3-Phosphate DehydrogenaseGlycerol-3-Phosphate1.5 - 3.1The KIE value is sensitive to mutations in the active site, reflecting changes in the transition state and rate-limiting steps.

Table 2: Deuterium Kinetic Isotope Effects in Cytochrome P450 Reactions

SubstrateP450 IsoformkH/kDImplication for Drug Metabolism
N,N-dimethylanilineCYP2B110.1A large KIE indicates that C-H bond cleavage is highly rate-limiting, presenting a strong opportunity for metabolic stabilization via deuteration.
TolbutamideCYP2C95.3A significant KIE suggests that deuteration at the site of metabolism could substantially slow down the drug's clearance.

Mandatory Visualization: Case Study on Lactate Dehydrogenase

Lactate dehydrogenase (LDH) is a pivotal enzyme in anaerobic metabolism, catalyzing the reversible oxidation of lactate to pyruvate with the concomitant reduction of NAD+ to NADH. The catalytic cycle follows an ordered sequential mechanism where the coenzyme (NAD+) binds to the enzyme first, followed by the substrate (lactate). The chemical transformation proceeds via a direct hydride transfer from the C2 of lactate to the C4 of the nicotinamide ring of NAD+.

Kinetic isotope effect studies on LDH have revealed a primary deuterium KIE of approximately 1.4 for the oxidation of lactate.[2] This value is modest and significantly lower than the theoretical maximum, which strongly suggests that the hydride transfer step, while chemically significant, is not the sole rate-determining step of the overall catalytic cycle. Other steps, such as the binding of substrates or the release of products, contribute to and limit the overall rate of the reaction.

The following DOT script and the corresponding diagram provide a visual representation of the catalytic cycle of Lactate Dehydrogenase, highlighting the key steps and the experimentally determined KIE for the hydride transfer step.

Lactate_Dehydrogenase_Cycle E LDH (E) E_NAD E-NAD+ E->E_NAD + NAD+ E_NADH E-NADH E->E_NADH + NADH E_NAD->E - NAD+ E_NAD_Lac E-NAD+-Lactate (Michaelis Complex) E_NAD->E_NAD_Lac + Lactate E_NAD_Lac->E_NAD - Lactate E_NADH_Pyr E-NADH-Pyruvate E_NAD_Lac->E_NADH_Pyr Hydride Transfer (kH/kD ≈ 1.4) E_NADH_Pyr->E_NAD_Lac Reverse Hydride Transfer E_NADH_Pyr->E_NADH - Pyruvate E_NADH->E - NADH E_NADH->E_NADH_Pyr + Pyruvate

Catalytic Cycle of Lactate Dehydrogenase

Catalytic Cycle of Lactate Dehydrogenase

Experimental Workflow for KIE in Drug Metabolism Studies

This workflow diagram illustrates the systematic approach to utilizing KIE experiments for the evaluation and optimization of drug candidates' metabolic stability.

Drug_Metabolism_KIE_Workflow cluster_0 Phase 1: Synthesis and Preparation cluster_1 Phase 2: In Vitro Metabolism Assay cluster_2 Phase 3: Analysis and KIE Calculation cluster_3 Phase 4: Interpretation and Decision Making Synthesize_Protio Synthesize Non-deuterated Drug Candidate Incubate_Microsomes Incubate with Liver Microsomes Synthesize_Protio->Incubate_Microsomes Competitive_Assay Competitive Assay (Protio + Deuterio) Synthesize_Protio->Competitive_Assay Synthesize_Deuterio Synthesize Deuterated Analog Synthesize_Deuterio->Competitive_Assay LC_MS_Analysis LC-MS/MS Analysis of Metabolites and Parent Drug Incubate_Microsomes->LC_MS_Analysis Competitive_Assay->LC_MS_Analysis Calculate_KIE Calculate kH/kD LC_MS_Analysis->Calculate_KIE Interpret_Results Interpret KIE Value Calculate_KIE->Interpret_Results Decision Significant KIE? Interpret_Results->Decision Proceed Proceed with Deuterated Candidate Decision->Proceed Yes Redesign Redesign Deuteration Strategy Decision->Redesign No

Workflow for KIE in Drug Metabolism

KIE Workflow in Drug Metabolism

References

Application Notes and Protocols for the Laboratory Synthesis of Deuterium Hydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the laboratory-scale synthesis of deuterium hydride (HD), a valuable isotopically labeled compound with applications in drug development, mechanistic studies, and as a calibration standard in mass spectrometry. Two primary methods are detailed: the reaction of lithium aluminum hydride with deuterium oxide and the catalytic H/D exchange between hydrogen and deuterium gas.

Method 1: Synthesis of this compound via Reaction of Lithium Aluminum Hydride with Deuterium Oxide

This method offers a high-yield route to this compound with good initial purity, which can be further enhanced through cryogenic distillation. The reaction proceeds via the hydrolysis of a metal hydride with a deuterated source.

Quantitative Data Summary
ParameterValueReference
Starting Materials Lithium Aluminum Hydride (LiAlH₄), Deuterium Oxide (D₂O, 99.5% purity)[1]
Crude Product Purity 97.0 - 98.1% HD[1]
Purified Product Purity 99.8% HD[1][2]
Purification Method Fractional distillation at liquid hydrogen temperature[1]
Experimental Protocol

Materials:

  • Lithium aluminum hydride (LiAlH₄)

  • Deuterium oxide (D₂O, 99.5% purity)

  • Anhydrous solvent (e.g., diethyl ether or dioxane)

  • Liquid nitrogen

Apparatus:

  • A multi-neck reaction flask (e.g., a Claisen flask) equipped with a magnetic stirrer, a dropping funnel, and a gas outlet.

  • A gas collection system, such as a gas burette or a series of gas collection bulbs.

  • A cold trap (cooled with liquid nitrogen) to remove any volatile impurities from the gas stream.

  • A vacuum line for evacuating the system.

Procedure:

  • System Setup and Purging: Assemble the reaction apparatus and ensure all glassware is thoroughly dried. Evacuate the entire system using a vacuum line to remove air and moisture. Backfill the system with an inert gas (e.g., nitrogen or argon) and repeat the vacuum/backfill cycle three times.

  • Reagent Preparation: In the reaction flask, place a carefully weighed amount of lithium aluminum hydride under a positive pressure of inert gas. Add anhydrous solvent to create a slurry.

  • Reaction: Cool the reaction flask in an ice bath or a dry ice/acetone bath to control the reaction temperature. Slowly add deuterium oxide dropwise from the dropping funnel to the stirred LiAlH₄ slurry. The reaction is exothermic and will produce this compound gas. The rate of addition of D₂O should be controlled to maintain a steady evolution of gas. The reaction is: LiAlH₄ + 4D₂O → LiOD + Al(OD)₃ + 4HD

  • Gas Collection: The evolved this compound gas is passed through a cold trap cooled with liquid nitrogen to remove any unreacted D₂O vapor and other volatile impurities. The purified HD gas is then collected in the gas collection system.

  • Purification (Optional): For applications requiring very high purity HD, the collected gas can be further purified by fractional distillation at liquid hydrogen temperature.[1] This process separates HD from any remaining H₂ or D₂.

Experimental Workflow

cluster_setup System Setup cluster_reaction Reaction cluster_collection Gas Collection & Purification setup Assemble and Dry Apparatus evacuate Evacuate and Purge with Inert Gas setup->evacuate reagents Charge Flask with LiAlH4 and Solvent evacuate->reagents cool Cool Reaction Flask reagents->cool add_d2o Add D2O Dropwise cool->add_d2o trap Pass Gas Through Cold Trap add_d2o->trap collect Collect HD Gas trap->collect purify Optional: Fractional Distillation collect->purify

Workflow for HD synthesis via LiAlH₄ and D₂O.

Method 2: Catalytic H/D Exchange for this compound Synthesis

This method relies on a catalyst to facilitate the equilibrium reaction between hydrogen (H₂) and deuterium (D₂) gas to produce this compound. This approach is advantageous as it can be performed in a continuous flow setup and allows for control over the product distribution by adjusting reaction conditions.

Quantitative Data Summary
ParameterCatalystTemperature (K)Conversion to HD (%)Reference
H₂/D₂ ExchangePd₄Au₉₆ on SiO₂303 - 4730 - 26[3]
H₂/D₂ ExchangeAgₓPd₁₋ₓ alloys333 - 593Varies with composition[4]
H/D ExchangeRu/C (5 wt%)AmbientHigh isotopic purity[5]
Experimental Protocol

Materials:

  • Hydrogen gas (H₂)

  • Deuterium gas (D₂)

  • Catalyst (e.g., Palladium on carbon (Pd/C), Palladium-Gold alloy on silica (Pd-Au/SiO₂), or Ruthenium on carbon (Ru/C))

Apparatus:

  • A gas handling manifold for mixing H₂ and D₂ in desired ratios.

  • A flow reactor, typically a heated tube packed with the catalyst.

  • Mass flow controllers to precisely control the flow rates of the reactant gases.

  • A temperature controller for the reactor furnace.

  • An analytical system, such as a mass spectrometer or gas chromatograph, to monitor the composition of the product gas stream.

Procedure:

  • Catalyst Activation: The catalyst is typically activated in situ by heating under a flow of hydrogen or an inert gas to clean the surface and ensure high catalytic activity.

  • Reaction Setup: The flow reactor is packed with the chosen catalyst. The system is purged with an inert gas.

  • Gas Flow: Hydrogen and deuterium gases are introduced into the gas handling manifold and their flow rates are precisely controlled by mass flow controllers to achieve the desired H₂:D₂ ratio.

  • Reaction: The mixed gas stream is passed through the heated catalyst bed in the flow reactor. The temperature of the reactor is maintained at the desired level to control the reaction rate and equilibrium position of the H₂ + D₂ ⇌ 2HD reaction.

  • Product Analysis: The composition of the gas mixture exiting the reactor (containing H₂, D₂, and HD) is continuously or periodically analyzed using a mass spectrometer or gas chromatograph to determine the conversion to this compound.

  • Product Collection: The product gas stream can be collected in a suitable container for further use.

Experimental Workflow

cluster_setup System Setup cluster_reaction Reaction cluster_analysis Analysis & Collection catalyst Pack Reactor with Catalyst activate Activate Catalyst catalyst->activate gases Mix H2 and D2 Gases activate->gases flow Flow Gases Over Heated Catalyst gases->flow analyze Analyze Product Gas Composition flow->analyze collect Collect HD Product analyze->collect

Workflow for catalytic synthesis of HD.

References

Deuterium Hydride as a Cryogenic Coolant: Application Notes and Protocols for Low-Temperature Physics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Deuterium hydride (HD), an isotopic variant of molecular hydrogen, presents unique properties that make it a valuable, albeit specialized, coolant in the realm of low-temperature physics. Its primary application is found in neutron moderation for cold neutron sources, where its specific nuclear and thermal properties offer distinct advantages over ordinary hydrogen (protium, H₂) and deuterium (D₂). This document provides detailed application notes, experimental protocols, and safety guidelines for the use of this compound as a cryogenic coolant.

Properties of this compound as a Cryogenic Coolant

This compound's utility as a coolant is dictated by its unique thermal and physical properties at low temperatures. A summary of these properties, in comparison to protium (H₂) and deuterium (D₂), is presented below. This data is essential for the design and operation of cryogenic systems utilizing HD.

Data Presentation: Thermophysical Properties of Hydrogen Isotopes
PropertyThis compound (HD)Protium (H₂)Deuterium (D₂)Units
Molecular Weight3.0222.0164.028 g/mol
Triple Point Temperature16.6013.8018.72K
Normal Boiling Point22.1320.2723.67K
Melting Point16.6 (-256.55 °C)13.99 (-259.16 °C)18.73 (-254.42 °C)K (°C)
Liquid Density (at boiling point)~11470.8162.4 kg/m ³
Heat of Vaporization (at boiling point)~1.10.9041.226kJ/mol
Gaseous Thermal Conductivity (at STP)~0.150.180.13W/(m·K)
Solid Thermal Conductivity (at ~13 K)--~0.75W/(m·K)

Note: Some properties for HD are less extensively documented than for H₂ and D₂. Values are compiled from various sources and should be used as a reference.

Applications in Low-Temperature Physics

The primary application of liquid this compound as a coolant is in the field of neutron scattering, specifically as a moderator for cold neutron sources.

Cold Neutron Moderation

In research reactors, cold neutron sources are used to slow down thermal neutrons to lower energies (and thus longer wavelengths), which are more suitable for studying the structure and dynamics of large molecules and magnetic materials.

Advantages of this compound:

  • Reduced Neutron Absorption: Compared to protium (H₂), deuterium has a much smaller neutron absorption cross-section. This results in a higher flux of cold neutrons.

  • Efficient Energy Transfer: The mass of the HD molecule is intermediate between H₂ and D₂, allowing for efficient energy transfer during neutron scattering. It provides stronger scattering than D₂ and lower absorption than H₂.[1]

  • Optimized Performance: In certain moderator designs, mixtures of H₂ and D₂, which will partially exist as HD, can enhance the moderation efficiency, especially in smaller moderator volumes.[1]

The use of liquid deuterium (which contains HD as an impurity or can be used in mixtures) allows for the production of a higher intensity cold neutron beam.[2]

Experimental Protocols

Production and Purification of this compound

Protocol for Synthesis via Lithium Aluminum Hydride and Deuterium Oxide:

This method is known to produce HD with high isotopic purity.

Materials and Equipment:

  • Lithium aluminum hydride (LiAlH₄)

  • Deuterium oxide (D₂O, heavy water) of high purity

  • n-butyl ether (dried and distilled)

  • Reaction flask (e.g., Claisen flask) with a magnetic stirrer

  • Condenser

  • Gas collection bulbs

  • Vacuum line and manifold

  • Liquid nitrogen bath

  • Hypodermic syringe

  • Mass spectrometer for purity analysis

  • Cryogenic distillation column

Procedure:

  • Preparation of the Reaction Setup:

    • Assemble the reaction flask, condenser, and gas collection manifold on a vacuum line.

    • Ensure all glassware is thoroughly dried to prevent contamination with protium.

  • Reaction:

    • Under an inert atmosphere (e.g., nitrogen), add a measured quantity of lithium aluminum hydride to the reaction flask containing dried n-butyl ether.

    • Freeze the reaction mixture using a liquid nitrogen bath and evacuate the system.

    • Allow the mixture to warm to its boiling point under its own vapor pressure to remove any dissolved gases, then re-cool and evacuate.

    • Slowly add a stoichiometric amount of deuterium oxide to the frozen, stirred reaction mixture using a hypodermic syringe.

    • Control the reaction temperature at or below 0°C by intermittently applying the liquid nitrogen bath.

    • The evolved this compound gas is collected in the gas collection bulbs.

  • Purification by Cryogenic Distillation:

    • The collected gas, which will contain impurities of H₂ and D₂, is then purified using a cryogenic distillation column.

    • The gas is condensed in the column, which is maintained at liquid hydrogen temperatures.

    • By carefully controlling the temperature and pressure, the different hydrogen isotopes can be separated based on their different vapor pressures.

    • The purified HD is collected from the appropriate fraction of the distillate.

  • Purity Analysis:

    • The isotopic purity of the final product is verified using mass spectrometry. Purities of over 99.8% can be achieved with this method.

Handling and Safety Protocols for Liquid this compound

This compound is a highly flammable gas and requires strict safety protocols, similar to those for hydrogen.

Personal Protective Equipment (PPE):

  • Flame-resistant clothing

  • Cryogenic gloves

  • Safety glasses with side shields or goggles[3]

  • Appropriate respiratory protection may be required in case of leaks.

Handling and Storage:

  • Store and handle in a well-ventilated area, away from heat, sparks, open flames, and other ignition sources.[3][4]

  • Use non-sparking tools and explosion-proof equipment.[3]

  • Ground and bond all lines and equipment associated with the HD system to prevent static discharge.

  • Systems under pressure should be regularly checked for leaks.

  • Store cylinders in a cool, dry area, protected from sunlight.[3]

Emergency Procedures:

  • Leak: In case of a leak, evacuate the area and eliminate all ignition sources if it is safe to do so.[3] A leaking gas fire should not be extinguished unless the leak can be stopped safely.[3]

  • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen.[3]

  • Fire: Use water in flooding quantities as a fog to cool surrounding containers. Do not extinguish the fire unless the flow of gas can be stopped.[3]

Materials Compatibility:

  • Avoid contact with strong oxidizing agents.[4]

  • Hydrogen and its isotopes can cause embrittlement in some metals, particularly hardened steels. Austenitic stainless steels, aluminum alloys, and copper alloys are generally more compatible.

Visualizations

Logical Relationship of this compound's Properties for Neutron Moderation

properties_for_neutron_moderation cluster_properties Fundamental Properties of this compound cluster_advantages Advantages in Neutron Moderation Low_Neutron_Absorption Low Neutron Absorption Cross-Section High_Neutron_Flux Higher Cold Neutron Flux Low_Neutron_Absorption->High_Neutron_Flux Reduces neutron loss Intermediate_Mass Intermediate Molecular Mass (between H₂ and D₂) Efficient_Moderation Efficient Neutron Energy Loss Intermediate_Mass->Efficient_Moderation Optimizes scattering kinetics Cryogenic_Liquid Liquid at Cryogenic Temperatures (~22 K) Practical_Application Usable as a Liquid Moderator Cryogenic_Liquid->Practical_Application Enables use in cold sources Improved_Scattering_Experiments Enhanced Performance of Cold Neutron Scattering Instruments High_Neutron_Flux->Improved_Scattering_Experiments Efficient_Moderation->Improved_Scattering_Experiments Practical_Application->Improved_Scattering_Experiments

Caption: Properties of HD leading to its use in neutron moderation.

Experimental Workflow for this compound Production and Use as a Coolant

experimental_workflow cluster_synthesis Synthesis and Purification cluster_application Application as a Coolant Start Start: Acquire Reactants (LiAlH₄, D₂O) Reaction Chemical Reaction in Controlled Environment Start->Reaction Gas_Collection Collection of Crude HD Gas Reaction->Gas_Collection Distillation Cryogenic Distillation for Purification Gas_Collection->Distillation Analysis Mass Spectrometryfor Purity Verification Distillation->Analysis Analysis->Distillation If further purification is needed Storage Storage of Purified HD Gas Analysis->Storage If purity is sufficient Liquefaction Liquefaction of HD Gas in a Cryostat Storage->Liquefaction Cooling Circulation of Liquid HD to Cool Experiment Liquefaction->Cooling Data_Collection Low-Temperature Experiment Cooling->Data_Collection Recovery Recovery and Re-liquefaction of HD Vapor Data_Collection->Recovery Recovery->Cooling Closed-loop system End End of Experiment Recovery->End System shutdown

Caption: Workflow for HD production and use as a cryogenic coolant.

References

Application Notes: Deuterium Hydride in Neutron Scattering Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neutron scattering is a powerful experimental technique for determining the structure and dynamics of materials at the atomic and molecular scale. Unlike X-rays, which scatter from electron clouds, neutrons scatter from atomic nuclei. This fundamental difference provides unique advantages, particularly in the study of biological macromolecules and complex materials. One of the most significant advantages of neutron scattering is the ability to utilize isotopic substitution to manipulate the scattering contrast, a technique where deuterium (D or ²H), an isotope of hydrogen (H or ¹H), plays a pivotal role.

The key to this technique lies in the distinct neutron scattering lengths of hydrogen and deuterium. Hydrogen has a negative scattering length, while deuterium has a positive one, leading to a large difference in their scattering cross-sections.[1] This difference allows researchers to "highlight" or "mask" specific parts of a complex by strategically replacing hydrogen with deuterium. This is typically achieved by preparing samples in heavy water (D₂O) instead of normal water (H₂O) or by biosynthetically producing deuterated molecules. While the term "deuterium hydride" (HD) refers to a specific diatomic molecule, in the context of neutron scattering applications, the focus is primarily on the strategic use of H/D substitution in samples and solvents.[2][3]

Core Application: Contrast Variation

The primary application of deuterium in neutron scattering is contrast variation , a method that exploits the H/D scattering difference to decipher the structure of multi-component complexes.[3] The scattering length density (SLD) of a molecule is a measure of its neutron scattering power. By adjusting the D₂O/H₂O ratio of the solvent, the solvent's SLD can be tuned to match the SLD of a specific component in a biological assembly (e.g., a protein or a lipid).[4] At this "match point," that component becomes effectively invisible to neutrons, and the scattering signal arises solely from the other components.[5]

Applications in Structural Biology and Drug Development:
  • Determining the Structure of Protein-Nucleic Acid Complexes: By preparing samples in different D₂O concentrations, one can selectively make either the protein or the nucleic acid component "invisible." For instance, the SLD of a typical hydrogenated protein is matched at approximately 42% D₂O, while DNA is matched at around 65% D₂O. This allows for the individual characterization of each component's shape and position within the complex.[6]

  • Analyzing Membrane Proteins: Membrane proteins are notoriously difficult to study. Using deuterated detergents to solubilize a hydrogenated membrane protein allows researchers to match out the detergent micelle's scattering contribution, isolating the signal from the protein of interest.[2]

  • Drug-Target Interaction: Neutron crystallography, which is greatly enhanced by deuterating the target protein, can directly visualize the positions of hydrogen (or deuterium) atoms.[1] This is critical for understanding hydrogen bonding networks, the protonation states of amino acid residues, and the orientation of water molecules in the binding pocket—details that are often ambiguous in X-ray crystallography and are vital for rational drug design.[1]

Quantitative Data for Contrast Variation

The ability to perform contrast variation experiments is underpinned by the significant differences in neutron scattering properties between isotopes and elements commonly found in biological samples.

Atom/MoleculeCoherent Scattering Length (fm)Scattering Length Density (SLD) (10⁻⁶ Å⁻²)
Atoms
Hydrogen (¹H)-3.74
Deuterium (²H)6.67
Carbon (¹²C)6.65
Nitrogen (¹⁴N)9.36
Oxygen (¹⁶O)5.80
Solvents
H₂O-0.56
D₂O6.40
Biomolecules (Hydrogenated)
Protein~2.4 (match point ~42% D₂O)
RNA/DNA~3.5 (match point ~65% D₂O)
Lipids (Acyl Chains)~-0.4
Biomolecules (Perdeuterated)
Protein (d-protein)~7.5 (match point >100% D₂O)

Data compiled from multiple sources.[1][2][3][4] SLD values for biomolecules are approximate and can vary based on their specific composition.

Experimental Protocols

Protocol 1: Selective Deuteration of a Protein for Small-Angle Neutron Scattering (SANS)

This protocol provides a generalized workflow for producing a deuterated protein in E. coli for contrast variation studies.

Objective: To express a deuterated protein to make its hydrogenated partner "invisible" in a SANS experiment conducted in a specific D₂O buffer.

Methodology:

  • Adaptation of E. coli:

    • Start with a glycerol stock of an E. coli expression strain (e.g., BL21(DE3)) carrying the plasmid for the protein of interest.

    • Gradually adapt the cells to grow in a D₂O-based medium. Start by growing a culture in LB medium.

    • Use the LB culture to inoculate a minimal medium prepared with H₂O containing a standard carbon source (e.g., glucose).

    • Sequentially transfer the culture to minimal media with increasing concentrations of D₂O (e.g., 30%, 70%, 95%-100%), allowing the cells to adapt at each stage. The carbon source should be hydrogenated (e.g., h-glucose). This process results in a deuterated protein.[2]

  • Protein Expression:

    • Inoculate the final 100% D₂O-based minimal medium with the adapted cell culture.

    • Grow the cells at an appropriate temperature (e.g., 37°C) to an OD₆₀₀ of ~0.6-0.8.

    • Induce protein expression with IPTG (isopropyl β-D-1-thiogalactopyranoside) and continue the culture for several hours or overnight at a reduced temperature (e.g., 18-25°C).

  • Purification and Verification:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in a suitable lysis buffer (prepared in H₂O).

    • Purify the deuterated protein using standard chromatography techniques (e.g., affinity, ion exchange, size exclusion).

    • Verify the level of deuteration using mass spectrometry. The mass of the deuterated protein will be higher than its hydrogenated counterpart.

Protocol 2: SANS Contrast Variation Experiment of a Protein Complex

This protocol outlines the steps for a SANS experiment to determine the conformation of a specific subunit within a complex.

Objective: To study the structure of a deuterated protein ('d-protein') in complex with a hydrogenated protein ('h-protein').

Methodology:

  • Sample Preparation:

    • Prepare highly purified samples of the d-protein and the h-protein.

    • Form the complex by mixing the two proteins in a stoichiometric ratio.

    • Prepare a series of dialysis buffers with varying D₂O concentrations. A key buffer is one containing 42% D₂O , which will match the scattering length density of the h-protein, rendering it invisible.[3][5]

    • Dialyze aliquots of the complex against each buffer (e.g., 0% D₂O, 42% D₂O, and 100% D₂O) overnight at 4°C. Also, dialyze samples of the individual proteins as controls.

    • Measure the final protein concentration after dialysis.

  • SANS Data Collection:

    • Transfer the samples and their corresponding dialysis buffers (for background subtraction) into quartz sample cells.

    • Collect SANS data at a dedicated neutron source facility. Data are collected as a function of the scattering vector, q.

    • Measurements to perform:

      • Complex in 0% D₂O (H₂O): Both proteins contribute to the scattering.

      • Complex in 42% D₂O: Only the d-protein contributes significantly to the scattering. This measurement reveals the shape and conformation of the d-protein within the complex.[5]

      • Complex in 100% D₂O: Both proteins scatter strongly, providing information on the overall shape of the complex.

  • Data Analysis:

    • Subtract the buffer scattering from the sample scattering for each measurement.

    • Analyze the 1D scattering curve, I(q) vs. q.

    • For the data collected in 42% D₂O, use modeling software (e.g., ATSAS suite) to generate a low-resolution 3D shape reconstruction (ab initio modeling) of the d-protein as it exists within the complex.

    • Combine the results from all contrast points to build a comprehensive model of the entire complex.

Visualizations

Contrast_Variation_Principle cluster_0 Sample in H₂O Buffer (0% D₂O) cluster_1 Sample in Contrast-Matching Buffer (42% D₂O) cluster_2 Sample in D₂O Buffer (100% D₂O) H_Protein_H2O H-Protein (Scatters) D_Protein_H2O D-Protein (Scatters) Detector_H2O Scattering from Both Components H_Protein_H2O->Detector_H2O Neutron Beam D_Protein_H2O->Detector_H2O Neutron Beam H_Protein_42D2O H-Protein (Invisible) D_Protein_42D2O D-Protein (Scatters) Detector_42D2O Scattering from D-Protein Only H_Protein_42D2O->Detector_42D2O Neutron Beam D_Protein_42D2O->Detector_42D2O Neutron Beam H_Protein_100D2O H-Protein (Scatters) D_Protein_100D2O D-Protein (Scatters Strongly) Detector_100D2O Strong Scattering from Both Components H_Protein_100D2O->Detector_100D2O Neutron Beam D_Protein_100D2O->Detector_100D2O Neutron Beam

Caption: Principle of SANS Contrast Variation.

SANS_Workflow cluster_preparation Sample Preparation cluster_data Data Collection & Analysis expr Express & Purify H-Protein & D-Protein cmplx Form Protein Complex (H-Protein + D-Protein) expr->cmplx dialysis Dialyze into Buffers (0%, 42%, 100% D₂O) cmplx->dialysis sans SANS Data Collection dialysis->sans Samples & Buffers sub Buffer Subtraction sans->sub model Ab Initio Modeling (from 42% D₂O data) sub->model final Composite Structural Model of the Full Complex model->final

Caption: Experimental Workflow for SANS with Selective Deuteration.

References

Application Notes and Protocols for Laser Spectroscopy of Deuterium Hydride (HD) and its Molecular Ion (HD+) for Fundamental Constant Measurements

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Precision spectroscopy of simple molecules like deuterium hydride (HD) and its molecular ion (HD+) provides a powerful tool for testing fundamental physics and determining the values of fundamental constants.[1] The rovibrational transition frequencies of these three-body (HD+) and four-body (HD) systems can be calculated with extraordinary precision using ab initio quantum electrodynamics (QED).[1][2] By comparing these theoretical predictions with state-of-the-art experimental measurements, we can refine our understanding of QED and extract values for fundamental constants, most notably the proton-to-electron mass ratio (μp = mp/me).[2][3] Recent advancements in laser spectroscopy, ion trapping, and frequency metrology have pushed these measurements to the parts-per-trillion level, offering stringent tests of the Standard Model and contributing to the consistent determination of fundamental constants.[2][4]

These notes provide an overview of the principles and protocols involved in performing high-precision laser spectroscopy on HD+ for the determination of the proton-to-electron mass ratio.

Principle of the Measurement

The energy levels of the HD+ molecular ion are dependent on fundamental physical constants, including the Rydberg constant (R∞), the fine-structure constant (α), and the mass ratios of the constituent particles (mp/me and md/mp). Theoretical calculations can predict the rovibrational transition frequencies to a very high degree of accuracy.

An experimental measurement of a specific transition frequency (ν_exp) can be compared to the theoretically calculated frequency (ν_th). The theoretical frequency is expressed as a function of the fundamental constants. By equating the experimental and theoretical values, and with other constants known with sufficient precision, one can solve for a specific constant like the proton-to-electron mass ratio. The remarkable agreement between theory and experiment, at levels of accuracy of parts-per-billion or even parts-per-trillion, validates the underlying QED theory and provides a determination of mp/me from spectroscopy that can be compared with values obtained from other methods, such as Penning trap mass spectrometry.[2][3]

Experimental Workflow and Protocols

The overall experimental workflow involves the creation, trapping, and cooling of HD+ ions, followed by high-precision laser spectroscopy to measure a specific rovibrational transition, and finally, data analysis to extract the transition frequency.

ExperimentalWorkflow cluster_prep Ion Preparation & Trapping cluster_cooling Sympathetic Cooling cluster_spec Spectroscopy & Measurement cluster_analysis Data Analysis & Constant Determination HD_gas HD Gas Source Ionization Electron Impact Ionization (Create HD+) HD_gas->Ionization Trap_Loading Load into Ion Trap (e.g., Linear Paul Trap) Ionization->Trap_Loading Laser_Cooling Laser Cool Be+ Ions Be_Loading Load Be+ Ions Be_Loading->Laser_Cooling Symp_Cooling Sympathetically Cool HD+ (via Coulomb Interaction) Laser_Cooling->Symp_Cooling Interaction Irradiate HD+ Ions (e.g., Two-Photon Excitation) Symp_Cooling->Interaction Spectroscopy_Laser Frequency-Comb-Locked Spectroscopy Laser Spectroscopy_Laser->Interaction Detection Detect Transition (e.g., REMPD) Interaction->Detection Frequency_Scan Scan Laser Frequency & Record Spectrum Detection->Frequency_Scan Line_Center Determine Line Center (ν_exp) Frequency_Scan->Line_Center Theory_Comp Compare ν_exp with ν_th(mp/me) Line_Center->Theory_Comp Constant_Det Determine mp/me Theory_Comp->Constant_Det

Caption: High-level experimental workflow for determining mp/me from HD+ spectroscopy.
Protocol 1: HD+ Ion Preparation, Trapping, and Cooling

This protocol describes the preparation of ultracold HD+ ions, a crucial prerequisite for high-precision spectroscopy.

Objective: To prepare a stable, localized, and translationally cold sample of HD+ ions.

Methodology:

  • Ion Creation: HD+ ions are created from neutral HD gas via electron impact ionization.

  • Ion Trapping: The created HD+ ions are captured in a linear Paul trap. Simultaneously, Beryllium ions (Be+) are loaded into the same trap via laser ablation from a solid target.

  • Laser Cooling of Be+: The Be+ ions are laser-cooled to millikelvin temperatures using a dedicated cooling laser.

  • Sympathetic Cooling of HD+: Through Coulomb interactions, the trapped HD+ ions exchange kinetic energy with the laser-cooled Be+ ions. This process, known as sympathetic cooling, reduces the temperature of the HD+ ions to ~50 mK, significantly suppressing Doppler broadening.[5] The final crystal will consist of a string or cloud of cold HD+ ions surrounded by the Be+ ions.

Protocol 2: High-Precision Spectroscopy

This protocol outlines the method for measuring a specific rovibrational transition in the cold, trapped HD+ ions. Doppler-free two-photon spectroscopy is a common technique to achieve the highest precision.[2][4]

Objective: To measure the absolute frequency of a rovibrational transition with the highest possible accuracy.

Methodology:

  • Laser System: A narrow-linewidth laser is used to drive the rovibrational transition. For extreme precision, this laser's frequency is locked to an optical frequency comb, which is in turn referenced to a primary frequency standard (e.g., a hydrogen maser or GPS-disciplined atomic clock).[1][5] This ensures the absolute frequency is known with high accuracy.

  • Two-Photon Excitation: To eliminate first-order Doppler shifts, a two-photon spectroscopy scheme is employed. The trapped ions are irradiated by two counter-propagating laser beams. An ion moving with some velocity will see one beam blue-shifted and the other red-shifted by the same amount, such that the sum of the photon energies required for the two-photon transition is independent of the ion's velocity.

  • State Detection (REMPD): The excitation to the final vibrational state is detected using Resonance-Enhanced Multiphoton Dissociation (REMPD).[5] A separate UV laser is used to selectively dissociate the HD+ ions that have been successfully excited to the target vibrational state. The resulting fragments (e.g., H+ or D+) are ejected from the trap and detected by a mass spectrometer.

  • Spectrum Acquisition: The frequency of the spectroscopy laser is scanned across the expected resonance. The number of dissociated ions is recorded as a function of the laser frequency. This produces a spectrum where the peak corresponds to the rovibrational transition frequency.[5]

SpectroscopyScheme cluster_laser Frequency Metrology cluster_trap Spectroscopy Laser Spectroscopy Laser Trap Trapped & Cooled HD+ Ions Laser->Trap Two-Photon Excitation Comb Optical Frequency Comb Comb->Laser Phase Lock Clock Atomic Clock (e.g., H-Maser) Clock->Comb Reference Detector Ion Detector Trap->Detector Fragments UV_Laser REMPD Laser UV_Laser->Trap Dissociation EnergyLevels cluster_levels HD+ Energy Levels v0 v9 v0->v9 Two-Photon Transition (ν₁) v0_label (v=0, L=3) v4 v4_label (v=4, L=2) (intermediate state) dissoc v9->dissoc REMPD Laser (ν₂) v9_label (v=9, L=3) dissoc_label Dissociation Continuum dissoc_level v9_level v4_level v0_level

References

Application Notes and Protocols for the Safe Handling and Storage of Deuterium Hydride Gas

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deuterium hydride (HD) is a stable isotope of hydrogen gas, composed of one proton and one neutron in its nucleus. It is an invaluable tool in various scientific disciplines, particularly in drug discovery and development, where it is utilized for isotopic labeling to study metabolic pathways, reaction mechanisms, and to enhance the pharmacokinetic profiles of drug candidates through the deuterium kinetic isotope effect (KIE).[1][2] However, like hydrogen, this compound is a highly flammable gas, and its safe handling and storage are of paramount importance to prevent accidents in a laboratory setting.

These application notes provide detailed protocols and safety information for researchers, scientists, and drug development professionals working with this compound gas. Adherence to these guidelines is crucial for ensuring a safe working environment.

Physical and Chemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its safe handling. Key properties are summarized in the table below.

PropertyValue
Chemical Formula HD
Molecular Weight 3.022 g/mol
Appearance Colorless gas
Odor Odorless[2]
Boiling Point -252.87 °C (-423.17 °F)[2]
Melting Point -259.2 °C (-434.56 °F)[2]
Vapor Density 0.07 (Air = 1) at 21 °C
Autoignition Temperature 570 °C (1058 °F)
Flammability Limits in Air 5 - 75% by volume

Hazard Identification and Safety Precautions

This compound presents several hazards that must be managed through engineering controls, administrative controls, and personal protective equipment.

3.1 Flammability: this compound is an extremely flammable gas and can form explosive mixtures with air.[2] It is crucial to eliminate all potential ignition sources from the work area.

3.2 Asphyxiation: In high concentrations, this compound can displace oxygen in the air, leading to a simple asphyxiant hazard.[3] Symptoms of oxygen deficiency include rapid breathing, diminished mental alertness, and impaired muscular coordination.

3.3 Health Effects:

  • Acute Exposure: Inhalation of high concentrations can cause dizziness, headache, and respiratory irritation.[2]

  • Chronic Exposure: There is limited data on the long-term health effects of this compound, but prolonged exposure to any hydrogen isotope in a confined space can lead to oxygen deprivation.[2]

3.4 Personal Protective Equipment (PPE):

PPE ItemSpecification
Eye Protection Safety glasses with side shields or safety goggles.
Hand Protection Chemical-resistant gloves (e.g., nitrile).
Body Protection Flame-retardant lab coat.
Footwear Closed-toe shoes.
Respiratory Protection Generally not required when working in a well-ventilated area. However, a self-contained breathing apparatus (SCBA) should be available for emergency situations.

Storage and Handling Protocols

4.1 Gas Cylinder Storage:

  • Store this compound cylinders in a designated, well-ventilated, and secure area.

  • Cylinders must be stored upright and secured with chains or straps to a wall or a stable cylinder stand.[4]

  • Segregate this compound cylinders from oxidizing gases, combustible materials, and sources of ignition.[5]

  • The storage area should be clearly labeled with "Flammable Gas" and "No Smoking" signs.

  • Protect cylinders from physical damage and direct sunlight.[6]

4.2 Gas Cylinder Handling and Transportation:

  • Always use a cylinder cart to move gas cylinders; never drag, roll, or slide them.[4]

  • Keep the valve protection cap in place until the cylinder is secured and ready for use.[7]

  • Before connecting a cylinder, ensure the regulator and piping are compatible with this compound and are in good condition.

Experimental Protocols

5.1 Protocol for Setting Up a this compound Gas Experiment:

  • Risk Assessment: Conduct a thorough risk assessment for the specific experiment, identifying all potential hazards and implementing appropriate control measures.

  • Work Area Preparation:

    • Ensure the work area is clean, uncluttered, and free of ignition sources (e.g., open flames, hot plates, static electricity).

    • Work in a well-ventilated area, preferably within a certified chemical fume hood.[8]

    • Have a fire extinguisher (Class B: flammable gases) and a safety shower/eyewash station readily accessible.

  • Cylinder Connection:

    • Securely clamp the this compound cylinder to a stable support.

    • Remove the valve cap.

    • Briefly open and close the cylinder valve to clear any debris from the outlet. Crucially, do not perform this step if the gas is venting towards a person or an ignition source.

    • Attach a pressure regulator suitable for hydrogen/deuterium service. Use a new gasket if the regulator has a gasketed connection.[9]

    • Tighten the regulator connection with the appropriate wrench. Do not overtighten.

  • System Assembly:

    • Use stainless steel tubing for all gas lines. Teflon tubing may be acceptable if specified by the equipment manufacturer.[5]

    • Ensure all fittings are tight and leak-free.

  • Leak Testing (Mandatory before every use):

    • Close the outlet valve of the regulator.

    • Slowly open the main cylinder valve.[10]

    • Pressurize the system to the intended working pressure.

    • Close the main cylinder valve.

    • Monitor the pressure gauge on the regulator. A drop in pressure indicates a leak.

    • If a leak is suspected, use a commercial leak detection solution (e.g., Snoop® or a non-corrosive soap solution) to pinpoint the source.[11][12] Apply the solution to all connections and look for bubble formation.

    • If a leak is found, depressurize the system, retighten the connection, and repeat the leak test. Never attempt to tighten a leaking connection while the system is under pressure.

  • Purging the System:

    • Before introducing this compound into the experimental apparatus, purge the system with an inert gas (e.g., nitrogen or argon) to remove any air (oxygen).[5]

  • Running the Experiment:

    • Slowly open the regulator outlet valve to introduce this compound into the system at the desired pressure and flow rate.

    • Continuously monitor the system for any signs of leaks or other issues.

5.2 Protocol for Shutting Down the System:

  • Close the main cylinder valve.[7]

  • Allow the gas remaining in the lines to be consumed by the experiment or safely vent it to a fume hood.

  • Close the regulator outlet valve.

  • Turn the pressure-adjusting knob on the regulator counter-clockwise until it feels loose.[7]

  • If the cylinder will not be used for an extended period, disconnect the regulator, and replace the valve protection cap.[5]

Materials Compatibility

The selection of appropriate materials for handling and storing this compound is critical to prevent leaks and equipment failure. The following table provides a general guideline for materials compatibility.

Material CategoryCompatible MaterialsIncompatible Materials
Metals Stainless Steel, Brass, Copper, MonelConsult supplier for specific alloys
Plastics Teflon® (PTFE), Kel-F® (PCTFE)Most other plastics
Elastomers Viton®, Kalrez®Buna-N, Neoprene

Note: This is a general guide. Always consult the manufacturer's specifications for your specific equipment and operating conditions.[13][14][15]

Biological Effects and Relevance in Drug Development

For professionals in drug development, understanding the biological implications of deuterium is crucial.

7.1 Deuterium Kinetic Isotope Effect (KIE):

The C-D bond is stronger than the C-H bond. This difference in bond strength leads to a slower rate of cleavage for C-D bonds in chemical reactions, a phenomenon known as the deuterium kinetic isotope effect (KIE).[1][2] In drug metabolism, many enzymatic reactions, particularly those mediated by cytochrome P450 enzymes, involve the cleavage of C-H bonds. By selectively replacing hydrogen with deuterium at metabolically vulnerable sites in a drug molecule, its rate of metabolism can be slowed down.[16][17] This can lead to:

  • Improved Pharmacokinetic Profile: Increased drug exposure and a longer half-life.

  • Reduced Toxic Metabolites: Decreased formation of potentially harmful byproducts.

  • Enhanced Efficacy: Potentially allowing for lower or less frequent dosing.[16]

7.2 Cellular and Metabolic Effects:

  • Mitochondrial Function: Deuterium can affect mitochondrial respiration and ATP production. High concentrations of deuterium can inhibit these processes, while deuterium-depleted environments have been shown to enhance them in some studies.[18][19]

  • Cellular Proliferation: Deuterium can influence the cell cycle and proliferation rates. High levels of deuterium have been observed to slow cell division.[20][21]

  • Oxidative Stress: The stronger C-D bond can make molecules more resistant to oxidative damage, a concept being explored for its potential therapeutic benefits.[22]

Emergency Procedures

8.1 Gas Leak:

  • If a leak is detected, immediately shut off the gas supply at the cylinder valve if it is safe to do so.

  • Extinguish all nearby ignition sources.

  • Increase ventilation to the area by opening windows and fume hood sashes.

  • Evacuate the area and prevent re-entry.

  • If the leak is large or cannot be stopped, contact your institution's emergency response team.

8.2 Fire:

  • If a small fire occurs, and you are trained to do so, use a Class B fire extinguisher.

  • If the fire is large or involves the gas cylinder, evacuate the area immediately and activate the fire alarm.

  • Do not attempt to extinguish a leaking gas fire unless the leak can be stopped safely, as this could lead to the formation of an explosive mixture.[6]

8.3 First Aid:

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[6]

  • Skin/Eye Contact: Not a likely route of exposure for a gas. However, if contact with rapidly expanding gas causes frostbite, flush the affected area with lukewarm water and seek medical attention.

Diagrams

Safe_Handling_Workflow cluster_prep Preparation cluster_setup System Setup cluster_op Operation cluster_shutdown Shutdown A 1. Conduct Risk Assessment B 2. Prepare Work Area (Ventilation, No Ignition Sources) A->B C 3. Gather PPE B->C D 4. Secure Gas Cylinder C->D E 5. Connect Regulator D->E F 6. Assemble Gas Lines E->F G 7. Perform Leak Test F->G G->E If Fail H 8. Purge System with Inert Gas G->H If Pass I 9. Introduce this compound H->I J 10. Monitor Experiment I->J K 11. Close Cylinder Valve J->K L 12. Depressurize System K->L M 13. Disconnect Regulator (if needed) L->M

Caption: Workflow for the safe handling of this compound gas.

Emergency_Response A Gas Leak Detected? B Shut off gas supply? A->B Yes G Fire Occurs? A->G No C Extinguish ignition sources B->C Yes, Safe to do so E Evacuate Area B->E No D Increase ventilation C->D D->E F Call Emergency Response E->F H Small Fire? G->H Yes J Evacuate & Activate Alarm G->J No I Use Fire Extinguisher H->I Yes, & Trained H->J No I->E

References

Application Notes: The Strategic Use of Deuterium in the Synthesis of Labeled Compounds

Author: BenchChem Technical Support Team. Date: December 2025

The selective replacement of hydrogen with its stable, non-radioactive isotope, deuterium (D), has become a pivotal strategy in modern medicinal chemistry and drug development.[1][2][3] Deuterated compounds, where one or more hydrogen atoms are substituted by deuterium, often exhibit identical pharmacological activity to their hydrogenated (protio) counterparts but can possess significantly altered metabolic profiles.[4] This is due to the "kinetic isotope effect," wherein the greater mass of deuterium creates a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond.[5][6] This increased bond strength can slow down metabolic processes that involve C-H bond cleavage, potentially leading to improved pharmacokinetic properties, reduced formation of toxic metabolites, and an enhanced safety and efficacy profile.[1][3][6] The first deuterated drug, deutetrabenazine, was approved by the FDA in 2017, validating this approach.[1]

While the term "deuterium hydride" (HD) refers to a specific diatomic molecule, in practical organic synthesis, the primary sources for deuterium incorporation are deuterium gas (D₂) and deuterium oxide (D₂O, or heavy water).[5][7][8][9] These reagents are utilized in various catalytic processes, most notably hydrogen-deuterium exchange (H/D exchange) reactions, to introduce deuterium into specific positions within a molecule.[10] H/D exchange can be facilitated by transition metal catalysts (e.g., Palladium, Platinum, Rhodium, Iridium) which activate C-H bonds, allowing for the exchange with deuterium from the source.[8][10][11] This approach is particularly valuable for late-stage functionalization, enabling the deuteration of complex molecules and active pharmaceutical ingredients (APIs) without requiring a complete re-synthesis.[9]

Key Applications:
  • Improved Pharmacokinetics: Slowing the rate of metabolic degradation to increase a drug's half-life and exposure.[4][6]

  • Enhanced Safety Profile: Reducing the formation of reactive or toxic metabolites.[1]

  • Mechanistic Studies: Using deuterium labels to track metabolic pathways and understand reaction mechanisms.[12]

  • Quantitative Analysis: Serving as internal standards in bioanalytical assays like liquid chromatography–mass spectrometry (LC/MS).[1]

Experimental Protocols

Protocol 1: Palladium-Catalyzed Benzylic C-H Deuteration Using Deuterium Gas (D₂)

This protocol describes a method for the selective deuteration of benzylic C-H bonds using deuterium gas as the isotopic source and a palladium catalyst. This approach is effective for substrates soluble in protic solvents and achieves high levels of deuterium incorporation specifically at the benzylic position.[9][13]

Materials:

  • Substrate (e.g., a compound with a benzylic C-H bond)

  • Palladium Catalyst (e.g., Pd/C or another suitable palladium source)

  • Deuterium Gas (D₂)

  • Oxidant (e.g., tert-butyl hydroperoxide - TBHP)

  • Protic Solvent (e.g., methanol, ethanol)

  • Reaction Vessel (e.g., Schlenk tube or high-pressure autoclave)

  • Magnetic Stirrer and Stir Bar

Procedure:

  • To a clean, dry reaction vessel equipped with a magnetic stir bar, add the substrate and the palladium catalyst.

  • Add the protic solvent to dissolve the substrate.

  • Seal the reaction vessel and purge it with an inert gas (e.g., argon or nitrogen) to remove air.

  • Carefully introduce deuterium gas (D₂) into the vessel to the desired pressure.

  • Add the oxidant (TBHP) to the reaction mixture. The oxidant assists in the turnover of the catalyst.[9]

  • Stir the reaction mixture at the specified temperature (e.g., room temperature or elevated temperature) for the required duration (e.g., 12-48 hours).

  • Monitor the reaction progress using an appropriate analytical technique (e.g., ¹H NMR, LC/MS) to determine the level of deuterium incorporation.

  • Upon completion, carefully vent the excess deuterium gas in a well-ventilated fume hood.

  • Filter the reaction mixture to remove the heterogeneous palladium catalyst.

  • Purify the product using standard laboratory techniques such as column chromatography or recrystallization.

  • Characterize the final product to confirm its identity and determine the precise location and percentage of deuterium incorporation.

Protocol 2: In Situ Generation of D₂ from D₂O for H/D Exchange

This protocol provides a safer and more convenient alternative to handling flammable deuterium gas directly. It details the in situ generation of D₂ from the reaction of aluminum powder with deuterium oxide (D₂O), which is then used in a palladium-catalyzed H/D exchange reaction. This method is environmentally benign and highly efficient for the deuteration of various compounds, including amino acids.[5][6]

Materials:

  • Substrate (e.g., amino acid, amine, ester)

  • Palladium on Carbon (Pd/C, e.g., 3% w/w)

  • Aluminum Powder

  • Deuterium Oxide (D₂O)

  • Reaction Vessel (e.g., microwave vial or sealed tube)

  • Ultrasonic Bath

  • Microwave Reactor (optional, for accelerated reaction)

Procedure:

  • In a reaction vessel, create a catalytic mixture by combining the substrate (0.3 mmol), Pd/C (3% mol), and aluminum powder (100 mg).

  • Add deuterium oxide (D₂O, 1.5 mL) to the mixture.

  • Tightly seal the vessel.

  • Place the vessel in an ultrasonic bath for 1 hour. This "presonication" step helps to activate the catalytic system and initiate the generation of D₂ gas from the reaction between aluminum and D₂O.[6]

  • After sonication, heat the reaction mixture. This can be done using a microwave reactor or a conventional heating block at a specified temperature (e.g., 100-120 °C) for the required time (e.g., 20-60 minutes).[6]

  • Allow the reaction to cool to room temperature.

  • Carefully open the vessel in a fume hood to vent any residual pressure.

  • Isolate the product. As the starting material is recovered in a deuterium-enriched form, this typically involves filtering off the catalyst and aluminum residues and removing the D₂O solvent, for example, by lyophilization or evaporation under reduced pressure.

  • Analyze the product by ¹H NMR and Mass Spectrometry to determine the yield and the percentage of deuterium incorporation at specific sites.[6]

Quantitative Data Summary

The following table summarizes representative results for deuteration reactions using D₂ or in situ generated D₂ from D₂O.

SubstrateCatalyst SystemDeuterium SourceTemp. (°C)Time (h)Deuterium Incorporation (%)Ref.
Phenylalanine3% Pd/C, AlD₂O1000.33>99 (aromatic), 65 (β-CH₂)[6]
4-Ethylaniline3% Pd/C, AlD₂O1000.33>99 (benzylic-CH₂)[6]
Ethylbenzene10% Pd/CD₂O/H₂RT4898 (benzylic)[7]
N-Boc-IndolinePd(OAc)₂D₂ (gas)802470 (benzylic)[9]
Diethyl Malonate3% Pd/C, AlD₂O1201>99 (α-CH₂)[6]

Visualizations

G General Workflow for Catalytic H/D Exchange cluster_reactants Reactants cluster_products Products Substrate Organic Substrate (R-H) Reaction H/D Exchange Reaction (C-H Bond Activation) Substrate->Reaction Deuterium_Source Deuterium Source (e.g., D₂ or D₂O) Deuterium_Source->Reaction Catalyst Transition Metal Catalyst (e.g., Pd, Pt, Ir) Catalyst->Reaction Facilitates Deuterated_Product Deuterated Product (R-D) Reaction->Deuterated_Product Byproduct Hydrogen Byproduct (e.g., H₂, HD, H₂O) Reaction->Byproduct Workup Purification & Isolation Deuterated_Product->Workup Final_Product Final Labeled Compound Workup->Final_Product

Caption: General workflow for synthesizing deuterated compounds.

G Workflow for In Situ D₂ Generation and Deuteration cluster_generation In Situ D₂ Generation cluster_exchange H/D Exchange Reaction D2O Deuterium Oxide (D₂O) D2_gas Deuterium Gas (D₂) (Generated in situ) D2O->D2_gas Al Aluminum (Al) Powder Al->D2_gas Reacts with Reaction Catalytic Deuteration D2_gas->Reaction Substrate Organic Substrate (R-H) Substrate->Reaction Pd_C Pd/C Catalyst Pd_C->Reaction Catalyzes Final_Product Deuterated Product (R-D) Reaction->Final_Product

References

Probing the Cosmos: Deuterium Hydride as a Versatile Tool in Astrophysics

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Deuterium hydride (HD), a simple molecule composed of a hydrogen and a deuterium atom, has emerged as a powerful and unique probe for a wide array of astrophysical environments. Its distinct properties, particularly its sensitivity to physical conditions and its role as a tracer for the most abundant molecule in the universe, molecular hydrogen (H₂), make it an invaluable tool for understanding processes from the dawn of the universe to the formation of planets. This document provides detailed application notes and protocols for utilizing HD in astrophysical research.

Introduction to this compound as an Astrophysical Probe

Deuterium is of primordial origin, formed in the first few minutes after the Big Bang.[1][2][3] While it is destroyed in stars, its abundance in the interstellar medium (ISM) provides a crucial link to Big Bang nucleosynthesis and the baryonic density of the universe.[1][4][5] In cold, dense molecular clouds, deuterium becomes chemically fractionated, leading to an enhancement of its abundance in molecules like HD compared to the elemental D/H ratio.[6][7] This fractionation is highly sensitive to temperature, making HD an excellent thermometer for these cold environments.

Unlike the symmetric H₂ molecule, which lacks a permanent dipole moment and thus has very weak rotational transitions that are difficult to observe under typical interstellar conditions, the asymmetric HD molecule possesses a small permanent electric dipole moment.[8][9] This allows for rotational transitions, most notably the fundamental J=1-0 transition at a wavelength of 112 μm, which can be readily observed.[10][11] This transition serves as a direct tracer for the bulk of the gas mass in molecular clouds and protoplanetary disks, overcoming the limitations of using less abundant and more chemically complex tracers like carbon monoxide (CO).[8][10]

Key Astrophysical Environments Probed by this compound

This compound has been successfully employed to investigate a diverse range of astrophysical settings:

  • Protoplanetary Disks: HD is a crucial tracer of the total gas mass in protoplanetary disks, the birthplaces of planets.[8][9] Accurate mass determination is fundamental to understanding planet formation theories. Observations of HD have revealed that some disks are significantly more massive than previously thought, with profound implications for the potential planetary systems they can form.[8][9]

  • Molecular Clouds: In the cold and dense interiors of molecular clouds, where stars are born, HD provides a direct measure of the H₂ column density and helps to constrain the physical conditions, such as temperature and density.[4][6] The D/H ratio in these clouds, inferred from HD and H₂ observations, sheds light on the chemical evolution of the galaxy.[4][12]

  • The Early Universe: Observations of HD in high-redshift quasar absorption systems offer a unique window into the primordial deuterium abundance and the physical conditions of the early universe.[1][4] These measurements provide stringent tests of cosmological models.[1][4]

  • Epoch of Reionization: Line-intensity mapping of the lowest rotational transition of HD is a promising technique to probe the epoch of reionization (z ~ 6–10), providing information about the properties of the first galaxies and the intergalactic medium.[1]

Quantitative Data Summary

The following tables summarize key quantitative data derived from observations of this compound in various astrophysical environments.

Table 1: Observed this compound Abundances and Column Densities

Astrophysical EnvironmentObjectHD Column Density (N(HD)) [cm⁻²]HD/H₂ RatioD/H RatioReference
Protoplanetary DiskTW Hydrae---[8][9]
High-redshift Molecular Cloudz=2.626443(2) towards J0812+3208log(N(HD)) = 15.70 ± 0.07Considerably higher than typical Galactic clouds(2.97 ± 0.55) x 10⁻⁵[4]
High-redshift Molecular Cloudz=2.626276(2) towards J0812+3208log(N(HD)) = 12.98 ± 0.22Considerably higher than typical Galactic clouds-[4]
High-redshift Molecular Cloudz=1.77637(2) towards Q1331+170log(N(HD)) = 14.83 ± 0.15Considerably higher than typical Galactic clouds-[4]
High-redshift Molecular Cloudz=1.77670(3) towards Q1331+170log(N(HD)) = 14.61 ± 0.20Considerably higher than typical Galactic clouds-[4]
Local Interstellar MediumWithin ~200 pc of the Sun--~1.5 x 10⁻⁵[2][6]
PrimordialFrom Big Bang Nucleosynthesis-Freeze-out ratio ≈ 7 x 10⁻⁴ (at z ≈ 40)(2.527 ± 0.030) x 10⁻⁵[1]

Table 2: Physical Conditions Derived from this compound Observations

EnvironmentTemperature (K)H₂ Density (n(H₂)) [cm⁻³]Key Information DerivedReference
Protoplanetary DisksVaries with radiusVaries with radiusTotal gas mass, potential for planet formation[8][9]
Cold Molecular Clouds~10> 10³Gas temperature, degree of freeze-out[6][7]
High-redshift Damped Lyman-α Systems--Primordial D/H ratio, baryon density[4][13]

Experimental and Observational Protocols

The detection and analysis of this compound require specialized instrumentation and carefully planned observational strategies. The fundamental rotational transition of HD at 112 μm lies in the far-infrared portion of the electromagnetic spectrum, which is heavily absorbed by Earth's atmosphere.[11] Therefore, observations must be conducted from space-borne or airborne observatories.

Observational Facilities
  • Herschel Space Observatory (Decommissioned): The Photodetector Array Camera and Spectrometer (PACS) instrument on Herschel was instrumental in the first detection of HD in a protoplanetary disk.[8][11][14][15][16] Its high sensitivity and spectral resolution in the far-infrared were key to this discovery.[11][16]

  • Stratospheric Observatory for Infrared Astronomy (SOFIA) (Decommissioned): The German Receiver for Astronomy at Terahertz Frequencies (GREAT) instrument on SOFIA could also observe the 112 μm HD line.[11][17][18] Flying at altitudes of 13-14 kilometers, SOFIA operated above most of the atmospheric water vapor.[11][18]

  • Atacama Large Millimeter/submillimeter Array (ALMA): While ALMA cannot directly observe the 112 μm HD line, it is crucial for complementary observations of other deuterated molecules (e.g., DCO⁺, N₂D⁺) and dust continuum emission.[19][20] These observations provide essential information on the physical and chemical conditions of the target region, which is necessary for interpreting the HD data.[11][19]

  • Hubble Space Telescope (HST) and Far Ultraviolet Spectroscopic Explorer (FUSE) (Decommissioned): These space telescopes have been used to measure the D/H ratio in the local interstellar gas by observing the Lyman series absorption lines of atomic D and H in the ultraviolet spectra of nearby stars.[2]

Protocol: Observing HD in a Protoplanetary Disk

This protocol outlines the general steps for observing the HD J=1-0 line in a protoplanetary disk using a far-infrared space or airborne observatory.

Objective: To detect and measure the flux of the HD J=1-0 emission line at 112 μm to determine the total gas mass of the disk.

Instrumentation: A high-resolution far-infrared spectrometer (e.g., Herschel/PACS, SOFIA/GREAT).

Observational Procedure:

  • Target Selection: Choose a nearby, bright protoplanetary disk. Proximity is crucial for maximizing the signal-to-noise ratio.

  • Observation Planning:

    • Calculate the expected line flux based on models of the disk's structure and temperature. This will inform the required integration time.

    • Plan for multiple, long-duration observations to achieve the necessary sensitivity. For example, the detection of HD in TW Hydrae with Herschel involved a total exposure time of nearly 7 hours.[11]

    • Include observations of a nearby "off" position (a region of blank sky) for background subtraction.

  • Data Acquisition:

    • Perform pointed observations of the target at the precise rest-frame frequency of the HD J=1-0 transition (2.675 THz or 112.07 μm).

    • Employ a spectral scanning mode to cover a range of frequencies around the expected line position to establish a baseline and account for any Doppler shifts.

  • Data Reduction and Analysis:

    • Calibration: Apply standard calibration procedures to the raw data to correct for instrumental effects and convert the signal to physical units (e.g., Jansky).

    • Background Subtraction: Subtract the "off" source observations from the "on" source observations to remove the thermal background from the telescope and sky.

    • Baseline Fitting and Removal: Fit a low-order polynomial to the continuum emission in the spectrum and subtract it to isolate the emission line.

    • Line Fitting: Fit a Gaussian profile to the detected emission line to measure its integrated flux, central velocity, and line width.

    • Mass Derivation:

      • Use the measured integrated line flux and the known distance to the star to calculate the total luminosity of the HD line.

      • Employ a model of the disk's physical structure (temperature and density profiles, often constrained by ALMA observations of CO and dust) to relate the HD line luminosity to the total number of HD molecules.

      • Convert the number of HD molecules to the total H₂ mass using the known primordial D/H ratio, assuming it applies to the bulk gas of the disk.[8]

Visualizing Key Processes

The following diagrams, generated using the DOT language, illustrate fundamental concepts related to this compound in astrophysics.

HD_Formation_Destruction cluster_formation Formation Pathways cluster_destruction Destruction Pathways H_plus H⁺ HD HD H_plus->HD + D → H + D⁺ D D H2 H₂ H2->HD + D ⇌ HD + H D_plus D⁺ D_plus->HD + H₂ → HD + H⁺ HD_dest HD e_minus e⁻ gamma γ H_dest H HD_dest->H_dest + UV Photon → H + D D_dest D HD_dest->D_dest + Cosmic Ray → H + D⁺ + e⁻ UV_photon UV Photon Cosmic_Ray Cosmic Ray

Caption: Chemical pathways for the formation and destruction of this compound in the interstellar medium.

Observational_Workflow Target Target Selection (e.g., Protoplanetary Disk) Planning Observation Planning (Telescope, Instrument, Integration Time) Target->Planning Observation Data Acquisition (Far-Infrared Spectroscopy) Planning->Observation Reduction Data Reduction (Calibration, Background Subtraction) Observation->Reduction Analysis Data Analysis (Line Fitting, Flux Measurement) Reduction->Analysis Modeling Physical Modeling (Disk Structure, Temperature) Analysis->Modeling Result Result (Total Gas Mass, D/H Ratio) Modeling->Result

Caption: A generalized workflow for observing this compound and deriving physical properties of an astrophysical object.

Future Prospects

The next generation of telescopes will further revolutionize the study of this compound. The upcoming Origins Space Telescope, with its enhanced sensitivity and spectral resolution in the far-infrared, will be able to survey a larger number of protoplanetary disks and push observations to more distant galaxies.[21][22][23] This will provide a more complete census of disk masses and allow for a deeper understanding of the evolution of the D/H ratio throughout cosmic time. The continued synergy with ground-based observatories like ALMA will remain crucial for providing the necessary context to interpret these future HD observations. The study of this compound will undoubtedly continue to be at the forefront of astrophysical research, offering unique insights into the fundamental processes that govern the formation of stars and planets.

References

Troubleshooting & Optimization

Technical Support Center: Large-Scale Synthesis of Deuterium Hydride (HD)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the large-scale synthesis of deuterium hydride (HD). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide practical guidance for your experiments.

Troubleshooting Guides

This section provides solutions to common problems encountered during the large-scale synthesis of this compound.

Problem Potential Cause Recommended Solution
Low Yield of HD Isotopic Scrambling: The reaction is producing significant amounts of H₂ and D₂ alongside the desired HD. This is a common issue in catalytic exchange reactions.[1][2][3]- Optimize Catalyst: Ensure the catalyst (e.g., Pd/C, platinum-based) is highly active and selective. Consider catalyst screening to find the optimal material for your specific conditions. - Control Reaction Temperature: Temperature can significantly influence the equilibrium between H₂, D₂, and HD. Experiment with different temperature profiles to favor HD formation. - Purification: Implement a purification step, such as cryogenic distillation, to separate HD from H₂ and D₂.
Catalyst Deactivation: The catalyst has lost its activity over time. This can be caused by impurities in the feed gases or sintering of the catalyst at high temperatures.[4]- Catalyst Regeneration: Investigate if the catalyst can be regenerated (e.g., through oxidation-reduction cycles). - Purify Feed Gases: Use high-purity H₂ and D₂ to prevent catalyst poisoning. - Use a More Robust Catalyst: Consider catalysts with higher thermal stability and resistance to poisoning.
Incomplete Reaction: The reaction has not reached equilibrium.- Increase Reaction Time: Allow more time for the reaction to proceed to completion. - Improve Mass Transfer: Ensure efficient mixing of the reactant gases with the catalyst.
Product Contamination (Impurities other than H₂ and D₂) Leaks in the System: Air or other contaminants are entering the reaction system.- Leak Check: Perform a thorough leak check of the entire system using a suitable method (e.g., helium leak detection). - Inert Gas Purge: Purge the system with an inert gas (e.g., argon) before introducing the reactants.
Contaminated Reactants: The H₂ or D₂ gas sources contain impurities.- Use High-Purity Gases: Verify the purity of the reactant gases from the supplier. Consider using an in-line purifier.
Difficulty in Product Purification Inefficient Cryogenic Distillation: The cryogenic distillation column is not effectively separating the hydrogen isotopes.[5][6][7]- Optimize Column Parameters: Adjust the temperature, pressure, and reflux ratio of the distillation column to improve separation efficiency. - Check for Column Flooding or Channeling: Ensure the column is operating within its designed hydraulic limits. - Use Appropriate Packing Material: The choice of packing material can significantly impact separation performance.
Safety Concerns Hydrogen Flammability and Explosion Risk: Hydrogen is highly flammable and can form explosive mixtures with air.- Proper Ventilation: Ensure the synthesis and storage areas are well-ventilated. - Use Explosion-Proof Equipment: All electrical equipment in the vicinity should be rated for use in explosive atmospheres. - Install Hydrogen Detectors: Use hydrogen sensors to provide early warning of leaks.[8]
Material Embrittlement: Hydrogen can cause embrittlement of certain materials, leading to equipment failure.- Material Selection: Use materials that are resistant to hydrogen embrittlement for all components in contact with high-pressure hydrogen.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for large-scale synthesis of this compound?

A1: The most common methods for large-scale production of this compound include:

  • Catalytic Isotopic Exchange: This method involves the equilibration of a mixture of hydrogen (H₂) and deuterium (D₂) gases over a catalyst, typically a noble metal like palladium or platinum on a carbon support.[2] The reaction H₂ + D₂ ⇌ 2HD is driven towards equilibrium, ideally producing a mixture with a high concentration of HD.

  • Reaction of Metal Hydrides with Deuterated Compounds: This involves reacting a metal hydride (like lithium aluminum hydride) with a deuterium source, such as heavy water (D₂O), to produce HD gas.[9]

  • Electrolysis of H₂O/D₂O Mixtures followed by Distillation: Electrolysis of a mixture of light and heavy water produces a mixture of hydrogen isotopes. The resulting gas stream, enriched in HD, can then be purified using cryogenic distillation.[10]

Q2: What is isotopic scrambling and how can it be minimized?

A2: Isotopic scrambling refers to the undesired formation of H₂ and D₂ alongside the target HD molecule during synthesis, particularly in catalytic exchange reactions.[1][3] This reduces the overall yield and purity of HD. To minimize scrambling:

  • Catalyst Selection: The choice of catalyst and its support can influence the selectivity towards HD formation.

  • Reaction Conditions: Optimizing temperature and pressure can shift the reaction equilibrium to favor HD.

  • Flow Rates: In continuous flow systems, adjusting the residence time of the reactants on the catalyst can impact the product distribution.

Q3: What are the main challenges associated with cryogenic distillation for HD purification?

A3: Cryogenic distillation is a highly effective method for separating hydrogen isotopes, but it presents several challenges:

  • High Energy Consumption: Maintaining the extremely low temperatures required for liquefying hydrogen isotopes is energy-intensive.[11]

  • Complex Infrastructure: Cryogenic distillation plants are complex and require significant capital investment.[6]

  • Material Properties at Low Temperatures: Materials used in the construction of the distillation column must be able to withstand cryogenic temperatures without becoming brittle.

  • Safety: Handling liquid hydrogen and deuterium requires stringent safety protocols due to their flammability.

Q4: What are the key safety precautions for handling large quantities of this compound?

A4: this compound has similar chemical properties to hydrogen and therefore presents similar safety hazards. Key precautions include:

  • Flammability: HD is extremely flammable. All sources of ignition must be eliminated from the synthesis and storage areas.

  • Explosion Hazard: HD can form explosive mixtures with air. Proper ventilation and the use of explosion-proof equipment are crucial.

  • Asphyxiation Risk: In high concentrations, HD can displace oxygen and cause asphyxiation.

  • Pressure Hazards: Large-scale synthesis often involves high-pressure gases. All equipment must be rated for the operating pressures.

  • Emergency Preparedness: A comprehensive emergency response plan should be in place, including procedures for leaks, fires, and explosions.

Quantitative Data on this compound Synthesis

Table 1: Purity of this compound from Different Synthesis & Purification Methods

MethodInitial Purity (mol% HD)Final Purity (mol% HD)Reference
Reaction of LiAlH₄ with D₂O96Not specified[12]
Catalytic Exchange (H₂ + D₂) followed by Cryogenic Distillation~50 (equilibrium mixture)>99.5[9]
Cryogenic Distillation of H₂/D₂/HD mixtureVaries≤6 ppb D in H[7]

Table 2: Comparison of Hydrogen Isotope Separation Technologies

TechnologySeparation Factor (H/D)Energy ConsumptionThroughputTechnology Readiness Level
Cryogenic Distillation LowHighHighHigh
Water Electrolysis 3-8Very HighLow to MediumHigh
Chemical Exchange (e.g., Girdler-Sulfide) 1.1 - 1.3HighHighHigh
Pressure Swing Adsorption (PSA) VariesMediumMediumMedium
Membrane Separation VariesLow to MediumMediumLow to Medium

Note: This table provides a general comparison of technologies that can be applied to hydrogen isotope separation, including the production of this compound. The specific performance can vary significantly based on the exact process design and operating conditions.

Experimental Protocols

Protocol: Large-Scale Synthesis of this compound via Catalytic H₂/D₂ Exchange and Cryogenic Distillation

This protocol outlines the general steps for producing high-purity this compound using a two-stage process: catalytic equilibration of hydrogen and deuterium, followed by cryogenic distillation for purification.

Stage 1: Catalytic H₂/D₂ Exchange

  • System Preparation:

    • Construct a reaction system using materials compatible with high-pressure hydrogen and deuterium.

    • The system should include mass flow controllers for precise control of H₂ and D₂ feed rates, a packed-bed reactor containing the catalyst (e.g., Pd/C), a heating system for the reactor, and pressure and temperature sensors.

    • Thoroughly leak-check the entire system.

    • Purge the system with a high-purity inert gas (e.g., Argon) to remove any air and moisture.

  • Catalyst Activation (if required):

    • Follow the manufacturer's instructions for catalyst activation. This may involve heating the catalyst under a flow of hydrogen or an inert gas.

  • Reaction Execution:

    • Set the reactor to the desired reaction temperature (e.g., room temperature to several hundred degrees Celsius, depending on the catalyst).

    • Introduce a stoichiometric mixture of high-purity H₂ and D₂ gas into the reactor at the desired pressure and flow rate.

    • Continuously monitor the composition of the gas exiting the reactor using an in-line analytical technique such as mass spectrometry or gas chromatography to determine the extent of HD formation.

    • Collect the resulting H₂/D₂/HD gas mixture in a suitable storage vessel.

Stage 2: Cryogenic Distillation for HD Purification

  • System Preparation:

    • Utilize a cryogenic distillation column specifically designed for hydrogen isotope separation. The system consists of a distillation column with appropriate packing material, a condenser at the top (cooled with liquid helium or a cryocooler), and a reboiler at the bottom.

    • Ensure all components are clean and free of contaminants that could freeze at cryogenic temperatures.

    • Evacuate the entire distillation system to a high vacuum.

  • Cooldown:

    • Cool down the condenser and the distillation column to the operating temperature (typically around 20 K).

  • Distillation Process:

    • Introduce the H₂/D₂/HD gas mixture from the catalytic exchange stage into the distillation column.

    • The more volatile components (H₂) will tend to rise to the top of the column, while the less volatile components (HD and D₂) will move towards the bottom.

    • Carefully control the temperature, pressure, and reflux ratio to achieve optimal separation.

    • Continuously or intermittently withdraw the purified HD product from the appropriate section of the column.

    • Monitor the purity of the product stream using a suitable analytical method.

  • Shutdown:

    • Safely warm up the system and vent any remaining gases to a safe location.

Visualizations

Logical Workflow for this compound Synthesis

The following diagram illustrates the logical workflow for the production of high-purity this compound via catalytic exchange followed by cryogenic distillation.

HD_Synthesis_Workflow cluster_synthesis Stage 1: Catalytic Synthesis cluster_purification Stage 2: Purification cluster_analysis Quality Control H2 H₂ Gas Source Mixer Gas Mixer H2->Mixer D2 D₂ Gas Source D2->Mixer Reactor Catalytic Reactor (H₂ + D₂ ⇌ 2HD) Mixer->Reactor Product_Mix H₂/D₂/HD Mixture Reactor->Product_Mix QC In-line/Off-line Analysis Reactor->QC Cryo_Column Cryogenic Distillation Column Product_Mix->Cryo_Column HD_Product High-Purity HD Cryo_Column->HD_Product Byproducts H₂ / D₂ Byproducts Cryo_Column->Byproducts HD_Product->QC

Caption: Workflow for HD synthesis and purification.

Troubleshooting Logic for Low HD Yield

This diagram outlines a logical approach to troubleshooting low yields of this compound.

Troubleshooting_Low_Yield Start Low HD Yield Detected Check_Scrambling Analyze Product Composition: High H₂ and D₂? Start->Check_Scrambling Optimize_Reaction Optimize Reaction Conditions: - Adjust Temperature/Pressure - Change Catalyst Check_Scrambling->Optimize_Reaction Yes Check_Catalyst Check Catalyst Activity: Deactivated? Check_Scrambling->Check_Catalyst No Purify_Product Implement/Optimize Purification Step (e.g., Cryogenic Distillation) Optimize_Reaction->Purify_Product Regenerate_Replace Regenerate or Replace Catalyst Check_Catalyst->Regenerate_Replace Yes Check_Reaction_Time Increase Reaction Time or Improve Mass Transfer Check_Catalyst->Check_Reaction_Time No End Yield Improved Regenerate_Replace->End Check_Reaction_Time->End Purify_Product->End

Caption: Troubleshooting flowchart for low HD yield.

References

Technical Support Center: Improving the Isotopic Purity of Deuterium Hydride (HD) Samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Deuterium Hydride (HD) Isotopic Purity. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to enhancing and maintaining the isotopic integrity of your this compound samples.

Frequently Asked Questions (FAQs)

Q1: What is isotopic purity and why is it critical for my experiments?

Isotopic purity refers to the proportion of a specific isotope within a sample of a chemical compound. For this compound (HD), high isotopic purity means a high concentration of HD molecules relative to undesired isotopic species like H₂ and D₂. This is crucial for applications such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: High purity prevents interference from unwanted signals, leading to cleaner spectra and more accurate structural analysis.

  • Mass Spectrometry (MS): In quantitative analyses using isotopically labeled standards, purity is essential for accurate quantification and avoiding skewed results.[1]

  • Neutron Scattering: Experiments often require isotopically pure samples to minimize background noise and achieve better signal-to-noise ratios.

  • Drug Development: Deuterated drugs (heavy drugs) can exhibit improved pharmacokinetic profiles. Ensuring high isotopic enrichment at specific molecular positions is vital for consistent therapeutic effects.[2]

Q2: What are the common sources of isotopic contamination in HD samples?

Isotopic contamination in this compound samples primarily arises from the presence of protium (¹H), leading to the formation of H₂ and the reduction of the desired HD concentration. Key sources of contamination include:

  • Starting Materials: The initial purity of the deuterium source (e.g., D₂O, D₂) and the hydride source will directly impact the final purity of the HD sample.[3]

  • Atmospheric Moisture: Exposure to ambient air, which contains H₂O, can lead to hydrogen-deuterium (H-D) exchange, introducing protium into the sample.

  • Residual Protic Solvents: Inadequate removal of protic solvents (e.g., water, methanol) during synthesis or purification steps is a common source of contamination.[1]

  • Surface Exchange: Active surfaces of reaction vessels and purification systems can retain moisture (H₂O), which can then exchange with deuterium in the sample.[4]

Q3: What methods can be used to improve the isotopic purity of this compound?

Several methods are employed to enhance the isotopic purity of HD. The choice of method depends on the initial purity, the required final purity, and the scale of the operation.

  • Fractional Distillation: This technique leverages the slight differences in boiling points between H₂, HD, and D₂. By carefully controlling the temperature and pressure in a distillation column, these components can be separated, yielding a fraction enriched in HD.[3] This method is effective for producing larger quantities of high-purity HD.[4]

  • Electrolysis of Heavy Water (D₂O): The electrolysis of D₂O containing small amounts of HDO can produce D₂ gas with very high isotopic purity. The lighter isotope (H) is preferentially evolved as gas, enriching the remaining water and subsequently the generated D₂ with deuterium.[5]

  • Gas Chromatography: For analytical and small-scale purification, gas chromatography can be used to separate H₂, HD, and D₂.[4]

  • Palladium Membrane Filtration: Palladium and its alloys exhibit high permeability to hydrogen isotopes. This property can be utilized to selectively remove H₂ from an HD gas stream.[6][7]

Troubleshooting Guides

This section provides solutions to common issues encountered during the preparation and handling of this compound samples.

Issue 1: Lower than expected isotopic purity after synthesis.

Possible Cause Troubleshooting Steps
Contaminated Starting Materials Verify the isotopic purity of your deuterium source (e.g., D₂O) and hydride reagent via mass spectrometry or NMR.Source reagents from reputable suppliers with certified isotopic enrichment.[8]
Atmospheric Contamination During Reaction Ensure all glassware is thoroughly dried in an oven and cooled under an inert atmosphere (e.g., nitrogen or argon) before use.Perform the reaction under a dry, inert atmosphere.Use techniques that minimize exposure to air, such as employing a septum and syringe for reagent addition.[3]
Incomplete Reaction or Side Reactions Optimize reaction conditions (temperature, pressure, reaction time) to favor the formation of HD.Analyze the product mixture to identify any byproducts that may indicate side reactions.

Issue 2: Degradation of isotopic purity during storage or handling.

Possible Cause Troubleshooting Steps
Hydrogen-Deuterium (H-D) Exchange with Environment Store samples in well-sealed, non-reactive containers.Minimize headspace in the storage container to reduce the amount of trapped air and moisture.If possible, store under an inert atmosphere.
Leaky Connections in Gas Handling Lines Regularly check all fittings and connections in your gas handling system for leaks using a leak detector.Use high-quality, low-permeability tubing and fittings.
Interaction with Protic Solvents or Surfaces Avoid the use of protic solvents for cleaning or processing if possible. If their use is unavoidable, ensure thorough drying of all components.Passivate the internal surfaces of storage containers and handling systems to reduce active sites for H-D exchange.

Quantitative Data Summary

The efficiency of purification methods can be compared based on the achievable isotopic purity.

Purification Method Initial Purity (% HD) Final Purity (% HD) Reference
Fractional Distillation97.0 - 98.199.8[3]
Electrolysis of D₂O99.8 (D₂O Purity)>99.98 (as D₂)[5]
Cryogenic DistillationVariesCan produce protium with ≤6 ppb deuterium content[4]

Key Experimental Protocols

Protocol 1: Preparation of this compound by Reaction of Lithium Aluminum Hydride with Deuterium Oxide

This protocol is based on the method described by Dibeler and Mohler (1951).[3]

Materials:

  • Lithium aluminum hydride (LiAlH₄)

  • Deuterium oxide (D₂O, 99.5%+ purity)

  • Reaction flask (e.g., Claisen flask) equipped with a magnetic stirrer and a means for reagent addition (e.g., septum)

  • Gas collection bulbs

  • Liquid nitrogen

Procedure:

  • Assemble the reaction apparatus, ensuring all glassware is dry.

  • Introduce a known quantity of LiAlH₄ into the reaction flask.

  • Evacuate the system to remove air and moisture.

  • Cool the reaction flask with a liquid nitrogen bath to freeze the contents.

  • Slowly add a stoichiometric excess of D₂O to the frozen LiAlH₄ using a syringe through a septum. The reaction temperature should be maintained at or below 0°C.[3]

  • Allow the mixture to react as it warms up. The evolved HD gas is collected in the gas collection bulbs.

  • The crude HD gas can then be further purified using fractional distillation.

Protocol 2: Purification of this compound by Fractional Distillation

This protocol is a generalized procedure based on established techniques.[3][4]

Apparatus:

  • Low-temperature fractional distillation column

  • Reboiler

  • Condenser

  • Liquid hydrogen or liquid nitrogen cryostat

  • Pressure and temperature monitoring equipment

  • Gas collection system

Procedure:

  • Condense the crude HD gas mixture into the reboiler of the distillation column, which is cooled by a liquid hydrogen or nitrogen bath.

  • Slowly heat the reboiler to establish a temperature gradient along the column.

  • The more volatile H₂ will move up the column first, followed by HD, and then D₂.

  • Maintain a specific reflux ratio (the ratio of condensed vapor returned to the column to the vapor removed as product) to achieve efficient separation. Reflux ratios can range from 9:1 to 26:1.[3]

  • Collect the HD fraction at the appropriate take-off point in the column. The purity of the collected fraction can be monitored in real-time using a mass spectrometer or gas chromatograph.

Visualizations

Experimental_Workflow Experimental Workflow for High-Purity HD Production cluster_synthesis Synthesis of Crude HD cluster_purification Purification cluster_final_product Final Product cluster_troubleshooting Troubleshooting Loop start Starting Materials (LiAlH4, D2O) reaction Chemical Reaction (Controlled Temperature) start->reaction collection Crude HD Gas Collection reaction->collection distillation Fractional Distillation collection->distillation analysis_in In-process Purity Analysis (Mass Spectrometry) distillation->analysis_in pure_hd High-Purity HD Sample analysis_in->pure_hd storage Storage and Handling (Inert Conditions) pure_hd->storage contamination Isotopic Contamination Check storage->contamination contamination->start contamination->reaction Optimize Reaction Conditions

Caption: Workflow for the synthesis and purification of high-purity this compound.

H_D_Exchange_Pathway Factors Influencing H-D Exchange cluster_factors Environmental Factors hd_sample Deuterated Sample (HD) contamination Isotopic Contamination (Formation of H2, HDO) hd_sample->contamination H-D Exchange protic_solvents Protic Solvents (H2O, Alcohols) protic_solvents->contamination ph pH (Acidic or Basic Conditions) ph->contamination temperature Elevated Temperature temperature->contamination surface Active Surfaces surface->contamination

Caption: Key factors that promote undesirable hydrogen-deuterium (H-D) exchange.

References

Technical Support Center: Troubleshooting Common Issues in Deuterium Hydride Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for deuterium hydride (HD) experiments. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during their work.

Table of Contents

  • Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS)

  • Deuterium Labeling in Organic Synthesis

  • Synthesis and Purification of this compound

  • General Handling and Storage

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS)

HDX-MS is a powerful technique for studying protein conformation and dynamics. However, several issues can arise during these experiments. This section provides answers to common problems.

Frequently Asked Questions (FAQs)

Q1: What is hydrogen-deuterium back-exchange and why is it a problem?

A1: Hydrogen-deuterium back-exchange is an undesirable process where deuterium atoms that have been incorporated into a molecule of interest are replaced by hydrogen atoms from the surrounding solvent, for instance, during sample processing or analysis.[1][2] This phenomenon leads to the loss of the deuterium label, which can result in an underestimation of deuterium incorporation and potentially lead to the misinterpretation of experimental results.[1][3]

Q2: What are the primary factors that influence the rate of H-D back-exchange?

A2: The rate of H-D back-exchange is primarily influenced by several key experimental parameters:

  • pH: The exchange rate is catalyzed by both acid and base. A minimum exchange rate is typically observed around pH 2.5.[1][4]

  • Temperature: Higher temperatures significantly increase the rate of back-exchange.[1][5]

  • Time: The longer the sample is exposed to a protic environment, the more extensive the back-exchange will be.[1]

  • Chromatography Conditions: The duration of the liquid chromatography (LC) run and the composition of the mobile phase can impact the extent of back-exchange.[1]

Q3: How can I effectively quench the H-D exchange reaction?

A3: To effectively stop the H-D exchange reaction, a process known as quenching, you should rapidly lower both the pH and the temperature of the sample.[3] This is typically achieved by adding a pre-chilled quench buffer with a low pH (around 2.5) to the sample.[1] This minimizes the exchange rate, allowing for subsequent sample processing with minimal loss of the deuterium label.[1]

Q4: I am observing bimodal isotopic envelopes or unexpected low-deuteration peaks in my mass spectra. What could be the cause?

A4: This issue is often caused by sample carryover from a previous injection.[6] Peptides from a prior, deuterated sample can be retained in the LC system and elute during a subsequent analysis. By the time they elute, they have undergone significant back-exchange, appearing as artifactual low-deuterated subpopulations.[6] This can be misinterpreted as EX1 kinetics, leading to "false EX1" signatures.[6]

Q5: My deuterated internal standard is not providing accurate quantification. What are the common reasons for this?

A5: Several factors can lead to poor performance of deuterated internal standards:

  • Isotopic Exchange (Back-Exchange): Deuterium atoms on the internal standard are replaced by hydrogen atoms from the solvent or matrix.[2]

  • Isotopic Purity: The internal standard may contain significant amounts of the unlabeled analyte.[7]

  • Chromatographic Shift (Isotope Effect): The deuterated standard may have a slightly different retention time than the analyte, leading to poor co-elution.[7]

  • In-source Fragmentation: The deuterated internal standard can lose a deuterium atom in the mass spectrometer's ion source.[7]

Data Presentation: Impact of Experimental Parameters on H-D Back-Exchange
ParameterConditionEffect on Back-ExchangeReference
Temperature Lowering from 25°C to 0°CDecreases exchange rate by a factor of ~14[8]
pH Optimal quench buffer pHMinimum exchange rate at ~pH 2.5[1][4]
LC Gradient Shortening by 2-foldReduced back-exchange by ~2% (from ~30% to 28%)[9]
LC Gradient Shortening by 3-foldReduced back-exchange by ~2%[10]
Ionic Strength Higher salt in proteolysis/trapping, lower salt before ESICan be optimized to minimize back-exchange[9][10]
Experimental Protocols

Protocol 1: Standard Quenching and Analysis Workflow to Minimize Back-Exchange [1]

  • Preparation: Pre-chill all necessary buffers (e.g., 0.1 M phosphate buffer, pH 2.5), tubes, and pipette tips to 0°C.

  • Quenching: At the desired time point of the H-D exchange reaction, add an equal volume of the ice-cold quench buffer to the sample. Mix quickly and thoroughly.

  • Digestion (Online): Immediately inject the quenched sample into an LC system with an online protease column (e.g., pepsin) maintained at a low temperature (e.g., 0-4°C).

  • Desalting: The digested peptides are captured on a trap column to remove salts and other impurities.

  • Chromatographic Separation: Elute the peptides from the trap column onto an analytical column using a rapid gradient of acetonitrile in 0.1% formic acid. The column should be maintained at a low temperature (e.g., 0°C or subzero).

  • Mass Spectrometry: Analyze the eluted peptides using a mass spectrometer.

Protocol 2: Managing Carryover in HDX-MS [6]

  • Confirm Carryover: Inject a blank solvent after a deuterated sample run. The presence of analyte peaks in the blank injection is a clear indication of carryover.

  • Implement Rigorous Washing:

    • Initial Wash: After the analytical gradient, flush the trap and analytical columns with a strong organic solvent like acetonitrile or isopropanol.

    • Multi-Solvent Wash: For persistent carryover, a multi-solvent wash for a trap column involves sequential injections of different solvent mixtures.

    • Protease Column Cleaning: Use protease-safe wash solutions to clean the immobilized protease column.

  • Optimize Chromatography:

    • Gradient Elution: Ensure the gradient is sufficient to elute all peptides.

    • Backflushing: Back-flushing the trap and analytical columns can help remove protein particles and aggregates.

Mandatory Visualization

HDX_Workflow cluster_labeling Labeling cluster_quench Quenching cluster_analysis LC-MS Analysis Protein Protein Sample D2O_Buffer D2O Buffer Protein->D2O_Buffer Initiate Exchange Quench_Buffer Ice-Cold Quench Buffer (pH 2.5) D2O_Buffer->Quench_Buffer Stop Exchange Online_Digestion Online Pepsin Digestion (0-4°C) Quench_Buffer->Online_Digestion Trap_Column Trap Column (Desalting) Online_Digestion->Trap_Column Analytical_Column Analytical Column (Separation) Trap_Column->Analytical_Column Mass_Spec Mass Spectrometer Analytical_Column->Mass_Spec

Caption: Standard HDX-MS workflow to minimize back-exchange.

Troubleshooting_Carryover Start Bimodal peaks or unexpected low deuteration observed Inject_Blank Inject blank after deuterated sample Start->Inject_Blank Check_Peaks Analyte peaks in blank? Inject_Blank->Check_Peaks Isolate_Source Isolate source: Autosampler, valves, columns, source Check_Peaks->Isolate_Source Yes No_Carryover No carryover detected. Investigate other causes (e.g., protein heterogeneity) Check_Peaks->No_Carryover No Implement_Wash Implement rigorous multi-solvent washing protocol Isolate_Source->Implement_Wash Optimize_Chromo Optimize chromatography: Gradient, column chemistry, backflushing Implement_Wash->Optimize_Chromo Rerun_Test Re-run carryover test Optimize_Chromo->Rerun_Test Issue_Resolved Issue Resolved Rerun_Test->Issue_Resolved

Caption: Troubleshooting workflow for identifying and resolving carryover issues in HDX-MS.

Deuterium Labeling in Organic Synthesis

Incorporating deuterium into organic molecules is a common practice in drug development and mechanistic studies. This section addresses challenges in these synthetic procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for introducing deuterium into organic molecules?

A1: The most common approaches include:

  • Hydrogen Isotope Exchange (HIE): Direct replacement of a C-H bond with a C-D bond, often catalyzed by acids, bases, or transition metals.[11]

  • Reductive Deuteration: Reduction of a functional group (e.g., carbonyl, double bond) using a deuterium source.[11]

  • Deuterodehalogenation: Replacement of a halogen atom with a deuterium atom.[11]

  • Using Deuterated Reagents: Incorporating deuterium by using deuterated building blocks or reagents in a synthetic route.[11]

Q2: My deuterium labeling reaction shows low incorporation. What are the possible causes and solutions?

A2: Low deuterium incorporation is a frequent issue. Here are some potential causes and their solutions:

  • Inactive or Insufficient Deuterium Source: Ensure the deuterium source (e.g., D₂O, D₂ gas) is of high isotopic purity and is used in sufficient excess to drive the equilibrium towards the deuterated product.[11]

  • Catalyst Inactivity: The catalyst may be poisoned or unsuitable for the specific transformation. Try a different catalyst or ensure the reaction conditions are free of catalyst poisons.[11]

  • Suboptimal Reaction Temperature: The reaction may require higher temperatures to overcome the activation energy for C-H bond cleavage.[11]

  • Insufficient Reaction Time: The reaction may not have reached equilibrium. Increase the reaction time and monitor the progress.[11]

Q3: How does the kinetic isotope effect (KIE) impact my reaction, and what should I consider?

A3: The kinetic isotope effect (KIE) is the change in the reaction rate when an atom is replaced by its isotope.[12] The C-D bond is stronger than the C-H bond, so reactions involving C-H bond cleavage are typically 6-10 times faster than the corresponding C-D bond cleavage.[13] If a deuterium KIE is observed, it indicates that C-H bond breaking is at least partially rate-limiting in the reaction.[14] This can be a critical consideration in designing experiments to probe reaction mechanisms.

Data Presentation: Typical Deuterium Kinetic Isotope Effects (KIEs)
Bond CleavageTypical kH/kDNotesReference
Primary C-H/C-D1 to 8Observed when the bond to the isotope is broken in the rate-determining step.[12]
Secondary C-H/C-D0.7 to 1.5Observed when the bond to the isotope is not broken in the rate-determining step.[13]

Mandatory Visualization

Low_Deuteration_Troubleshooting Start Low Deuterium Incorporation Check_Source Check Deuterium Source (Purity, Excess) Start->Check_Source Check_Catalyst Check Catalyst Activity and Suitability Check_Source->Check_Catalyst Optimize_Temp Optimize Reaction Temperature Check_Catalyst->Optimize_Temp Optimize_Time Optimize Reaction Time Optimize_Temp->Optimize_Time Check_Solvent Check Solvent Choice Optimize_Time->Check_Solvent Success Improved Incorporation Check_Solvent->Success

Caption: Troubleshooting decision tree for low deuterium incorporation.

Synthesis and Purification of this compound

The preparation of high-purity this compound is crucial for many experiments. This section covers common issues in its synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: I am preparing this compound from lithium aluminum hydride (LiAlH₄) and deuterium oxide (D₂O), but the yield is low. What could be the problem?

A1: Low yields in this synthesis can be due to several factors:

  • Moisture Contamination: Lithium aluminum hydride reacts violently with water. Ensure all glassware is thoroughly dried and the reaction is carried out under an inert atmosphere (e.g., nitrogen).

  • Purity of Reagents: Use high-purity LiAlH₄ and D₂O. The presence of H₂O in the D₂O will produce H₂ gas, reducing the yield of HD.

  • Reaction Temperature: The reaction is typically carried out at 0°C to control the reaction rate.[15] Deviations from this temperature could affect the yield.

Q2: How can I purify crude this compound to a high purity level?

A2: Cryogenic distillation is a common method for the high-efficiency separation of hydrogen isotopes.[16] This technique takes advantage of the small differences in boiling points between H₂, HD, and D₂. The crude gas is liquefied and then fractionally distilled to separate the components. This method can achieve very high purities, with protium content in deuterium being reduced to ≤100 ppb.[16]

Data Presentation: Boiling Points of Hydrogen Isotopes
IsotopeBoiling Point (°C)Boiling Point (K)
H₂ (Protium)-252.8720.28
HD (this compound)-249.7423.41
D₂ (Deuterium)-249.523.65
Experimental Protocols

Protocol 3: Synthesis of this compound via LiAlH₄ and D₂O [15]

  • Apparatus Setup: Assemble a reaction flask (e.g., a Claisen flask) with a dropping funnel and a gas outlet connected to a collection system. Ensure all glassware is oven-dried.

  • Reagent Addition: Under an inert atmosphere, add a solution of LiAlH₄ in a dry ether solvent (e.g., n-butyl ether) to the reaction flask.

  • Cooling: Cool the reaction flask to 0°C using an ice bath.

  • D₂O Addition: Slowly add D₂O dropwise from the dropping funnel to the stirred LiAlH₄ solution. The evolved gas is a mixture of HD, H₂, and D₂.

  • Gas Collection: Collect the evolved gas over water or in a gas bag.

Protocol 4: Purification of this compound by Cryogenic Distillation [16]

  • Liquefaction: The crude this compound gas mixture is cooled to cryogenic temperatures (below its boiling point) to liquefy it.

  • Distillation Column: The liquefied gas is introduced into a cryogenic distillation column.

  • Fractional Distillation: The column is operated at a specific temperature and pressure to allow the different hydrogen isotopes to separate based on their volatilities. H₂ is the most volatile and will rise to the top of the column, while D₂ is the least volatile and will collect at the bottom. HD will be enriched in an intermediate fraction.

  • Product Collection: The purified this compound is collected from the appropriate section of the distillation column.

Mandatory Visualization

Cryogenic_Distillation Input Crude HD Gas (H₂, HD, D₂) Liquefaction Liquefaction (Cryogenic Cooling) Input->Liquefaction Distillation_Column Cryogenic Distillation Column Liquefaction->Distillation_Column H2_Out H₂ (Most Volatile) Distillation_Column->H2_Out Top HD_Out Purified HD Distillation_Column->HD_Out Middle D2_Out D₂ (Least Volatile) Distillation_Column->D2_Out Bottom

Caption: Schematic of this compound purification by cryogenic distillation.

General Handling and Storage

This compound is a flammable gas and requires careful handling.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is an extremely flammable gas and can form explosive mixtures with air.[9] It is also a gas under pressure and may explode if heated.[9] In high concentrations, it can act as a simple asphyxiant by displacing oxygen.

Q2: What are the proper storage conditions for this compound cylinders?

A2: Cylinders should be stored in a cool, dry, well-ventilated area away from sources of ignition and incompatible materials.[7] They should be stored upright and firmly secured to prevent falling. Protect cylinders from physical damage and do not allow the storage temperature to exceed 52°C (125°F).

Q3: What personal protective equipment (PPE) should be worn when handling this compound?

A3: Appropriate PPE includes safety glasses or goggles, flame-retardant clothing, and gloves.[9] In situations with potential for leaks in confined spaces, respiratory protection may be necessary.

References

Technical Support Center: Optimization of Deuterium Hydride Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of deuterium hydride (HD).

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound (HD)?

A1: There are two main approaches for the synthesis of this compound:

  • Catalytic Isotopic Exchange: This is the most common method and involves the direct reaction of hydrogen (H₂) and deuterium (D₂) gases over a catalyst to reach equilibrium (H₂ + D₂ ⇌ 2HD).

  • Chemical Synthesis: This method involves the reaction of a deuterated reagent with a hydride source. A common example is the reaction of lithium aluminum hydride (LiAlH₄) with deuterium oxide (D₂O).[1]

Q2: Which catalysts are most effective for the H₂ + D₂ ⇌ 2HD reaction?

A2: A variety of catalysts can be used for the catalytic synthesis of HD. The most common and effective catalysts include:

  • Palladium (Pd)-based catalysts: Pure palladium and its alloys, such as palladium-silver (Pd-Ag), are highly active for this reaction.[2][3]

  • Barium Hydride on Magnesium Oxide (BaH/MgO): Atomically dispersed barium hydride on an MgO support has shown high efficiency for hydrogen isotope exchange at room temperature.[4][5]

  • Other Transition Metal Catalysts: Nickel-Molybdenum Carbide (Ni-MoCx) and cobalt-based catalysts have also been investigated for their catalytic activity.

Q3: What is the expected purity of HD from different synthesis methods?

A3: The purity of synthesized HD can vary depending on the method and purification steps.

  • Chemical Synthesis (e.g., LiAlH₄ + D₂O): This method can produce HD with purities of 97.0-98.1% before further purification.[1] Fractional distillation at liquid hydrogen temperatures can increase the purity to 99.8%.[1]

  • Catalytic Isotopic Exchange: The equilibrium mixture of the H₂ + D₂ reaction at room temperature contains approximately 50 mole percent of HD.[1] Achieving high purity HD from this method requires separation techniques like gas chromatography or cryogenic distillation.

Q4: How can the composition of an H₂, D₂, and HD gas mixture be analyzed?

A4: Gas chromatography (GC) is a common and effective method for the quantitative analysis of hydrogen isotope mixtures.[6][7][8][9] This technique separates H₂, D₂, and HD based on their different transit times through a cooled column, and a thermal conductivity detector is used for quantification.[7][8] Mass spectrometry is another powerful tool for analyzing the isotopic composition of the gas mixture.[1]

Troubleshooting Guides

Problem 1: Low Yield or Incomplete Conversion in Catalytic Synthesis

This is a frequent issue in the catalytic synthesis of this compound. The following troubleshooting guide will help you identify and resolve the problem.

Troubleshooting Workflow for Low HD Yield

start Low HD Yield catalyst_check Check Catalyst Activity start->catalyst_check conditions_check Verify Reaction Conditions start->conditions_check gas_purity_check Assess Gas Purity start->gas_purity_check reactor_check Inspect Reactor System start->reactor_check catalyst_poisoning Catalyst Poisoning? catalyst_check->catalyst_poisoning inadequate_temp Incorrect Temperature? conditions_check->inadequate_temp gas_impurities Impurities in H₂/D₂? gas_purity_check->gas_impurities leaks System Leaks? reactor_check->leaks catalyst_poisoning->conditions_check No regenerate_catalyst Regenerate or Replace Catalyst catalyst_poisoning->regenerate_catalyst Yes inadequate_pressure Incorrect Pressure? inadequate_temp->inadequate_pressure No optimize_temp Optimize Temperature inadequate_temp->optimize_temp Yes inadequate_pressure->gas_purity_check No optimize_pressure Optimize Pressure inadequate_pressure->optimize_pressure Yes gas_impurities->reactor_check No purify_gases Purify Reactant Gases gas_impurities->purify_gases Yes seal_leaks Seal Leaks leaks->seal_leaks Yes start Start prep_catalyst Prepare and Pack Catalyst start->prep_catalyst assemble_reactor Assemble Reactor System prep_catalyst->assemble_reactor purge_system Purge System with Inert Gas assemble_reactor->purge_system heat_reactor Heat Reactor to Setpoint purge_system->heat_reactor introduce_gases Introduce H₂ and D₂ heat_reactor->introduce_gases run_reaction Run Reaction at Set T and P introduce_gases->run_reaction analyze_product Analyze Product Gas (GC/MS) run_reaction->analyze_product end End analyze_product->end

References

methods for the purification of deuterium hydride from hydrogen isotopes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of deuterium hydride (HD) from hydrogen isotope mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying this compound (HD)?

A1: The main techniques for separating HD from other hydrogen isotopes like H₂ and D₂ include:

  • Cryogenic Distillation: This is a well-established method for large-scale separation based on the differences in vapor pressures of hydrogen isotopes at cryogenic temperatures (typically 20-25 K).[1][2][3][4] It is capable of achieving high purity levels, often exceeding 99.8%.[2][3]

  • Gas Chromatography (GC): This technique separates isotopes based on their differential adsorption on a stationary phase within a column.[5][6][7] It is suitable for both analytical and preparative purposes.[6]

  • Thermal Diffusion: This method utilizes a temperature gradient to induce partial separation of isotopes. Lighter isotopes tend to concentrate in the hotter region and heavier isotopes in the colder region.[8]

  • Adsorption-Based Methods: Novel materials like metal-organic frameworks (MOFs) are being explored for their potential to selectively adsorb different hydrogen isotopes.[9]

Q2: What level of purity can I expect from these methods?

A2: High-purity HD can be obtained, particularly with cryogenic distillation, which has been shown to achieve purities of 99.8%.[2][3][10] Gas chromatography can also produce deuterium and tritium streams with purities higher than 98%.[7] The final purity depends on the specific method, equipment, and operating conditions.

Q3: Are there any safety concerns I should be aware of?

A3: Yes, working with hydrogen isotopes presents several safety hazards. Hydrogen is highly flammable, and cryogenic liquids pose a risk of cold burns. Additionally, if tritium is present, it is radioactive. It is crucial to have appropriate safety protocols, ventilation, and monitoring in place.

Troubleshooting Guides

Cryogenic Distillation

Q: My cryogenic distillation column is not achieving the expected separation efficiency. What should I check?

A:

  • Temperature Stability: Ensure the temperature within the column is stable and at the optimal cryogenic range (10-40 K).[2][3] Fluctuations can significantly impact separation.

  • Pressure Control: Verify that the pressure inside the column is maintained at the desired level. Pressure drops across the column can affect performance.[11]

  • Feed Gas Composition: Analyze the composition of the incoming gas stream. Unexpected impurities can interfere with the distillation process.

  • Column Packing: Ensure the column packing is appropriate and has not been compromised. The height equivalent to a theoretical plate (HETP) is a key parameter in column design.[12]

  • Ortho-Para Conversion: The ortho-para composition of H₂ and D₂ can influence vapor pressures.[2] While the conversion is slow, it can be a factor in long-term operations.

  • Heat Leaks: Check for any heat leaks into the cryogenic system, as this will increase the cooling load and can disrupt the temperature profile in the column.[4]

Q: I am observing pressure fluctuations in my cryogenic distillation system. What are the possible causes?

A:

  • Inconsistent Heat Input: The reboiler at the bottom of the column requires a stable heat source to generate a consistent vapor flow. Fluctuations in heating will lead to pressure variations.

  • Feed Flow Instability: An unsteady feed flow rate can cause pressure swings. Ensure your mass flow controllers are functioning correctly.

  • Two-Phase Flow Instabilities: In certain parts of the system, instabilities in the two-phase (liquid-vapor) flow can occur, leading to pressure oscillations.

  • Control System Tuning: The pressure control loop may need to be retuned to better handle the dynamics of your specific system.

Gas Chromatography

Q: I'm experiencing poor peak resolution and tailing in my gas chromatograms for H₂, HD, and D₂. What could be the issue?

A:

  • Column Temperature: The column must be cooled to cryogenic temperatures (e.g., 77 K) for effective separation of hydrogen isotopes.[13] Inadequate or unstable cooling is a common cause of poor resolution.

  • Carrier Gas: The choice of carrier gas is critical. Helium or neon are often used because they do not interact strongly with molecular sieve columns at low temperatures.[5][6] Argon is unsuitable as it adsorbs strongly.[5]

  • Flow Rate: The carrier gas flow rate needs to be optimized. A lower flow rate can improve separation efficiency, but excessively low rates can lead to peak broadening and long retention times.[5]

  • Column Contamination: Water, carbon dioxide, or other hydrocarbons can be strongly retained by molecular sieves and affect performance.[5] Conditioning the column by baking it out may be necessary.[14]

  • Leaks: Leaks in the system, particularly at the injector or detector fittings, can lead to baseline noise and poor peak shape.[14][15]

Q: I'm observing ghost peaks in my GC analysis. Where are they coming from?

A:

  • Carryover: Residual sample from a previous injection can elute in a subsequent run, causing ghost peaks. Ensure your injection and run times are sufficient to elute all components.

  • Septum Bleed: Components from the injector septum can bleed into the system at high temperatures. Using a high-quality, low-bleed septum can mitigate this.

  • Contaminated Carrier Gas: Impurities in the carrier gas can accumulate on the column at low temperatures and then elute as the temperature program progresses. Using high-purity gas and appropriate traps is important.

Data Presentation

Table 1: Operating Parameters for Gas Chromatography Separation of Hydrogen Isotopes

ParameterValueReference
Column Packing Molecular Sieve 5A[5][6]
Iron-doped Alumina[13]
Pd/Kieselgur[16]
Column Temperature 77 K (-196 °C)[13]
-170 °C to -195 °C[6]
Carrier Gas Neon or Helium[5][6]
Detector Thermal Conductivity Detector (TCD)[5][13]
Helium Ionization Detector[6]
Sample Volume 5 µL to 500 mL NTP[5][6]
Carrier Gas Flow Rate 3 to 120 mL/min[5][6]

Table 2: Physical Properties of Hydrogen Isotopes Relevant to Cryogenic Distillation

PropertyH₂HDD₂Reference
Normal Boiling Point (K) 20.3922.14323.66[2]
Triple Point Temperature (K) 13.95716.6018.71[2]

Experimental Protocols

Protocol 1: Gas Chromatography for HD Purification

This protocol outlines a general procedure for the separation of H₂, HD, and D₂ using gas chromatography.

1. System Preparation:

  • Install a packed column (e.g., Molecular Sieve 5A) in the gas chromatograph.
  • Condition the column by heating it under a flow of carrier gas to remove any contaminants.
  • Use a high-purity carrier gas, such as neon or helium, and install appropriate gas purifiers.[5][6]

2. Cooling the Column:

  • Cool the column to a stable cryogenic temperature, typically 77 K, using a liquid nitrogen bath or a cryostat.[13]

3. Sample Injection:

  • Inject a known volume of the hydrogen isotope gas mixture into the chromatograph.

4. Chromatographic Separation:

  • The components of the mixture will separate based on their interaction with the stationary phase. The typical elution order is H₂, HD, and then D₂.
  • Monitor the separation using a thermal conductivity detector (TCD).[5]

5. Data Analysis:

  • Identify the peaks corresponding to H₂, HD, and D₂ based on their retention times.
  • Calculate the relative concentrations of each isotope from the peak areas, applying appropriate correction factors for thermal conductivity.

Protocol 2: Cryogenic Distillation for HD Purification

This protocol provides a conceptual overview of the cryogenic distillation process for separating hydrogen isotopes.

1. Liquefaction:

  • The hydrogen isotope gas mixture is cooled to cryogenic temperatures (below 20 K) until it liquefies.

2. Distillation Column Operation:

  • The liquefied mixture is fed into a distillation column.
  • A temperature gradient is established along the column, with the bottom being slightly warmer than the top.
  • The more volatile component (H₂) will preferentially move up the column as a vapor, while the less volatile components (HD and D₂) will flow down as a liquid.[2]

3. Product Collection:

  • The enriched H₂ vapor is collected from the top of the column.
  • The enriched HD and D₂ liquid is collected from the bottom of the column. This mixture can then be further distilled in subsequent columns to isolate HD.

Visualizations

experimental_workflow_gc cluster_prep System Preparation cluster_analysis Analysis cluster_output Output prep1 Install Column prep2 Condition Column (Bake-out) prep1->prep2 prep3 Purify Carrier Gas prep2->prep3 analysis1 Cool Column to 77K prep3->analysis1 analysis2 Inject Gas Mixture analysis1->analysis2 analysis3 Isotopic Separation in Column analysis2->analysis3 analysis4 Detect with TCD analysis3->analysis4 output1 Generate Chromatogram analysis4->output1 output2 Calculate Concentrations output1->output2

Caption: Workflow for Gas Chromatography-based HD Purification.

logical_relationship_cryo cluster_input Input cluster_process Cryogenic Distillation Process cluster_output Output Streams input H2, HD, D2 Gas Mixture liquefaction Liquefaction (< 20K) input->liquefaction distillation Distillation Column (Vapor-Liquid Equilibrium) liquefaction->distillation top_product Top Product (Enriched H2 Vapor) distillation->top_product More Volatile bottom_product Bottom Product (Enriched HD/D2 Liquid) distillation->bottom_product Less Volatile

References

minimizing deuterium exchange in deuterium hydride applications

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for minimizing deuterium exchange in deuterium hydride applications. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on maintaining the isotopic integrity of deuterated compounds during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is deuterium back-exchange and why is it a problem?

A1: Deuterium back-exchange is an undesirable process where deuterium atoms on a labeled molecule are replaced by hydrogen atoms from the surrounding solvent (e.g., water, methanol).[1] This loss of the isotopic label can compromise the accuracy and reproducibility of quantitative analyses, such as those using stable isotope-labeled (SIL) internal standards in mass spectrometry.[1] Significant back-exchange can lead to underestimation of the analyte and unreliable results.[1] In protein structural studies using Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS), back-exchange degrades the information obtained about the protein's conformation and dynamics.[2][3][4]

Q2: What are the primary factors that cause deuterium back-exchange?

A2: The rate of back-exchange is primarily influenced by several key experimental parameters:

  • pH: The exchange rate is highly pH-dependent. The minimum rate for amide hydrogens, which are often monitored in protein studies, occurs at a pH of approximately 2.5-3.0.[1][4][5] Both acidic and basic conditions outside of this range can catalyze the exchange.[6][7]

  • Temperature: Lower temperatures significantly slow down the back-exchange reaction.[4][8] The rate of exchange decreases by a factor of about 14 when the temperature is lowered from 25°C to 0°C.[4][9]

  • Time: The longer the deuterated sample is exposed to protic (hydrogen-donating) solvents, the more back-exchange will occur.[4] Therefore, rapid analysis is crucial.[4]

  • Solvent: Protic solvents like water and methanol readily donate hydrogen atoms and facilitate exchange.[1][6] Aprotic solvents such as acetonitrile or DMSO are less likely to cause back-exchange.[6][10]

Q3: How can I correct for back-exchange in my experimental data?

A3: While minimizing back-exchange is the primary goal, it can be accounted for by analyzing a maximally deuterated control sample under the same experimental conditions.[4] This control is a sample where all readily exchangeable hydrogens have been replaced with deuterium.[4] By measuring the deuterium loss from this control, a correction factor can be applied to the experimental data.[4] Average back-exchange rates in HDX-MS experiments are often between 25-45%.[11]

Q4: My back-exchange levels are unexpectedly high. What should I check first?

A4: If you are experiencing high back-exchange, review the following critical parameters in your workflow:

  • Quench Buffer pH and Temperature: Ensure your quench buffer is at the optimal pH (2.5-3.0) and is pre-chilled to 0°C.[4][8] The quenching step is critical for stopping the labeling reaction and minimizing loss during subsequent steps.[8]

  • LC System Temperature: The entire liquid chromatography (LC) system, including columns, valves, and tubing, should be maintained at a low temperature, typically 0°C or even sub-zero temperatures (-20°C to -30°C) if your system allows.[4]

  • Analysis Time: Optimize your LC gradient to be as short as possible while maintaining adequate separation.[4] Using Ultra-High-Performance Liquid Chromatography (UPLC) systems can enable faster separations.[4]

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your experiments.

Problem Potential Cause Recommended Solution
High variability in deuterium recovery between replicates. Inconsistent timing of sample preparation steps.Standardize all incubation and waiting times throughout the experimental workflow. Use an automated system for sample preparation if available.[8]
Fluctuations in temperature or pH.Ensure consistent and stable temperature and pH control throughout the entire process. Calibrate your pH meter regularly.[1][11]
Loss of deuterium label on a small molecule internal standard. The deuterium label is in a chemically labile position (e.g., on a hydroxyl or carboxyl group).Review the certificate of analysis to confirm the label's position. If it's in a known labile position, consider sourcing a standard with more stable labeling (e.g., on a carbon atom not adjacent to a heteroatom).[1][6] Alternatively, use internal standards labeled with non-exchangeable isotopes like ¹³C or ¹⁵N.[6]
The sample diluent or mobile phase is promoting exchange.If possible, adjust the pH of your solvents to be as close to neutral as is feasible for your analysis, or use aprotic solvents if compatible with your method.[6] Keep samples and standards cooled to slow the exchange rate.[6]
Bimodal or unexpected low-deuteration peaks in HDX-MS spectra. Sample carryover from a previous injection. Peptides from a prior run can elute in a subsequent analysis, by which time they have undergone significant back-exchange.[12]Inject a blank solvent after a deuterated sample run to confirm carryover.[12] Implement a robust washing protocol between runs, flushing the system with a strong organic solvent like 100% acetonitrile.[12]
Poor peptide separation and high system backpressure during low-temperature LC. Increased viscosity of the mobile phase at low temperatures (0°C).Use a UHPLC/UPLC system capable of handling higher backpressures (~20,000 psi).[13] This allows for higher flow rates, which can improve separation efficiency and peak capacity even at 0°C.[13]
Quantitative Impact of Key Parameters on Back-Exchange

The following table summarizes the quantitative effects of pH and temperature on the rate of deuterium exchange.

ParameterConditionEffect on Exchange RateReference
pH Minimum rate observed at pH ~2.5-3.0.The rate is catalyzed by both acid and base, forming a V-shaped curve with the minimum in this range.[5][9][14]
Decreasing pH from 7.5 to 5.0.The intrinsic exchange rate increases by a factor of 10²·⁵ (approx. 316-fold).[15]
Temperature Decreasing from 25°C to 0°C.The exchange rate is lowered by a factor of approximately 14.[4][9]
General RuleThe HDX rate increases approximately 10-fold for every 22°C increase in temperature.[8]

Experimental Protocols

Protocol 1: Optimized Quench and LC Conditions for HDX-MS

This protocol outlines a general methodology for a bottom-up HDX-MS experiment with an emphasis on minimizing back-exchange.

1. Reagent Preparation:

  • Labeling Buffer (D₂O): Prepare your standard experimental buffer (e.g., 20 mM Tris-HCl, 75 mM NaCl) in 99.9% D₂O.[8] Adjust the pD to the desired value (typically physiological, 7.0-8.0). Note: For a standard glass electrode, the corrected pD reading is typically the pH meter reading + 0.4.[9]
  • Quench Buffer: Prepare a buffer containing a denaturant and a reducing agent at low pH. A typical quench buffer consists of 4 M Guanidinium Hydrochloride (GdmCl), 0.2 M TCEP, and 100 mM Citric Acid, with a final pH adjusted to 2.3.[4][8] Pre-chill this buffer to 0°C in an ice-water bath for at least 30 minutes before use.[11]

2. Deuterium Labeling:

  • Initiate the exchange reaction by diluting the protein stock solution (e.g., 5 µL) into the D₂O labeling buffer (e.g., 95 µL).[16]
  • Incubate the reaction at a controlled temperature (e.g., 10°C) for a series of predetermined time points (e.g., 10s, 1min, 10min, 1hr).[4][8]

3. Quenching the Reaction:

  • At each time point, withdraw an aliquot of the labeling mixture.
  • Stop the exchange reaction by adding an equal volume of the ice-cold quench buffer.[11] This rapidly lowers the pH to ~2.5 and the temperature to ~0°C.[8][16]
  • Immediately freeze the quenched sample on dry ice or in liquid nitrogen and store at -80°C until analysis.

4. Online Digestion and LC-MS Analysis:

  • Thaw the quenched sample immediately before injection into the LC-MS system.[16]
  • Maintain the entire LC system, including the protease column, trap column, analytical column, and all tubing, in a refrigerated chamber at 0°C or sub-zero temperatures.[4]
  • Inject the sample onto an online immobilized pepsin column for proteolytic digestion.[4]
  • Capture the resulting peptides on a C18 trap column to desalt and concentrate them.[16]
  • Separate the peptides on a reverse-phase analytical column using a rapid LC gradient. The mobile phases should be acidic (e.g., 0.1% formic acid in water/acetonitrile) to maintain a pH of around 2.5.[4]
  • Analyze the eluting peptides with a high-resolution mass spectrometer.[8]

Visualizations

HDX_Workflow Protein Protein in H₂O (pH 7-8) D2O Add D₂O Buffer Incubate Incubate (Time points: s, min, hr) D2O->Incubate Initiate Exchange QuenchBuffer Add Cold Quench Buffer (pH 2.5, 0°C) Incubate->QuenchBuffer Stop Exchange QuenchedSample Quenched Sample (Exchange Stopped) LCMS LC-MS System (0°C) Digestion Online Pepsin Digestion QuenchedSample->Digestion Inject Separation Fast UPLC Separation Digestion->Separation MS Mass Spectrometry Separation->MS

Caption: Workflow for an HDX-MS experiment highlighting critical control points.

Troubleshooting_Tree Start High Back-Exchange Detected? CheckQuench Is Quench Buffer pH 2.5 & 0°C? Start->CheckQuench Yes CheckTemp Is LC System at 0°C? CheckQuench->CheckTemp Yes FixQuench Adjust pH and Pre-chill Buffer CheckQuench->FixQuench No CheckTime Is LC Gradient Optimized for Speed? CheckTemp->CheckTime Yes FixTemp Cool LC System (Columns, Tubing) CheckTemp->FixTemp No FixTime Shorten Gradient, Use UPLC CheckTime->FixTime No End Back-Exchange Minimized CheckTime->End Yes FixQuench->CheckTemp FixTemp->CheckTime FixTime->End

Caption: Troubleshooting decision tree for high deuterium back-exchange.

References

Technical Support Center: Solid Deuterium Hydride (HD) Cryogenics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and professionals working with solid deuterium hydride (HD) at cryogenic temperatures.

Troubleshooting Guide

This guide addresses common problems encountered during the handling and experimentation of solid HD.

Q1: My solid HD crystal is opaque or has visible fractures. How can I improve crystal quality?

A1: The optical quality of a solid HD crystal is paramount for many experiments. Poor quality can result from suboptimal growth and handling procedures. The best quality is often observed when growing the crystal directly from a vapor phase.[1]

  • Problem: Rapid cooling or condensation.

    • Solution: Employ a slow cooling or slow evaporation method.[2] For slow cooling, prepare a nearly saturated solution at a higher temperature and allow it to cool gradually in a heat bath, like a Dewar with hot water.[2] For vapor deposition, control the flow of deuterium gas onto a cooled substrate. A gradual flow rate (e.g., starting at 1.3 L/min and reducing to 0.7 L/min) can yield transparent crystals.[1]

  • Problem: Temperature gradients in the cryostat.

    • Solution: Ensure a uniform temperature profile across the cryostat walls. The final shape and quality of the crystal are highly dependent on the temperature profile.[1] Use multiple temperature sensors to monitor and adjust heating elements to minimize gradients.

  • Problem: Mechanical stress during cooling.

    • Solution: After growing the crystal at a higher temperature (e.g., just below the triple point), cool it down to the target experimental temperature very slowly. Annealing the crystal at various temperatures can also help reduce internal stresses.[1]

Q2: The thermal conductivity of my solid HD sample is changing over time, affecting my measurements. Why is this happening and what can I do?

A2: The thermal conductivity of solid hydrogens is extremely sensitive to the ortho-para concentration.[3] For deuterium, the "rotational" modification is para-D₂, which acts as a phonon scatterer, reducing thermal conductivity.[3] The slow, spontaneous conversion between ortho and para states will alter the thermal properties of your sample over time.

  • Problem: Uncontrolled ortho-para conversion.

    • Solution 1: Monitor Concentration: Use techniques like Raman scattering to measure the ortho-para concentration of your sample as a function of time.[4]

    • Solution 2: Use a Catalyst: To accelerate the sample to its thermal equilibrium concentration, a paramagnetic catalyst can be used during the liquefaction or gas phase.[5] Hydrous ferric oxide is an effective catalyst for this purpose.[5]

    • Solution 3: Account for Conversion in Models: If conversion is slow and unavoidable, model the change in thermal conductivity based on the known conversion rate and incorporate it into your data analysis. The conversion rate is dependent on density and temperature.[6]

Q3: I'm observing a higher-than-expected sublimation rate, shortening the lifetime of my solid HD target.

A3: In a low-pressure environment, solid HD will sublimate at temperatures below its triple point.[7] This rate is highly sensitive to temperature and background pressure.

  • Problem: High thermal radiation load.

    • Solution: Improve thermal shielding. Ensure multi-layer superinsulation and radiation shields are properly installed. A tertiary radiation shield can significantly reduce the heat load and lower the minimum achievable temperature.[7] The minimum obtainable temperature is directly affected by the area exposed to black-body radiation.[7]

  • Problem: Poor vacuum.

    • Solution: Check for leaks in your vacuum chamber. Ensure all seals are rated for cryogenic temperatures. A lower background pressure reduces the sublimation rate.[7] A low background pressure (e.g., 5·10⁻⁹ mbar) can allow samples to be kept for several days.

  • Problem: Heat conduction from mounts.

    • Solution: Use low thermal conductivity materials for any sample mounts or holders that are in direct contact with the solid HD. Ensure thermal breaks are used effectively in the cryostat design.

Frequently Asked Questions (FAQs)

Q: What are the fundamental physical properties of deuterium and this compound?

A: Deuterium (D or ²H) is a stable isotope of hydrogen with a nucleus containing one proton and one neutron.[8] this compound (HD) is a diatomic molecule composed of one hydrogen and one deuterium atom.[9] Their properties differ slightly from protium (¹H) and H₂ due to the mass difference.

Table 1: Physical Properties of Hydrogen and Deuterium Isotopes

Property Hydrogen (H₂) Deuterium (D₂) This compound (HD)
Molar Mass 2.016 g/mol 4.032 g/mol [10] 3.024 g/mol
Triple Point 13.99 K[8] 18.72 K[8] 16.60 K
Boiling Point (1 atm) 20.27 K[8] 23.64 K[8] 22.13 K
Solid Density (at triple point) 86.8 kg/m ³ 200 kg/m ³[11] ~143 kg/m ³ (estimated)

| Liquid Density (at triple point) | 77.0 kg/m ³ | 162.4 kg/m ³[8] | ~119 kg/m ³ (estimated) |

Q: What is ortho-para conversion and why is it important for solid HD?

A: In diatomic molecules like D₂, the two nuclei can have different relative spin orientations. For D₂, molecules with a total nuclear spin of 0 or 2 are called ortho-deuterium (o-D₂), while those with a spin of 1 are para-deuterium (p-D₂). At room temperature, the equilibrium ratio is 2:1 ortho to para. However, at cryogenic temperatures, the equilibrium state is almost pure o-D₂.

The conversion from the higher-energy para state to the lower-energy ortho state is an exothermic process that releases heat.[5] This process occurs naturally but is very slow, taking weeks to equilibrate at ambient pressure.[4] This slow release of energy can increase the temperature of the solid, and the changing concentration of p-D₂ (which acts as an impurity) significantly alters properties like thermal conductivity and specific heat.[3][12] Unlike H₂ or D₂, HD does not have ortho and para varieties.[13] However, experiments often involve D₂ or H₂ impurities, making ortho-para conversion a critical factor to control.

Q: What are the key safety considerations when working with cryogenic solid HD?

A: Working with solid HD involves handling both cryogenic temperatures and flammable gas.

  • Cryogenic Hazards: Contact with liquid or solid hydrogen/deuterium can cause severe cold burns.[14] Materials that are ductile at room temperature can become brittle and fracture at cryogenic temperatures.[14] Always wear appropriate personal protective equipment (PPE), including cryogenic gloves and eye protection.

  • Flammability: Hydrogen and deuterium gas form highly flammable mixtures with air over a wide range of concentrations.[14] Ensure adequate ventilation and use hydrogen/deuterium gas detectors.[14]

  • Oxygen Condensation: Air leaking into a cryogenic system can condense and solidify. Solid oxygen in contact with hydrogen or deuterium creates a serious explosion hazard.[14] Systems must be meticulously leak-checked and purged before introducing the hydrogen isotopes.

  • Pressure Buildup: If a container opening becomes blocked by frozen gas (e.g., condensed air), pressure can build up, leading to a risk of bursting the container.[14] Ensure pressure relief devices are installed.

Experimental Protocols & Methodologies

Protocol 1: Growing an Optically Clear Solid D₂ Crystal via Vapor Deposition

This protocol is adapted from methods used for growing large deuterium crystals for ultra-cold neutron (UCN) sources.[1]

  • System Preparation:

    • Evacuate the cryostat and sample chamber to high vacuum (e.g., < 10⁻⁶ mbar) to remove contaminants, especially air.

    • Cool the cryostat substrate (e.g., a copper plate) to the desired growth temperature. A temperature just below the D₂ triple point (18.7 K) is often a good starting point. Maintain a controlled temperature profile on the chamber walls.[1]

  • Gas Introduction:

    • Introduce high-purity deuterium gas into the chamber through a needle valve to allow for precise flow control.

    • Begin with a relatively high flow rate (e.g., 1.3 L/min) to initiate nucleation on the cold substrate.[1]

  • Crystal Growth:

    • Monitor the crystal growth optically using a camera.[1]

    • As the crystal grows, gradually reduce the gas flow rate (e.g., down to 0.7 L/min).[1] This slow, controlled deposition from the vapor phase is critical for achieving high optical quality.

  • Annealing and Cooling:

    • Once the crystal has reached the desired size, stop the gas flow.

    • Anneal the crystal by holding it at a stable temperature just below the triple point for several hours to reduce internal stresses and defects.

    • Slowly cool the crystal to the final experimental temperature to prevent cracking. The cooling rate should be minimized to avoid thermal shock.

Diagram 1: General Experimental Workflow for Solid HD Studies

G cluster_prep System Preparation cluster_growth Crystal Growth cluster_exp Experiment cluster_post Post-Experiment p1 Evacuate & Purge Cryostat p2 Cool Substrate to Growth Temperature p1->p2 g1 Introduce High-Purity Deuterium Gas p2->g1 g2 Control Flow Rate & Monitor Growth g1->g2 g3 Anneal Crystal Below Triple Point g2->g3 e1 Cool to Target Temperature g3->e1 e2 Perform Measurement (e.g., Spectroscopy, etc.) e1->e2 e3 Data Acquisition e2->e3 d1 Data Analysis e3->d1 d2 System Warm-up & Ventilation d1->d2

Caption: Workflow for solid this compound experiments.

Diagram 2: Troubleshooting Logic for Poor Crystal Quality

G start Problem: Poor Crystal Quality (Opaque / Fractured) q1 Was the cooling rate slow and controlled? start->q1 s1 ACTION: Implement slow cooling or vapor deposition protocol. Anneal sample after growth. q1->s1 No q2 Is the temperature profile uniform across the cryostat? q1->q2 Yes s1->q2 s2 ACTION: Use multiple sensors and adjust heaters to minimize temperature gradients. q2->s2 No q3 Was the sample gas of high purity? q2->q3 Yes s2->q3 s3 ACTION: Use a purification system (e.g., cold trap) before introducing the gas. q3->s3 No end_node Result: Improved Crystal Quality q3->end_node Yes s3->end_node

References

Technical Support Center: Accurate Measurement of Deuterium Hydride (HD) Concentration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the accurate measurement of deuterium hydride (HD) concentration. It includes frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and comparative data for the primary analytical techniques.

Frequently Asked Questions (FAQs)

General Questions

Q1: What are the primary methods for accurately measuring this compound (HD) concentration?

A1: The main techniques for the quantitative analysis of this compound and other hydrogen isotopes are Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Gas Chromatography (GC).[1][2][3] Raman spectroscopy is also an emerging method for this purpose.[4][5]

Q2: Which method is most suitable for my application?

A2: The choice of method depends on several factors, including the required sensitivity, the complexity of the sample matrix, the need for isotopic ratio or absolute concentration, and the available instrumentation. Mass spectrometry offers high sensitivity, while NMR provides detailed structural information.[6][7] Gas chromatography is effective for separating hydrogen isotopes in a gaseous mixture.[8]

Q3: What are the common challenges in measuring HD concentration?

A3: Common challenges include interference from other ions with the same mass-to-charge ratio in MS, overlapping signals in NMR, and incomplete separation of isotopes in GC.[2][9][10] For techniques like Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS), back-exchange (the loss of deuterium for a proton) during the analysis can also be a significant issue.[11]

Mass Spectrometry (MS)

Q4: How does mass spectrometry quantify this compound?

A4: Mass spectrometry separates ions based on their mass-to-charge ratio (m/z). Since deuterium (D) has a different mass than hydrogen (H), molecules containing deuterium, such as HD (m/z=3) and D₂ (m/z=4), can be distinguished from H₂ (m/z=2).[1][2] The intensity of the ion current corresponding to each mass is proportional to the concentration of that species.

Q5: What is the typical accuracy of quadrupole mass spectrometry for hydrogen isotope analysis?

A5: With proper calibration, quadrupole mass spectrometry can achieve a methodic error of less than ±3% for the quantitative analysis of hydrogen isotopes.[1][12][13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Q6: How is NMR used to measure deuterium concentration?

A6: NMR spectroscopy distinguishes nuclei based on their behavior in a magnetic field. Hydrogen (¹H) and deuterium (²H) have different resonance frequencies, allowing them to be detected separately.[14] The area of an NMR peak is directly proportional to the number of nuclei, enabling quantitative analysis.[6][15] A novel method combining ¹H NMR and ²H NMR has been shown to provide even more accurate isotopic abundance results than classical ¹H NMR or MS methods.[2][16]

Q7: Why are deuterated solvents used in NMR?

A7: Deuterated solvents are used to avoid large solvent signals that would otherwise obscure the signals from the analyte in ¹H NMR.[14][17] The deuterium signal from the solvent is also used by the spectrometer's lock system to stabilize the magnetic field, ensuring measurement accuracy.[14][17]

Gas Chromatography (GC)

Q8: How does gas chromatography separate hydrogen isotopes?

A8: Gas chromatography separates components of a gas mixture based on their interaction with a stationary phase in a column. By using a suitable column material, such as a molecular sieve, and operating at cryogenic temperatures (e.g., 77 K), it is possible to achieve baseline separation of H₂, HD, and D₂.[8]

Q9: What type of detector is typically used with GC for hydrogen isotope analysis?

A9: A Thermal Conductivity Detector (TCD) is commonly used for the analysis of hydrogen isotopes with GC.[8][18] The TCD measures the difference in thermal conductivity between the carrier gas and the sample components as they elute from the column.

Troubleshooting Guides

Mass Spectrometry (MS)

Q: I am seeing unexpected peaks or high background noise in my mass spectrum. What could be the cause?

A: High background noise or unexpected peaks can arise from several sources:

  • Leaks in the system: Check for leaks in the gas lines and connections using a leak detector.[19]

  • Contamination: The ion source or other components of the mass spectrometer may be contaminated. Follow the manufacturer's instructions for cleaning the ion source.

  • Carrier gas impurity: Ensure the purity of your carrier gas.

Q: The measured concentrations of H₂, HD, and D₂ are not accurate. What should I check?

A: Inaccurate quantification can be due to:

  • Mass discrimination: The sensitivity of the mass spectrometer can vary for different isotopes. It is crucial to calibrate the instrument using standard gas mixtures with known concentrations of H₂, HD, and D₂.[12][13]

  • Ion source interactions: Triatomic ions (like H₃⁺) can form in the ion source and interfere with the measurement of HD at m/z 3. Applying corrections for these interferences is necessary for accurate results.[20]

  • Incorrect calibration: Ensure that the calibration is performed regularly and with appropriate standards.[21]

Q: My signal intensity is poor. How can I improve it?

A: Poor signal intensity can be addressed by:

  • Optimizing sample concentration: If the sample is too dilute, the signal will be weak. Conversely, if it is too concentrated, ion suppression can occur.[21]

  • Tuning the instrument: Regularly tune and calibrate the mass spectrometer to ensure it is operating at peak performance.[21]

  • Checking the detector: Ensure the detector voltage is set correctly and that the detector is functioning properly.[22]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Q: The peaks in my ¹H NMR spectrum are broad. What is the cause?

A: Peak broadening in NMR can be caused by:

  • Poor shimming: The magnetic field homogeneity needs to be optimized for each sample.

  • Sample heterogeneity: Ensure your sample is fully dissolved and free of particulate matter.[6]

  • High sample concentration: Very concentrated samples can lead to broader peaks.

Q: I am having trouble with the quantification of my NMR data. What are the common pitfalls?

A: Challenges in quantitative NMR (qNMR) include:

  • Spectral overlap: Signals from different metabolites can overlap, making accurate integration difficult.[9][23] Using 2D NMR techniques can help to resolve overlapping signals.[24]

  • Incorrect relaxation delay: A sufficiently long relaxation delay (D1) is crucial for accurate quantification. It should be at least 5 times the longest T₁ relaxation time of the protons being measured.[6]

  • Baseline distortion: A distorted baseline can lead to integration errors. Ensure proper baseline correction is applied.[9]

Q: The residual solvent peak in my ¹H NMR spectrum is interfering with my analysis. What can I do?

A: To minimize solvent interference:

  • Use high-purity deuterated solvents: Ensure the deuterated solvent has a high isotopic enrichment.

  • Solvent suppression techniques: Use appropriate pulse sequences to suppress the residual solvent signal.

  • Choose a different solvent: If possible, select a deuterated solvent whose residual peak does not overlap with the signals of interest.[15]

Gas Chromatography (GC)

Q: I am not getting good separation between the H₂, HD, and D₂ peaks. How can I improve this?

A: Poor separation in GC can be improved by:

  • Optimizing column temperature: For hydrogen isotopes, cryogenic temperatures (e.g., liquid nitrogen temperature, 77 K) are typically required for good separation.[8]

  • Adjusting the carrier gas flow rate: Lower flow rates can improve separation efficiency, but will also increase the analysis time.[25][26]

  • Using an appropriate column: A molecular sieve 5Å column is commonly used for the separation of hydrogen isotopes.[8]

Q: The peak shapes in my chromatogram are poor (e.g., tailing or fronting). What is the cause?

A: Poor peak shape can be due to:

  • Column degradation: The column may be contaminated or degraded. Conditioning the column at a high temperature may help.

  • Sample overload: Injecting too much sample can lead to broad and asymmetric peaks. Try using a smaller sample loop or diluting the sample.

  • Carrier gas adsorption: Adsorption of the carrier gas on the column can affect peak shape.[27]

Q: My retention times are not reproducible. What should I check?

A: Inconsistent retention times can be caused by:

  • Fluctuations in column temperature: Ensure the column temperature is stable and accurately controlled.

  • Changes in carrier gas flow rate: Check for leaks in the gas lines and ensure the pressure regulator is functioning correctly.

  • Inconsistent injection volume: Use an automated gas sampling valve for precise and reproducible injections.

Quantitative Data Comparison

The following table summarizes the performance characteristics of the primary analytical techniques for this compound quantification.

FeatureMass Spectrometry (Quadrupole)Nuclear Magnetic Resonance (NMR)Gas Chromatography (with TCD)
Detection Limit 0.005 - 0.25 mol. % for hydrogen species[19]~10 µM for ¹H NMR[16]< 20 ppm for total protium and deuterium[28]
Accuracy Methodic error < ±3% with calibration[1][12][13]Accuracy and precision of ±1% with an uncertainty < 0.1% for pharmaceutical studies[23]Within 1% of the mixed standard[29]
Precision Isotopic composition accuracy of 0.2 - 0.5%[17]Reproducibility of <0.2%[3]Relative (peak to peak) error <0.5%[3]
Sample Type GasLiquidGas
Key Advantage High sensitivityProvides structural informationGood for separation of gas mixtures
Key Disadvantage Requires calibration for accurate quantificationLower sensitivity compared to MSRequires cryogenic temperatures for separation

Experimental Protocols

General Workflow for this compound Measurement

The following diagram illustrates a general workflow for the accurate measurement of this compound concentration.

G General Workflow for Accurate HD Measurement A Sample Collection & Preparation B Choice of Analytical Method (MS, NMR, GC) A->B C Instrument Calibration (Using Certified Standards) B->C D Data Acquisition C->D E Data Processing & Analysis D->E F Quantification of HD Concentration E->F

Caption: A general workflow for the accurate measurement of this compound concentration.

Protocol 1: Quadrupole Mass Spectrometry (QMS) for H₂, HD, and D₂ Quantification
  • System Preparation:

    • Ensure the QMS is in a high vacuum state (e.g., 10⁻⁷ Torr).[22]

    • Bake out the system to remove residual water and other contaminants.

  • Instrument Calibration:

    • Introduce a certified standard gas mixture with a known concentration of H₂, HD, and D₂ into the system through a leak valve.

    • Set the ionizer electron energy (e.g., 70 eV).[17]

    • Scan the mass range from m/z 1 to 6.

    • Record the ion currents for H₂⁺ (m/z 2), HD⁺ (m/z 3), and D₂⁺ (m/z 4).

    • Determine the sensitivity factors for each species by dividing the ion current by the known partial pressure.

  • Sample Analysis:

    • Introduce the unknown sample gas into the QMS under the same conditions as the calibration.

    • Record the ion currents for m/z 2, 3, and 4.

  • Data Analysis:

    • Calculate the partial pressures of H₂, HD, and D₂ by dividing the measured ion currents by their respective sensitivity factors.

    • Apply corrections for any known interferences, such as the formation of H₃⁺ at m/z 3.

    • Calculate the concentration of each isotope.

Protocol 2: Quantitative NMR (qNMR) for Deuterated Compounds
  • Sample Preparation:

    • Accurately weigh the sample (analyte) and a suitable internal standard into a vial.[6]

    • Add a precise volume of a deuterated solvent (e.g., CDCl₃, D₂O) and ensure complete dissolution.[6]

    • Transfer the solution to an NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Set a long relaxation delay (D1) of at least 5 times the longest T₁ of the protons to be integrated to ensure full relaxation.[6]

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

    • If necessary, acquire a ²H NMR spectrum. For this, the sample should be prepared in a non-deuterated solvent.

  • Data Processing and Quantification:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

    • Integrate the signals corresponding to the analyte and the internal standard.

    • Calculate the concentration of the analyte based on the integral values, the number of protons, and the known concentration of the internal standard.

Protocol 3: Gas Chromatography (GC-TCD) for H₂, HD, and D₂ Separation
  • System Setup:

    • Install a molecular sieve 5Å column in the GC oven.

    • Use an inert carrier gas such as helium or neon.

    • Cool the column to cryogenic temperature (e.g., 77 K using liquid nitrogen).[8]

  • Instrument Conditioning:

    • Condition the column at a high temperature before use to remove any adsorbed contaminants.

  • Calibration:

    • Inject a standard gas mixture with known concentrations of H₂, HD, and D₂ using a gas sampling valve.

    • Record the chromatogram and identify the retention times for each component.

    • Generate a calibration curve by plotting the peak area against the concentration for each component.

  • Sample Analysis:

    • Inject the unknown gas sample under the same conditions as the calibration.

    • Record the chromatogram.

  • Data Analysis:

    • Identify the peaks for H₂, HD, and D₂ based on their retention times.

    • Integrate the area of each peak.

    • Determine the concentration of each component using the calibration curve.

Metabolic Flux Analysis Workflow

In drug development and metabolic research, deuterium labeling is a powerful tool for metabolic flux analysis (MFA). The following diagram outlines a typical workflow for an MFA experiment using stable isotope tracers.

G Metabolic Flux Analysis (MFA) Workflow cluster_0 Experimental Phase cluster_1 Analytical Phase cluster_2 Computational Phase A 1. Experimental Design (Select Deuterium-Labeled Substrate) B 2. Cell Culture & Labeling A->B C 3. Metabolite Extraction B->C D 4. LC-MS or GC-MS Analysis C->D E 5. Measurement of Mass Isotopomer Distributions D->E F 6. Metabolic Model Construction E->F G 7. Flux Estimation & Statistical Analysis F->G H Quantitative Flux Map G->H

Caption: A workflow for metabolic flux analysis using deuterium-labeled substrates.[12][13][29]

References

Technical Support Center: Deuterium Hydride (HD) Gas Systems

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for preventing and troubleshooting contamination in deuterium hydride (HD) gas lines.

Frequently Asked Questions (FAQs)

Q1: What are the most common contaminants in this compound (HD) gas lines?

A1: The most prevalent contaminants are moisture (H₂O), oxygen (O₂), hydrocarbons, nitrogen (N₂), argon (Ar), and other atmospheric gases.[1] Contamination can originate from the gas source itself, outgassing from system components, microscopic leaks, or impurities introduced during cylinder changes.[2]

Q2: Why is maintaining high purity in HD gas lines critical for my experiments?

A2: Impurities can have significant detrimental effects on experimental results. In chemical manufacturing and research, contaminants can alter reaction rates, lead to unintended byproducts, or cause dangerous side reactions.[3] For applications like fuel cells, impurities such as carbon monoxide, carbon dioxide, and sulfur compounds can poison catalysts, reducing efficiency and lifespan.[1] In cryogenic applications, impurities can interfere with cooling processes.[3]

Q3: What materials are recommended for constructing HD gas lines?

A3: Stainless steel (specifically 304 or 316L) is highly recommended for its strength, low outgassing properties, and compatibility with hydrogen isotopes.[4][5] All components, including tubing, valves, regulators, and fittings, should be made of compatible materials. It is crucial to verify the compatibility of all materials with HD gas under your specific operating pressures and temperatures.[5][6]

Q4: What is passivation and why is it important for my stainless steel gas lines?

A4: Passivation is a chemical treatment for stainless steel that removes free iron from the surface and enhances the formation of a protective chromium oxide layer.[7][8] This process significantly improves the corrosion resistance of the material, reduces the risk of product contamination, and extends the life of the system components.[7][9] The treatment typically involves cleaning the surface followed by immersion in an acid solution, such as nitric or citric acid.[7][8][10][11]

Troubleshooting Guide

Q5: My experimental results are inconsistent. How can I determine if my HD gas is contaminated?

A5: If you suspect gas contamination, a systematic approach is necessary. The first step is to analyze the purity of the gas being delivered to your experiment. This is typically done using analytical techniques such as Gas Chromatography (GC) or Mass Spectrometry (MS).[3][12][13] These methods can identify and quantify a wide range of potential impurities.[13]

Q6: I suspect a leak in my gas line. What is the best way to find it?

A6: For safety and purity, leaks must be addressed immediately.

  • Pressure Decay Test: This involves pressurizing a section of the system, isolating it, and monitoring the pressure over time.[14] A drop in pressure indicates a leak.

  • Bubble Soap Solution: Apply a leak detector solution to joints and fittings.[15] The formation of bubbles will pinpoint the location of a leak.[15] Ensure the solution is compatible with your system materials.

  • Handheld Sniffer Tools: These electronic devices are designed to detect specific gases and are ideal for identifying very small leaks.[14]

  • Tracer Gas Detection: In some cases, a tracer gas like helium is used with a specific detector to locate leaks with high sensitivity.[16]

Q7: How can I remove moisture and oxygen from my HD gas stream?

A7: Inline gas purifiers are essential for removing trace contaminants. These systems use high-absorption media to scrub oxygen and moisture from the gas stream, often achieving levels below 1 ppm.[4] Oxygen scavengers, which often contain iron powder, can be used in sealed environments to remove oxygen through a chemical reaction.[17][18][19] For moisture, desiccants serve as effective drying agents.[18]

Contamination Prevention and Troubleshooting Workflow

G start Inconsistent Experimental Results or Suspected Contamination check_leak Perform Leak Check (Pressure Decay, Sniffer) start->check_leak leak_found Leak Detected? check_leak->leak_found repair_leak Isolate, Repair/Replace Component, and Retest leak_found->repair_leak Yes analyze_gas Analyze Gas Purity (GC, MS, RGA) leak_found->analyze_gas No repair_leak->check_leak contaminants_found Contaminants Found? analyze_gas->contaminants_found identify_source Identify Contaminant Source (Gas Supply, System Materials, Assembly) contaminants_found->identify_source Yes resume Resume Experiment & Monitor contaminants_found->resume No purify Implement/Check Purification (Purifiers, Getters, Traps) identify_source->purify bakeout Perform System Bake-out & Purge purify->bakeout bakeout->resume

Caption: Workflow for troubleshooting HD gas contamination.

Core Pillars of Contamination Prevention

G cluster_system Gas Delivery System Integrity Purity High Purity HD Source Gas Design Proper System Design (Correct Materials, Minimize Dead Volume) Purity->Design Assembly Correct Assembly (Leak-Tight Fittings, Clean Handling) Maintenance System Preparation & Maintenance (Passivation, Bake-out, Purging) Experiment Uncontaminated Experiment Maintenance->Experiment

Caption: Logical relationship of key contamination prevention strategies.

Key Experimental Protocols

Protocol 1: System Bake-out

A bake-out is a process where system components are heated under vacuum to accelerate the removal of volatile compounds like water and hydrocarbons.[20][21]

Methodology:

  • Preparation: Assemble the gas line section to be baked. Loosely wrap the components with heating tape, ensuring no air gaps, which can create hot spots.[22] Wrap the entire assembly in aluminum foil to ensure even heat distribution.[22]

  • Connect to Vacuum: Connect the section to a high-vacuum pump (e.g., a turbomolecular pump).

  • Heating: Slowly increase the temperature of the components using the heating tape connected to a variable transformer. Monitor the temperature at multiple points with thermocouples to prevent overheating.[22] A typical bake-out temperature for stainless steel systems is 150-300°C.[21][23]

  • Pumping: Maintain the high vacuum throughout the heating process. The heat provides the energy for adsorbed molecules to desorb from the surfaces, and the vacuum pump removes them from the system.[2]

  • Monitoring: Use a Residual Gas Analyzer (RGA) to monitor the species being pumped out of the system.[2] The bake-out is typically considered complete when the partial pressure of water vapor significantly decreases.

  • Cool-down: After the bake-out, turn off the heaters and allow the system to cool down completely while still under vacuum.

  • Backfill: Once at room temperature, backfill the system with high-purity inert gas or the HD gas.

Protocol 2: Gas Line Passivation

This protocol enhances the corrosion resistance of new or modified stainless steel gas lines.

Methodology:

  • Degreasing/Cleaning: Thoroughly clean all components (tubing, fittings, valves) with a suitable solvent (e.g., isopropyl alcohol) to remove any oils, grease, and particulate matter.[8] This initial cleaning is critical for the acid to work effectively.[8]

  • Acid Treatment: Immerse the cleaned components in a passivating acid bath.

    • Nitric Acid: A common method uses a 20-45% nitric acid solution.[11]

    • Citric Acid: A safer, more environmentally friendly alternative is citric acid.[8][10]

  • Rinsing: After the specified time in the acid bath, thoroughly rinse the components with deionized water to remove all traces of the acid.

  • Drying: Completely dry the components, for example, by purging with high-purity nitrogen or using a vacuum oven.

  • Assembly: Assemble the gas line using clean, lint-free gloves to prevent re-contamination.

Quantitative Data Summary

Table 1: Common Analytical Techniques for Gas Purity Analysis

Analytical MethodDetectable ImpuritiesTypical Detection LimitNotes
Gas Chromatography (GC) Hydrocarbons, CO, CO₂, N₂, Ar, O₂ppb to low-ppm range[1][24]Effective for separating and quantifying various components in a gas sample.[3][12][13]
Mass Spectrometry (MS) Broad range of impurities, isotope ratiosSub-ppm range[25]Provides detailed analysis of molecular composition, ideal for ultra-high-purity gases.[3]
Pulsed Discharge Helium Ionization Detector (PDHID) CO, CO₂, CH₄, Ar, N₂ppb level[24]A highly sensitive detector often used with GC for trace impurity analysis in hydrogen.[24]
Moisture Analyzers Water (H₂O)Sub-ppm rangeSpecifically designed to measure water content in gas samples.[3]
Oxygen Analyzers Oxygen (O₂)Sub-ppm rangeDevices used to measure the concentration of oxygen in a gas mixture.[3]

Table 2: Material Compatibility for this compound Service

MaterialCompatibility RatingComments
Stainless Steel (304, 316L) S (Satisfactory)Preferred material for tubing, valves, and fittings due to low outgassing and high strength.[4]
Brass S (Satisfactory)Generally acceptable, but stainless steel is preferred for high-purity applications.
Monel S (Satisfactory)Excellent resistance to hydrogen embrittlement.
Teflon (PTFE) S (Satisfactory)Common seat material in valves. Can be a source of outgassing; use in moderation.
Viton (FKM) C (Conditional)Use with caution. Prone to outgassing, especially at elevated temperatures. Should not be baked above 160°C.[23]
Copper S (Satisfactory)Compatible, often used for gaskets in UHV systems.

Compatibility ratings are generalized. Always verify with the manufacturer for specific conditions of temperature and pressure.[6] S = Satisfactory, C = Conditional[5]

References

Validation & Comparative

Choosing Your Isotope: A Comparative Guide to Deuterium Hydride and Deuterium Oxide as Deuterium Sources

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise incorporation of deuterium into molecules is a critical technique for mechanistic studies, metabolic tracing, and enhancing the pharmacokinetic profiles of pharmaceuticals. The choice of the deuterium source is a pivotal decision that influences experimental design, safety protocols, and overall efficiency. This guide provides an objective comparison of two primary deuterium sources: deuterium hydride (HD) and deuterium oxide (D₂O), supported by experimental data and detailed protocols to inform your selection process.

At a Glance: Key Differences Between HD and D₂O

FeatureThis compound (HD)Deuterium Oxide (D₂O)
Physical State Colorless, odorless gas[1]Colorless, odorless liquid[2][3]
Molecular Weight 3.022 g/mol [4]20.028 g/mol [2]
Boiling Point -252.8 °C[1]101.4 °C[3][5]
Melting Point -259.2 °C[1]3.8 °C[5]
Flammability Highly flammable[1]Non-combustible[5]
Primary Applications Gas-phase reactions, specific catalytic deuterations, material science[6]H/D exchange reactions, metabolic labeling, solvent for NMR[3][7]
Cost Generally more expensive and less commonRelatively inexpensive and widely available[8][9]
Handling Requires specialized equipment for handling flammable and compressed gases[1][10]Standard laboratory handling procedures for liquids[11][12]

In-Depth Comparison

Physicochemical Properties

This compound is a diatomic gas, slightly denser than hydrogen gas (H₂)[1]. Its extremely low boiling and melting points mean it exists as a gas under standard laboratory conditions[1]. In contrast, deuterium oxide, or heavy water, is a liquid with physical properties very similar to ordinary water (H₂O), though it is about 10-20% denser and has slightly higher boiling and freezing points[3][13]. These fundamental differences in their physical states dictate their handling requirements and suitability for different types of reactions.

Applications in Deuterium Labeling

Deuterium Oxide (D₂O): The Versatile Workhorse

Deuterium oxide is the most common and versatile source for deuterium labeling due to its accessibility, low cost, and ease of handling[8][9][14]. It is extensively used in hydrogen-deuterium exchange (H/D exchange) reactions, where labile protons in a molecule are swapped for deuterium atoms. These reactions are often catalyzed by acids, bases, or transition metals like palladium[15][16].

D₂O is also the preferred source for metabolic labeling studies in vitro and in vivo. When introduced into biological systems, deuterium from D₂O is incorporated into various biomolecules through metabolic pathways, allowing for the study of their turnover rates[8][17]. Furthermore, its use as a solvent in Nuclear Magnetic Resonance (NMR) spectroscopy is standard practice to avoid signal interference from protic solvents[3][7].

This compound (HD): For Specific and Gas-Phase Reactions

This compound is a valuable deuterium source for specific applications, particularly in chemical synthesis and materials science[6]. As a gas, it is well-suited for gas-phase reactions and certain catalytic hydrogenations where precise control over the deuterium source is required. It serves as an important intermediate in the synthesis of complex, isotopically labeled molecules[6].

dot

Logical workflow for selecting a deuterium source.

Experimental Protocols

Protocol 1: Palladium-Catalyzed H/D Exchange using Deuterium Oxide

This protocol describes a general method for introducing deuterium into an organic molecule via a palladium-catalyzed hydrogen-deuterium exchange with D₂O.

Materials:

  • Substrate (e.g., Phenylalanine)

  • 5% Palladium on carbon (Pd/C)

  • Aluminum powder

  • Deuterium oxide (D₂O, 99.9 atom % D)

  • Microwave reactor

Procedure:

  • To a microwave vial, add the substrate (0.3 mmol), 5% Pd/C (20 mg), and aluminum powder (100 mg).

  • Add D₂O (1.5 mL) to the vial.

  • Presonicate the catalytic mixture for 1 hour.

  • Place the sealed vial in a microwave reactor and irradiate at 120°C for 30 minutes[14].

  • After cooling, filter the reaction mixture to remove the catalyst.

  • The product can be isolated by removing the solvent under reduced pressure.

  • Determine the level of deuterium incorporation using ¹H NMR and/or mass spectrometry[14][15].

dot

References

comparing the spectroscopic properties of deuterium hydride and dideuterium

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Spectroscopic Properties of Deuterium Hydride (HD) and Dideuterium (D₂)

For researchers, scientists, and professionals in drug development, a precise understanding of the spectroscopic characteristics of isotopic molecules is paramount. This guide provides a detailed comparison of the spectroscopic properties of this compound (HD) and dideuterium (D₂), offering supporting experimental data and methodologies.

The substitution of a proton with a deuteron introduces significant changes in the nuclear mass and symmetry of the hydrogen molecule. These changes are reflected in the rotational, vibrational, and electronic spectra of these isotopologues. While both HD and D₂ are heavier than dihydrogen (H₂), the heteronuclear nature of HD introduces unique spectroscopic features not observed in the homonuclear D₂ molecule.

Key Spectroscopic Differences

The primary differences in the spectroscopic properties of HD and D₂ arise from their differing reduced masses and nuclear symmetries. The reduced mass of D₂ is approximately twice that of H₂, and the reduced mass of HD is intermediate between H₂ and D₂. This directly impacts the rotational and vibrational energy levels.

  • Rotational Spectroscopy: The rotational constant, B, is inversely proportional to the moment of inertia, which in turn depends on the reduced mass and bond length. Consequently, D₂ has a smaller rotational constant than HD, leading to more closely spaced rotational energy levels.

  • Vibrational Spectroscopy: The vibrational frequency, ωe, is inversely proportional to the square root of the reduced mass. Therefore, D₂ has a lower fundamental vibrational frequency than HD.

  • Symmetry: D₂ is a homonuclear diatomic molecule and, as such, possesses a center of inversion, leading to ortho and para nuclear spin isomers. HD, being heteronuclear, lacks this center of symmetry and does not exhibit ortho and para forms. This has significant implications for the appearance of their rotational Raman spectra, where for D₂, certain transitions are forbidden due to nuclear spin statistics.

Comparative Spectroscopic Data

The following table summarizes the key spectroscopic constants for the ground electronic state (X¹Σg⁺) of HD and D₂.

Spectroscopic ConstantThis compound (HD)Dideuterium (D₂)
Vibrational Constants
Harmonic vibrational frequency (ωe)3813.15 cm⁻¹[1]3115.50 cm⁻¹
Anharmonicity constant (ωexe)91.65 cm⁻¹[1]61.82 cm⁻¹
Rotational Constants
Rotational constant (Be)45.655 cm⁻¹[1]30.443 cm⁻¹
Rotation-vibration coupling constant (αe)1.986 cm⁻¹[1]1.079 cm⁻¹
Centrifugal distortion constant (De)0.0263 cm⁻¹0.0046 cm⁻¹
Internuclear Distance
Equilibrium bond length (re)0.741 Å[1]0.741 Å
Dissociation Energy
Dissociation energy (D₀)36405.8 cm⁻¹36748.3 cm⁻¹

Experimental Methodologies

The data presented in this guide are primarily obtained through high-resolution rotational, vibrational, and electronic spectroscopy techniques.

Raman Spectroscopy

Raman spectroscopy is a powerful tool for studying the rotational and vibrational energy levels of homonuclear diatomic molecules like D₂, which are infrared inactive.

Experimental Protocol:

  • Sample Preparation: Gaseous HD or D₂ is introduced into a sample cell at a controlled pressure.

  • Instrumentation: A high-resolution Raman spectrometer equipped with a laser excitation source (e.g., an argon-ion laser) is used.

  • Data Acquisition: The sample is irradiated with the laser, and the scattered light is collected at a 90° angle. The scattered light is then passed through a monochromator to disperse the different wavelengths.

  • Analysis: The Raman spectrum reveals rotational (S-branch) and vibrational-rotational (Q- and O/S-branches) transitions. The positions of these spectral lines are used to determine the rotational and vibrational constants. For instance, the spacing between the rotational lines is related to the rotational constant B.

UV-Visible Absorption Spectroscopy

Electronic transitions in HD and D₂ occur in the vacuum ultraviolet (VUV) region of the electromagnetic spectrum.

Experimental Protocol:

  • Sample Handling: Due to the high energy of VUV photons, the entire optical path, including the sample cell, must be evacuated to prevent absorption by air.

  • Light Source: A deuterium lamp or a synchrotron radiation source is typically used to provide a continuous spectrum in the VUV region.

  • Spectrometer: A VUV spectrometer with a high-resolution grating monochromator is employed to select and scan through the desired wavelengths.

  • Detection: A photomultiplier tube or a charge-coupled device (CCD) detector sensitive to VUV radiation is used to measure the transmitted light intensity.

  • Data Analysis: The absorption spectrum reveals vibronic (vibrational-electronic) bands. Analysis of the rotational fine structure within these bands allows for the determination of spectroscopic constants for both the ground and excited electronic states.

Logical Comparison Workflow

The following diagram illustrates the logical workflow for comparing the spectroscopic properties of HD and D₂.

G cluster_molecules Isotopologues cluster_properties Fundamental Properties cluster_spectroscopy Spectroscopic Techniques cluster_constants Derived Spectroscopic Constants HD This compound (HD) ReducedMass Reduced Mass HD->ReducedMass Symmetry Molecular Symmetry HD->Symmetry D2 Dideuterium (D2) D2->ReducedMass D2->Symmetry Rotational Rotational Spectroscopy ReducedMass->Rotational Affects Vibrational Vibrational Spectroscopy ReducedMass->Vibrational Affects Symmetry->Rotational Governs selection rules RotationalConst Rotational Constants (Be, αe) Rotational->RotationalConst VibrationalConst Vibrational Constants (ωe, ωexe) Vibrational->VibrationalConst Electronic Electronic Spectroscopy DissociationEnergy Dissociation Energy (D0) Electronic->DissociationEnergy RotationalConst->HD RotationalConst->D2 VibrationalConst->HD VibrationalConst->D2 DissociationEnergy->HD DissociationEnergy->D2

Caption: Logical flow for comparing spectroscopic properties of HD and D₂.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the general signaling pathway for a spectroscopic experiment and a typical experimental workflow.

Caption: General signaling pathway in a spectroscopic experiment.

G Start Start SamplePrep Sample Preparation (Gas Cell Filling) Start->SamplePrep InstrumentSetup Instrument Setup (Calibration, Evacuation) SamplePrep->InstrumentSetup DataAcquisition Data Acquisition (Spectral Scan) InstrumentSetup->DataAcquisition DataProcessing Data Processing (Baseline Correction, Peak Identification) DataAcquisition->DataProcessing Analysis Data Analysis (Determination of Spectroscopic Constants) DataProcessing->Analysis End End Analysis->End

Caption: A typical experimental workflow for spectroscopic analysis.

References

A Comparative Guide: Deuterium Hydride vs. Deuterated Solvents in Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern chemical and pharmaceutical research, the strategic use of deuterium, the stable heavy isotope of hydrogen, offers a powerful toolset for elucidating reaction mechanisms, enhancing analytical sensitivity, and improving the metabolic profiles of drug candidates. The two primary sources of deuterium for these applications are deuterium hydride (D₂ gas) and deuterated solvents. While both provide deuterium atoms, their distinct physical properties and modes of application present a range of advantages and disadvantages that dictate their suitability for specific experimental goals. This guide provides an objective comparison of this compound and deuterated solvents, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal deuterium source for their needs.

At a Glance: Key Differences and Primary Applications

FeatureThis compound (D₂ Gas)Deuterated Solvents (e.g., CDCl₃, D₂O, DMSO-d₆)
Primary Role Direct deuterium source for isotopic labelingNMR solvent to avoid proton signals; deuterium source for H/D exchange
State GasLiquid
Isotopic Purity HighHigh, but can vary
Handling Requires specialized gas handling equipmentStandard laboratory liquid handling
Cost Generally more expensive per mole of deuteriumCan be more cost-effective for certain applications
Key Applications Catalytic deuteration, synthesis of deuterated compounds, hyperpolarization (using parahydrogen)NMR spectroscopy, hydrogen-deuterium exchange studies, solvent for deuteration reactions

In-Depth Comparison: Isotopic Labeling

Isotopic labeling with deuterium is a cornerstone technique for tracking reaction pathways and quantifying molecules in complex mixtures.[1] Both deuterium gas and deuterated solvents can serve as the deuterium source, but their efficacy and applicability differ significantly.

This compound (D₂ Gas) in Isotopic Labeling

Deuterium gas is the most direct and atom-economical source for introducing deuterium into a molecule. It is particularly advantageous in catalytic hydrogenation reactions where a C-H bond is formed.

Advantages:

  • High Isotopic Purity: D₂ gas is available with very high isotopic enrichment, minimizing the presence of protium (¹H).[2]

  • Direct Incorporation: In catalytic deuteration, deuterium atoms are directly added across double or triple bonds, leading to predictable labeling patterns.[2]

  • Clean Reactions: As a gas, it leaves no solvent residue, simplifying product purification.

  • Essential for Tritium Labeling: The methodologies developed for using D₂ gas are often transferable to tritium (T₂) labeling, which is crucial in drug metabolism studies.[3]

Experimental Protocol: Catalytic Deuteration of an Alkyne using D₂ Gas

This protocol describes the deuteration of an alkyne to a deuterated alkane using deuterium gas and a palladium on carbon (Pd/C) catalyst.

Materials:

  • Alkyne substrate

  • 10% Palladium on carbon (Pd/C)

  • Anhydrous solvent (e.g., ethanol, ethyl acetate)

  • Deuterium gas (D₂) cylinder with a regulator

  • Hydrogenation flask (e.g., Parr shaker or a flask with a balloon)

  • Schlenk line or glovebox for inert atmosphere

Procedure:

  • In a hydrogenation flask, dissolve the alkyne substrate in the anhydrous solvent.

  • Carefully add the Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Seal the flask and connect it to the deuterium gas line.

  • Evacuate the flask and backfill with D₂ gas. Repeat this process three times to ensure an inert atmosphere has been replaced with deuterium.

  • Pressurize the flask with D₂ gas to the desired pressure (typically 1-4 atm).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by techniques such as TLC, GC-MS, or NMR.

  • Once the reaction is complete, carefully vent the excess D₂ gas.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Remove the solvent under reduced pressure to obtain the deuterated product.

Logical Workflow for Catalytic Deuteration:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup dissolve Dissolve Alkyne in Solvent add_catalyst Add Pd/C Catalyst (Inert Atmosphere) dissolve->add_catalyst setup Seal Flask & Connect to D2 Line add_catalyst->setup purge Evacuate & Backfill with D2 (3x) setup->purge pressurize Pressurize with D2 purge->pressurize react Stir Vigorously pressurize->react vent Vent Excess D2 react->vent filter Filter Catalyst vent->filter evaporate Evaporate Solvent filter->evaporate product Deuterated Product evaporate->product G cluster_prep Sample Preparation cluster_hyperpolarization Hyperpolarization cluster_detection Detection mix Mix Pre-catalyst, Pyruvate, DMSO, and Solvent activate Activate Catalyst with Parahydrogen Bubbling mix->activate transfer Transfer Spin Order at Low Magnetic Field activate->transfer to_nmr Rapid Transfer to NMR Spectrometer transfer->to_nmr acquire Acquire Hyperpolarized Spectrum to_nmr->acquire G cluster_drug Drug Molecule cluster_metabolism Metabolism cluster_outcome Pharmacokinetic Outcome drug_ch Drug with C-H bond at metabolic site cyp450 CYP450 Enzymes drug_ch->cyp450 drug_cd Deuterated Drug with C-D bond at metabolic site drug_cd->cyp450 metabolite_h Metabolite (from C-H cleavage) cyp450->metabolite_h Faster metabolite_d Metabolite (from C-D cleavage) cyp450->metabolite_d Slower (KIE) pk_h Shorter Half-life metabolite_h->pk_h pk_d Longer Half-life, Improved Profile metabolite_d->pk_d

References

comparative analysis of deuterium hydride and tritium in labeling studies

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern scientific research, particularly within drug discovery and metabolic analysis, isotopic labeling is an indispensable tool. Among the various isotopes utilized, the heavy isotopes of hydrogen—deuterium (²H or D) and tritium (³H or T)—stand out for their utility in tracing molecular fates and elucidating reaction mechanisms. This guide provides an objective, data-driven comparison of deuterium and tritium for labeling studies, tailored for researchers, scientists, and drug development professionals.

At a Glance: Deuterium vs. Tritium

The choice between deuterium and tritium for a labeling study is dictated by the specific experimental goals and available analytical techniques. Deuterium, a stable isotope, is favored for its safety and utility in studies where mass shifts can be detected, such as in mass spectrometry and NMR. Tritium, being radioactive, offers exceptional sensitivity for detecting minute quantities of a labeled compound, making it ideal for applications like receptor-binding assays and autoradiography.

Key Differences and Considerations:
  • Stability and Safety: Deuterium is a stable isotope and poses no radiological risk, allowing for its use in standard laboratory settings.[1][2] Tritium is a radioactive isotope that emits low-energy beta particles.[3][4] While its radiation is not highly penetrating, requiring minimal shielding, it necessitates licensed handling, specialized waste disposal, and careful monitoring to prevent internal contamination.[1][3]

  • Kinetic Isotope Effect (KIE): Both isotopes exhibit a kinetic isotope effect, where the heavier isotope forms a stronger covalent bond with carbon, leading to a slower reaction rate when this bond is cleaved.[5][6] The KIE is more pronounced for tritium than for deuterium.[7] This property can be exploited to slow down drug metabolism at specific sites but must also be considered as it can alter the biological behavior of the labeled molecule compared to its non-labeled counterpart.[6][8]

  • Detection and Quantification: Deuterium-labeled compounds are typically detected and quantified using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[2] Tritium's radioactivity allows for highly sensitive detection using liquid scintillation counting or autoradiography, enabling the quantification of extremely low concentrations of the labeled molecule.[4][9]

  • Cost and Availability: Deuterium is generally less expensive and more readily available than tritium.[1] Tritium's production and handling as a radioactive material contribute to its higher cost.[4][10]

Quantitative Data Comparison

For a clear overview, the following table summarizes the key quantitative properties of deuterium and tritium.

PropertyDeuterium (²H)Tritium (³H)
Isotopic Abundance 0.0156%[8]Trace[8]
Half-life Stable[1]12.3 years[1]
Decay Type NoneBeta (β⁻)
Maximum Beta Energy N/A18.6 keV
Detection Method Mass Spectrometry, NMR Spectroscopy[2]Liquid Scintillation Counting, Autoradiography[4][9]
Kinetic Isotope Effect (kH/kD) Typically 6-10[11]Generally larger than for Deuterium
Specific Activity N/AHigh (e.g., up to 29.1 Ci/mmol)
Handling Standard laboratory procedures[2]Requires radiological license and safety precautions[1][3]

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are representative protocols for deuterium and tritium labeling.

Protocol 1: Deuterium Labeling via Catalytic H/D Exchange

This protocol outlines a general procedure for introducing deuterium into a molecule using a transition metal catalyst and a deuterium source, such as deuterium oxide (D₂O).

Materials:

  • Substrate (compound to be labeled)

  • Palladium on carbon (Pd/C) catalyst

  • Deuterated solvent (e.g., D₂O)

  • Anhydrous co-solvent (if needed for solubility)

  • Reaction vessel (e.g., sealed tube or microwave vial)

  • Inert gas (e.g., Argon or Nitrogen)

  • Celite for filtration

  • Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography system)

Procedure:

  • Reaction Setup: In a clean, dry reaction vessel, combine the substrate, Pd/C catalyst, and the deuterated solvent. If the substrate is not soluble in the deuterated solvent, a minimal amount of an anhydrous co-solvent can be added.

  • Inert Atmosphere: Purge the reaction vessel with an inert gas to remove any air.

  • Reaction Conditions: Seal the vessel and heat the mixture to the desired temperature (typically between 80-150°C) with vigorous stirring. The reaction time can range from a few hours to several days, depending on the substrate's reactivity.[5]

  • Monitoring the Reaction: The progress of the deuterium incorporation can be monitored by taking small aliquots of the reaction mixture. The catalyst should be filtered off, and the solvent removed before analysis by ¹H NMR or mass spectrometry.[5]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the solution through a pad of Celite to remove the catalyst. Wash the Celite pad with a small amount of the solvent used in the reaction.[5]

  • Purification: Combine the filtrate and the washings. Remove the solvent under reduced pressure. The resulting crude deuterated product can be purified using standard techniques such as column chromatography or recrystallization.[5]

  • Characterization: Confirm the identity, purity, and the extent and position of deuteration of the final product using ¹H NMR, ²H NMR, and mass spectrometry.[12]

Protocol 2: Tritium Labeling via Catalytic H/T Exchange

This protocol describes a general method for introducing tritium into a molecule using a metal catalyst and tritium gas. Note: This procedure must be performed in a licensed radiochemistry facility with appropriate safety measures.

Materials:

  • Substrate (compound to be labeled)

  • Metal catalyst (e.g., Palladium, Platinum, or Iridium based)

  • Tritium gas (³H₂)

  • Solvent (appropriate for the substrate and catalyst)

  • Specialized tritiation manifold and reaction vessel

  • Scintillation vials and cocktail for analysis

  • HPLC with a radioactive detector for purification and analysis

Procedure:

  • Reaction Setup: In a specialized reaction vessel connected to a tritiation manifold, dissolve the substrate in a suitable solvent. Add the chosen catalyst.

  • Degassing: Freeze the solution with liquid nitrogen and evacuate the vessel to remove any dissolved gases.

  • Introduction of Tritium Gas: Introduce a known amount of tritium gas into the reaction vessel.

  • Reaction Conditions: Allow the mixture to warm to the desired reaction temperature and stir. The reaction time will vary depending on the substrate and catalyst.

  • Removal of Excess Tritium: After the reaction, the excess tritium gas is carefully recovered and stored. The solvent, which may contain labile tritium, is removed under vacuum.

  • Labile Tritium Removal: The crude product is redissolved in a protic solvent like methanol or ethanol and then evaporated to dryness. This process is repeated several times to remove any easily exchangeable tritium.

  • Purification: The tritiated product is purified using radio-HPLC to separate it from any radiochemical impurities and the unlabeled starting material.

  • Analysis and Quantification: The radiochemical purity and specific activity of the final product are determined using radio-HPLC and liquid scintillation counting. Mass spectrometry and tritium NMR can be used to confirm the location of the tritium label.[3]

Visualizing Workflows and Concepts

To further clarify the processes and comparisons, the following diagrams are provided.

logical_comparison cluster_deuterium Deuterium (²H) cluster_tritium Tritium (³H) d_prop Stable Isotope d_detect Detection: MS, NMR t_prop Radioactive Isotope d_prop->t_prop Isotopes of Hydrogen d_app Applications: Metabolism studies, KIE studies, Internal standards d_adv Advantages: Safe, Lower cost d_disadv Disadvantages: Lower sensitivity t_detect Detection: Scintillation, Autoradiography t_app Applications: Receptor binding, ADME, Low concentration tracing t_adv Advantages: High sensitivity t_disadv Disadvantages: Radioactive, Higher cost, Specialized handling deuterium_workflow start Start: Substrate & Catalyst reaction H/D Exchange Reaction (D₂O, Heat) start->reaction monitoring Reaction Monitoring (¹H NMR, MS) reaction->monitoring workup Work-up & Catalyst Removal reaction->workup monitoring->reaction purification Purification (Chromatography) workup->purification analysis Final Analysis (NMR, MS) purification->analysis end End: Deuterated Product analysis->end tritium_workflow start Start: Substrate & Catalyst (Radiochemistry Hood) reaction H/T Exchange Reaction (Tritium Gas) start->reaction tritium_removal Excess Tritium Removal reaction->tritium_removal labile_removal Labile Tritium Exchange tritium_removal->labile_removal purification Purification (Radio-HPLC) labile_removal->purification analysis Final Analysis (LSC, Radio-HPLC) purification->analysis end End: Tritiated Product analysis->end

References

The Deuterium Switch: A Comparative Guide to Enhancing Drug Efficacy Through Isotopic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic replacement of hydrogen with its stable isotope, deuterium, represents a significant advancement in medicinal chemistry. This technique, known as deuteration, leverages the kinetic isotope effect (KIE) to favorably alter the metabolic profile of drug candidates. By substituting hydrogen with deuterium at specific metabolically vulnerable sites, the resulting carbon-deuterium (C-D) bond, being stronger than the carbon-hydrogen (C-H) bond, can slow down enzymatic metabolism.[1][2] This "deuterium switch" can lead to improved pharmacokinetic properties, enhanced safety profiles, and potentially more convenient dosing regimens.[3][4] This guide provides a comprehensive comparison of deuterated and non-deuterated compounds, supported by experimental data and detailed methodologies, to assist researchers in evaluating the potential of this strategy.

The Kinetic Isotope Effect: A Fundamental Advantage

The primary rationale for deuteration lies in the kinetic isotope effect (KIE), a phenomenon where the rate of a chemical reaction changes when an atom in a reactant is replaced by one of its isotopes.[1] Many drug metabolism reactions, particularly Phase I oxidation reactions catalyzed by cytochrome P450 (CYP) enzymes, involve the cleavage of a C-H bond as a rate-determining step.[1] Due to the greater mass of deuterium, the C-D bond has a lower zero-point energy and requires more energy to break, thus slowing down the reaction rate.[1] This can result in several therapeutic advantages:

  • Improved Metabolic Stability: A slower rate of metabolism leads to a longer drug half-life.[1]

  • Enhanced Exposure: Reduced clearance can increase the total drug exposure (Area Under the Curve, AUC).[5]

  • Altered Metabolic Pathways: Deuteration can shift metabolism away from the formation of toxic or inactive metabolites.[1][6]

  • Improved Safety Profile: By reducing the formation of harmful metabolites and minimizing peak plasma concentrations, deuteration can lead to better tolerability.[1][7]

Comparative Pharmacokinetic Data: Deuterated vs. Non-Deuterated Drugs

The most compelling evidence for the utility of deuteration comes from direct comparative pharmacokinetic studies. The following tables summarize key pharmacokinetic parameters for both a well-established drug, Tetrabenazine, and its deuterated counterpart, Deutetrabenazine, as well as for Methadone and a deuterated analog.

Table 1: Pharmacokinetic Comparison of Deutetrabenazine and Tetrabenazine [8]

ParameterDeutetrabenazine (25 mg)Tetrabenazine (25 mg)Fold Change
Total Active Metabolites (α+β)-HTBZ
Mean Elimination Half-life (t½)~9-11 hours~4-5 hours~2x Increase
Mean Total Exposure (AUC0–inf)IncreasedBaseline~2x Increase
Mean Peak Plasma Concentration (Cmax)Marginally IncreasedBaseline~1.1-1.3x Increase

HTBZ: Dihydrotetrabenazine

Table 2: Pharmacokinetic Comparison of d9-Methadone and Methadone in Mice [5]

Parameterd9-MethadoneMethadoneFold Change
Area Under the Curve (AUC)IncreasedBaseline5.7x Increase
Maximum Plasma Concentration (Cmax)IncreasedBaseline4.4x Increase
Clearance (CL)0.9 ± 0.3 L/h/kg4.7 ± 0.8 L/h/kg5.2x Decrease
Brain-to-Plasma Ratio0.35 ± 0.122.05 ± 0.625.9x Decrease
Estimated LD50IncreasedBaseline2.1x Increase

Experimental Protocols

To ensure the cross-validation of results, standardized and detailed experimental protocols are crucial. Below are methodologies for key in vitro and in vivo experiments used to compare deuterated and non-deuterated compounds.

In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay is a fundamental method to evaluate the metabolic stability of a compound by measuring its rate of disappearance when incubated with liver microsomes, which are rich in drug-metabolizing enzymes.[9]

Objective: To determine and compare the intrinsic clearance (CLint) of a deuterated compound and its non-deuterated analog.

Materials:

  • Test compound (deuterated and non-deuterated)

  • Pooled liver microsomes (e.g., human, rat)[9]

  • NADPH regenerating system (cofactor for CYP enzymes)[9]

  • Phosphate buffer (pH 7.4)[9]

  • Quenching solution (e.g., ice-cold acetonitrile)

  • LC-MS/MS for analysis

Procedure:

  • Preparation: Prepare stock solutions of the test compounds and working solutions in the incubation buffer.

  • Incubation: Pre-warm the liver microsome suspension in a phosphate buffer at 37°C.

  • Initiation: Add the test compound to the microsome suspension and pre-incubate for a short period. Initiate the metabolic reaction by adding the NADPH regenerating system.[1]

  • Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and immediately add it to the quenching solution to stop the reaction.

  • Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant for the remaining concentration of the parent compound using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent drug against time. The slope of the linear regression represents the elimination rate constant (k). Calculate the in vitro half-life (t½ = 0.693/k) and the intrinsic clearance (CLint).

Cytochrome P450 (CYP) Inhibition Assay

This assay determines the potential of a compound to inhibit the activity of specific CYP isoforms, which is crucial for predicting drug-drug interactions.[10][11]

Objective: To determine the IC50 value of a deuterated compound and its non-deuterated analog against major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).[10]

Materials:

  • Human liver microsomes or recombinant human CYP enzymes[12]

  • CYP isoform-specific fluorogenic or probe substrates[10][12]

  • NADPH regenerating system[10]

  • Test compounds (deuterated and non-deuterated) at various concentrations

  • Known CYP inhibitors as positive controls

  • Fluorescence plate reader or LC-MS/MS

Procedure:

  • Incubation Setup: In a multi-well plate, incubate the specific CYP isoform-selective substrate with human liver microsomes (or recombinant CYP enzymes) and a range of concentrations of the test compound.[1]

  • Reaction Initiation: Initiate the reaction by adding the NADPH-regenerating system.[1]

  • Metabolite Quantification: After a defined incubation period at 37°C, terminate the reaction. Quantify the formation of the specific metabolite of the probe substrate using a fluorescence plate reader or by LC-MS/MS.[1]

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

In Vivo Pharmacokinetic Study in Animal Models

Animal pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug in a living system.[13]

Objective: To compare the pharmacokinetic profiles of a deuterated compound and its non-deuterated analog after administration to an animal model (e.g., rats, mice).

Materials:

  • Test compounds (deuterated and non-deuterated) formulated for the chosen route of administration (e.g., oral, intravenous)

  • Animal models (e.g., Sprague Dawley rats)[14]

  • Blood collection supplies (e.g., capillaries, tubes with anticoagulant)

  • Analytical instrumentation (LC-MS/MS) for drug quantification in plasma

Procedure:

  • Dosing: Administer the deuterated and non-deuterated compounds to different groups of animals at a specific dose and route.

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) via an appropriate method (e.g., tail vein, retro-orbital).[15]

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • Bioanalysis: Extract the drug from the plasma samples and quantify the concentrations of the parent drug and its major metabolites using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as AUC, Cmax, t½, clearance (CL), and volume of distribution (Vd) from the plasma concentration-time data.

Visualizing the Impact of Deuteration

Diagrams are powerful tools for illustrating complex biological processes and experimental designs. The following sections provide Graphviz (DOT language) scripts to generate diagrams for a key signaling pathway and a comparative experimental workflow.

Metabolic Pathway of Tetrabenazine vs. Deutetrabenazine

Tetrabenazine and its deuterated form, deutetrabenazine, act by inhibiting the vesicular monoamine transporter 2 (VMAT2), which is responsible for packaging monoamines like dopamine into synaptic vesicles.[16][17] Both drugs are metabolized by CYP2D6.[18][19] The deuteration of deutetrabenazine at the methoxy groups slows this metabolism, leading to a longer half-life of its active metabolites.[19]

cluster_presynaptic Presynaptic Neuron cluster_drug Drug Action & Metabolism VMAT2 VMAT2 Dopamine_vesicle Vesicular Dopamine VMAT2->Dopamine_vesicle Dopamine_cyto Cytosolic Dopamine Dopamine_cyto->VMAT2 Transport Synaptic_Dopamine Synaptic Dopamine Dopamine_vesicle->Synaptic_Dopamine Release TBZ Tetrabenazine (Protium) Active_Met_TBZ Active Metabolites (α,β-HTBZ) TBZ->Active_Met_TBZ Reduction DTBZ Deutetrabenazine (Deuterium) Active_Met_DTBZ Active Metabolites (d6-α,β-HTBZ) DTBZ->Active_Met_DTBZ Reduction Active_Met_TBZ->VMAT2 Inhibition CYP2D6 CYP2D6 Metabolism Active_Met_TBZ->CYP2D6 Fast Active_Met_DTBZ->VMAT2 Inhibition Active_Met_DTBZ->CYP2D6 Slow (KIE) Inactive_Met_TBZ Inactive Metabolites Inactive_Met_DTBZ Inactive Metabolites CYP2D6->Inactive_Met_TBZ CYP2D6->Inactive_Met_DTBZ

Caption: Comparative metabolism of Tetrabenazine and Deutetrabenazine.

Experimental Workflow for Kinetic Isotope Effect Measurement

The determination of the kinetic isotope effect is central to validating the deuteration strategy. The following workflow outlines a typical experimental design.

cluster_invitro In Vitro Metabolism cluster_invivo In Vivo Pharmacokinetics cluster_analysis Data Comparison & KIE Calculation A Incubate Non-Deuterated Compound with Liver Microsomes C Quench Reaction at Time Points A->C B Incubate Deuterated Compound with Liver Microsomes B->C D Sample Analysis (LC-MS/MS) C->D E Determine Rate of Metabolism (kH & kD) D->E K Compare In Vitro Metabolic Rates E->K F Administer Non-Deuterated Compound to Animal Model H Collect Blood Samples Over Time F->H G Administer Deuterated Compound to Animal Model G->H I Plasma Drug Concentration Analysis H->I J Calculate Pharmacokinetic Parameters I->J L Compare In Vivo PK Parameters (AUC, t1/2, CL) J->L M Calculate Kinetic Isotope Effect (KIE = kH/kD) K->M L->M

References

A Comparative Analysis of Theoretical Models and Experimental Data for the Spectroscopy of Deuterium Hydride

Author: BenchChem Technical Support Team. Date: December 2025

A critical assessment of the accuracy of leading theoretical models for the spectroscopic properties of deuterium hydride (HD) reveals remarkable agreement with high-precision experimental data, though subtle discrepancies persist, highlighting areas for further refinement in theoretical approaches. This guide provides a comprehensive comparison of experimental and theoretical data for the rovibrational energy levels, transition frequencies, and line strengths of HD, offering valuable insights for researchers in physics, chemistry, and astronomy.

This compound, as the simplest heteronuclear diatomic molecule, serves as a fundamental benchmark for testing the accuracy of ab initio quantum mechanical models. These models, which aim to predict molecular properties from first principles, are crucial for understanding a wide range of phenomena, from the intricacies of chemical bonding to the evolution of astrophysical environments. For professionals in drug development, the methodologies employed to validate these theoretical models in a simple system like HD can inform the computational approaches used to predict the behavior of more complex biomolecules.

Experimental and Theoretical Data Comparison

The following tables summarize a selection of high-precision experimental data for the rovibrational energy levels, transition frequencies, and line strengths of this compound, alongside predictions from state-of-the-art theoretical models.

Rovibrational Energy Levels of the Ground Electronic State (X¹Σ⁺)
Vibrational Level (v)Rotational Level (J)Experimental Energy (cm⁻¹)Theoretical Energy (cm⁻¹)Difference (Exp - Theory) (cm⁻¹)Reference
0189.99889.9970.001[1]
02269.987269.9850.002[1]
113717.5143717.5120.002[1]
217168.5837168.5800.003[1]
Rovibrational Transition Frequencies
Transition (v'-J' ← v''-J'')Experimental Frequency (cm⁻¹)Theoretical Frequency (cm⁻¹)Difference (Exp - Theory) (cm⁻¹)Reference
(1-0) R(0)3717.5163717.5140.002[1]
(1-0) R(1)3798.4523798.4500.002[1]
(2-0) R(0)7168.5857168.5820.003[1]
Electric Dipole Transition Line Strengths
Transition (v'-J' ← v''-J'')Experimental Line Strength (Debye²)Theoretical Line Strength (Debye²)Relative Difference (%)Reference
(1-0) R(0)6.8 x 10⁻⁵6.75 x 10⁻⁵0.74[1]
(1-0) P(1)2.3 x 10⁻⁵2.28 x 10⁻⁵0.87[1]

Experimental and Theoretical Methodologies

The remarkable precision of the experimental data presented is a testament to the advancements in spectroscopic techniques. The theoretical predictions are the result of sophisticated ab initio calculations that incorporate a hierarchy of physical effects.

Experimental Protocols

High-resolution spectroscopic measurements of this compound are typically performed using techniques such as:

  • Fourier Transform Infrared (FTIR) Spectroscopy: This method utilizes a Michelson interferometer to achieve high spectral resolution and sensitivity, allowing for the precise determination of transition frequencies and line shapes.

  • Cavity Ring-Down Spectroscopy (CRDS): CRDS is an extremely sensitive absorption technique that measures the decay rate of light trapped in a high-finesse optical cavity. This allows for the measurement of very weak transitions and the accurate determination of line strengths.

  • Frequency Comb Spectroscopy: This cutting-edge technique uses the precisely spaced frequency modes of a mode-locked laser to provide a highly accurate frequency ruler for spectroscopic measurements, enabling unprecedented accuracy in transition frequency determinations.

A typical experimental setup involves a temperature and pressure-stabilized gas cell containing a sample of this compound. A tunable laser source is passed through the cell, and the absorption of light by the HD molecules is detected. The frequency of the laser is precisely calibrated against a frequency standard.

Theoretical Models

The theoretical values presented in the tables are derived from ab initio calculations that solve the molecular Schrödinger equation. The most accurate models for this compound typically include the following components:

  • Born-Oppenheimer Approximation: This is the starting point for most molecular calculations, where the motion of the electrons is treated separately from the motion of the nuclei.

  • Non-adiabatic Corrections: For a light molecule like HD, corrections to the Born-Oppenheimer approximation, which account for the coupling between the electronic and nuclear motions, are essential for achieving high accuracy.

  • Relativistic and Quantum Electrodynamics (QED) Effects: For the highest level of accuracy, relativistic corrections and the effects of quantum electrodynamics, which describe the interaction of electrons with the quantized electromagnetic field, must be included. These corrections are particularly important for accurately predicting transition frequencies.

The calculations typically involve the use of sophisticated basis sets to represent the molecular orbitals and advanced computational methods to account for electron correlation.

Logical Workflow for Comparison

The process of assessing the accuracy of theoretical models for this compound involves a systematic comparison with experimental data. The following diagram illustrates this logical workflow.

G cluster_exp Experimental Workflow cluster_theory Theoretical Workflow exp_setup High-Resolution Spectroscopic Experiment (e.g., FTIR, CRDS) raw_data Acquisition of Raw Spectral Data exp_setup->raw_data data_analysis Spectral Analysis (Line Fitting, Calibration) raw_data->data_analysis exp_results Experimental Data Tables (Energy Levels, Frequencies, Line Strengths) data_analysis->exp_results comparison Direct Comparison and Accuracy Assessment exp_results->comparison model Formulation of Theoretical Model (ab initio, non-adiabatic, QED) computation Quantum Chemical Computation model->computation theory_results Theoretical Prediction Tables (Energy Levels, Frequencies, Line Strengths) computation->theory_results theory_results->comparison conclusion Refinement of Theoretical Models and Identification of Discrepancies comparison->conclusion

References

A Comparative Guide to Kinetic Isotope Effects of Deuterium and Tritium in Mechanistic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a quantitative comparison of kinetic isotope effects (KIEs) observed with deuterium (²H or D) and tritium (³H or T), offering valuable insights for elucidating reaction mechanisms. By examining the rate changes upon isotopic substitution of hydrogen (¹H or H), researchers can probe the nature of transition states and identify rate-determining steps in chemical and enzymatic reactions. This document summarizes key experimental data, outlines detailed methodologies for KIE determination, and presents visual aids to clarify fundamental concepts and workflows.

Quantitative Comparison of Kinetic Isotope Effects

The magnitude of the kinetic isotope effect is typically expressed as the ratio of the rate constant for the light isotope (kH) to that of the heavier isotope (kD or kT). Due to the greater mass difference, the kH/kT value is generally larger than the kH/kD value for the same reaction. The theoretical relationship between these two values is described by the Swain-Schaad equation:

kH/kT = (kH/kD)^1.442

This relationship serves as a useful benchmark for experimental observations. Deviations from this relationship can provide insights into phenomena such as quantum tunneling.

Reaction TypeSubstrateCatalyst/ConditionskH/kDkH/kTReference
Enzymatic Hydride Transfer Glucose-6-PhosphateGlucose-6-Phosphate Dehydrogenase3.57.9[Fictional Example]
E2 Elimination 2-Phenylethyl BromideEthoxide in Ethanol7.116.5[Fictional Example]
Aromatic Substitution BenzeneNitrating Mixture1.21.4[Fictional Example]
Enzymatic Oxidation Benzyl AlcoholLiver Alcohol Dehydrogenase4.29.8[Fictional Example]

Note: The values in this table are illustrative examples based on typical KIE magnitudes reported in the literature and may not represent specific experimental results.

Theoretical Framework: Primary vs. Secondary Kinetic Isotope Effects

The position of isotopic substitution relative to the bond-breaking/bond-forming event determines the type of KIE observed.

KIE_Types cluster_primary Primary KIE (kH/kD > 1) cluster_secondary Secondary KIE p_reactant R-H(D) p_ts [R---H(D)---X]‡ p_reactant->p_ts Bond Breaking/Forming p_product R + H(D)-X p_ts->p_product s_reactant Y-C(H/D)-R-X s_ts [Y-C(H/D)-R---X]‡ s_reactant->s_ts No direct bond breaking to H/D s_product Y-C(H/D)-R + X s_ts->s_product

A diagram illustrating the distinction between primary and secondary kinetic isotope effects.

Primary Kinetic Isotope Effects (PKIEs) occur when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. These effects are generally significant, with kH/kD values typically ranging from 2 to 7.[1]

Secondary Kinetic Isotope Effects (SKIEs) are observed when the isotopic substitution is at a position not directly involved in bond breaking or formation in the rate-determining step. SKIEs are typically smaller than PKIEs, with kH/kD values often close to unity (e.g., 0.8-1.3).[2] They arise from changes in the vibrational environment of the isotope between the reactant and transition state.

Experimental Protocols

The determination of kinetic isotope effects requires precise measurement of reaction rates. The two most common techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The competitive method is often preferred as it minimizes experimental errors.

Experimental Workflow for KIE Measurement

The general workflow for a competitive KIE experiment is outlined below.

KIE_Workflow cluster_prep 1. Sample Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis cluster_calc 4. Calculation prep1 Synthesize deuterated/tritiated substrate prep2 Prepare mixture of labeled and unlabeled substrates react1 Initiate reaction prep2->react1 react2 Quench reaction at various time points react1->react2 analysis1 Isotopic ratio analysis (NMR or MS) react2->analysis1 analysis2 Determine extent of reaction analysis1->analysis2 calc1 Calculate KIE using appropriate equations analysis2->calc1

A generalized experimental workflow for determining kinetic isotope effects.
Competitive KIE Measurement by NMR Spectroscopy

This method relies on monitoring the change in the isotopic ratio of the starting material or product over the course of the reaction.

Materials:

  • Unlabeled substrate

  • Deuterated or tritiated substrate

  • Internal standard (for quantification)

  • NMR spectrometer

  • NMR tubes

Procedure:

  • Sample Preparation: Prepare a solution containing a known ratio of the unlabeled and labeled substrates. Add a known concentration of an internal standard that does not react under the reaction conditions.

  • Initial Spectrum: Acquire an initial NMR spectrum (e.g., ¹H or ¹³C) of the mixture before initiating the reaction. This will establish the initial isotopic ratio (R₀).

  • Reaction Initiation: Initiate the reaction by adding the final reagent or catalyst to the NMR tube.

  • Time-course Monitoring: Acquire NMR spectra at regular intervals as the reaction proceeds.

  • Data Analysis:

    • For each spectrum, integrate the signals corresponding to the unlabeled and labeled species, as well as the internal standard.

    • Determine the fraction of the reaction (f) at each time point by comparing the integral of a substrate peak to the integral of the internal standard.

    • Determine the isotopic ratio (Rₜ) of the remaining starting material at each time point.

  • KIE Calculation: The KIE can be determined by plotting ln(Rₜ/R₀) against -ln(1-f). The slope of the resulting line is equal to (1/KIE) - 1.

Competitive KIE Measurement by Mass Spectrometry (e.g., MALDI-TOF)

Mass spectrometry is a highly sensitive technique for determining isotopic ratios.

Materials:

  • Unlabeled substrate

  • Deuterated substrate

  • Internal standard (isotopically labeled, e.g., ¹³C)

  • MALDI matrix (e.g., α-cyano-4-hydroxycinnamic acid)

  • MALDI-TOF mass spectrometer

  • Reaction quenching solution

Procedure:

  • Reaction Setup: Prepare a reaction mixture containing a known ratio of the unlabeled and deuterated substrates.

  • Time Points: At various time points, withdraw an aliquot of the reaction mixture and quench the reaction (e.g., by adding acid or a specific inhibitor). To each quenched sample, add a known amount of an internal standard.

  • Sample Preparation for MALDI-TOF:

    • Mix a small volume of the quenched reaction mixture with the MALDI matrix solution.

    • Spot the mixture onto the MALDI target plate and allow it to dry, forming co-crystals of the matrix and analyte.[3]

  • Mass Spectrometry Analysis:

    • Acquire mass spectra for each time point.

    • Determine the ratio of the peak intensities for the unlabeled and deuterated species, as well as the ratio of the unlabeled species to the internal standard.

  • Data Analysis:

    • Calculate the fraction of the reaction (f) at each time point from the ratio of the substrate to the internal standard.

    • Calculate the isotopic ratio (Rₜ) of the remaining substrate at each time point.

  • KIE Calculation: The KIE is calculated using the same principles as the NMR method, by analyzing the change in the isotopic ratio as a function of the extent of the reaction.

Conclusion

The quantitative comparison of deuterium and tritium kinetic isotope effects provides a powerful tool for probing the transition states of chemical and enzymatic reactions. The Swain-Schaad relationship offers a theoretical framework for these comparisons, with experimental deviations often indicating interesting mechanistic features such as quantum tunneling. By employing rigorous experimental methodologies, such as those outlined for NMR and mass spectrometry, researchers can obtain valuable data to elucidate reaction mechanisms, which is of particular importance in the field of drug development for understanding metabolic pathways and designing more stable and effective therapeutic agents.

References

Validating Deuterium Hydride in Astrophysical Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of deuterium hydride (HD) with alternative tracers in astrophysical models. It includes supporting observational and experimental data to validate its use in determining the molecular gas content of protoplanetary disks and in constraining cosmological parameters.

This compound (HD) is emerging as a powerful probe in astrophysics, offering unique advantages for tracing molecular hydrogen (H₂) and understanding the early universe. Due to its small permanent dipole moment, HD has rotational transitions that, while weak, are significantly stronger than the quadrupole transitions of H₂. This makes HD a direct tracer of molecular gas, particularly in environments where more common tracers like carbon monoxide (CO) may be less reliable. Furthermore, the primordial abundance of deuterium is highly sensitive to the baryon density of the universe, making observations of deuterium, including in the form of HD, a cornerstone of modern cosmology.

This guide compares the utility of HD with two primary alternatives: CO as a tracer of molecular gas in the interstellar medium (ISM) and protoplanetary disks, and atomic deuterium (D) measurements in quasar absorption systems for cosmological studies.

Performance Comparison: HD vs. Alternatives

The choice of an astrophysical tracer depends heavily on the specific scientific goal and the physical conditions of the environment being observed. Here, we compare HD to CO for molecular gas mass determination and to atomic deuterium for cosmological measurements.

Tracing Molecular Gas: HD vs. CO

Molecular hydrogen, the most abundant molecule in the universe, lacks a permanent dipole moment, making its direct observation in cold molecular clouds challenging.[1] Astronomers, therefore, rely on tracer molecules to estimate the H₂ content. Carbon monoxide has traditionally been the most widely used tracer due to its relative abundance and bright rotational emission lines.[2] However, HD offers several key advantages:

  • Direct Tracer: The HD abundance is more directly and uniformly related to the H₂ abundance, primarily governed by the well-constrained cosmic D/H ratio.[1] The CO/H₂ ratio, in contrast, is known to vary significantly with metallicity and local conditions like temperature and radiation fields.[3][4]

  • Resilience to Freeze-out: In the cold, dense mid-planes of protoplanetary disks (T < 20 K), CO can freeze onto dust grains, making it an unreliable tracer of the total gas mass. HD, with its lower freezing point, remains in the gas phase at lower temperatures.

  • Optically Thin Emission: The primary rotational line of HD is often optically thin, allowing observations to probe the entire column of gas. The main CO isotopologue, ¹²CO, is typically optically thick, meaning observations only trace the surface layers of molecular clouds.[5]

The main disadvantages of using HD are the relative weakness of its emission lines and the fact that its fundamental rotational transition at 112 µm is inaccessible from the ground due to atmospheric water absorption, necessitating space-based observatories like the Herschel Space Observatory.

Probing Primordial Nucleosynthesis: HD vs. Atomic Deuterium

The primordial abundance of deuterium is a critical parameter in Big Bang Nucleosynthesis (BBN) models, providing a sensitive measure of the cosmic baryon density.[6][7] The most precise constraints on the primordial D/H ratio come from measuring the absorption lines of atomic deuterium and hydrogen in the spectra of distant quasars.[8][9] These "quasar absorption systems" are clouds of gas at high redshift that are considered to have undergone minimal chemical evolution, thus retaining a near-primordial composition.[10]

While HD observations in high-redshift systems can, in principle, also constrain the D/H ratio, the primary and most precise method remains the observation of atomic D/H ratios. This is because the Lyman series of transitions for both H and D fall in the optical and ultraviolet parts of the spectrum for high-redshift objects, which are readily observable with large ground-based telescopes. The challenges in this method lie in finding systems with simple velocity structures to avoid confusion between hydrogen and deuterium absorption features.[10]

Quantitative Data Summary

The following tables summarize key quantitative data for HD and its primary alternatives.

Property This compound (HD) Carbon Monoxide (¹²CO) Notes
Tracer For Molecular Hydrogen (H₂)Molecular Hydrogen (H₂)Both are indirect tracers of the bulk molecular gas.
Primary Transition J = 1→0 (Rotational)J = 1→0 (Rotational)These are the lowest energy rotational transitions.
Rest Frequency 2.675 THz115.27 GHz[2]
Wavelength 112 µm2.6 mm[2]HD is observed in the far-infrared, CO in the millimeter.
Excitation Temperature ~128 K~5.5 K[11]The energy required to excite the J=1 level.
Critical Density ~10³ cm⁻³~2 x 10³ cm⁻³[11]Density at which collisional de-excitation equals radiative de-excitation.
Typical Column Density (Protoplanetary Disks) ~10¹⁷ - 10¹⁸ cm⁻²~10¹⁶ - 10¹⁸ cm⁻²[5][12]Highly dependent on the specific disk properties.
Observational Facility Example Herschel Space Observatory (PACS, SPIRE)[4]Atacama Large Millimeter/submillimeter Array (ALMA)HD requires space-based or airborne observatories.

Table 1: Comparison of HD and CO as Molecular Gas Tracers

Property Atomic Deuterium (D/H) Notes
Measurement Technique Absorption line spectroscopy in Quasar spectraMeasures the column density ratio of atomic D to atomic H.
Key Transitions Lyman series (e.g., Lyman-alpha)The isotopic shift moves D lines blueward relative to H lines.[7]
Primordial Abundance (D/H)p (2.533 ± 0.024) x 10⁻⁵[13][14]From observations of high-redshift, metal-poor systems.
Local Interstellar Medium (ISM) Abundance (2.0 ± 0.1) x 10⁻⁵[15]Lower than primordial due to stellar processing (astration).[16][17]
Observational Facility Example VLT (UVES), Keck (HIRES)[18][19]Requires high-resolution optical/UV spectrographs on large telescopes.

Table 2: Atomic Deuterium as a Cosmological Probe

Experimental and Observational Protocols

Validating the use of HD in astrophysical models relies on robust observational data and supporting laboratory experiments. Below are summaries of key methodologies.

Observational Protocol: HD in Protoplanetary Disks with Herschel

The Herschel Space Observatory was instrumental in detecting the faint far-infrared emission from HD.

  • Target Selection: Protoplanetary disks around young stars are selected based on evidence of significant gas content from other tracers (e.g., CO, dust continuum).

  • Instrumentation: The PACS (Photodetector Array Camera and Spectrometer) or SPIRE (Spectral and Photometric Imaging Receiver) instruments are used.[4][20] For the 112 µm line, PACS is the primary instrument.

  • Observing Mode: The instrument is operated in spectroscopy mode. For a point-like source such as a protoplanetary disk, a pointed observation is performed, often using chopping and nodding techniques to subtract the bright thermal background from the telescope and sky.

  • Data Acquisition: Long integration times are typically required to achieve a sufficient signal-to-noise ratio for the weak HD J=1-0 emission line.

  • Data Reduction and Analysis: The raw data are processed through a standard pipeline to calibrate the wavelength and flux. The resulting spectrum is then analyzed to measure the integrated flux of the HD line. This flux, combined with the distance to the source and the temperature of the gas (often estimated from CO observations), is used to calculate the total mass of HD and, by extension, the total mass of H₂ in the disk.[1]

Observational Protocol: D/H in Quasar Absorption Systems with VLT/UVES

Determining the primordial deuterium abundance requires high-resolution spectroscopy of distant quasars.

  • Target Selection: Bright, high-redshift (z > 2) quasars with known intervening absorption systems, particularly Damped Lyman-alpha systems (DLAs), are chosen. DLAs have high neutral hydrogen column densities, increasing the likelihood of detecting the faint D absorption.

  • Instrumentation: The Ultraviolet and Visual Echelle Spectrograph (UVES) on the Very Large Telescope (VLT) is used.[21] UVES provides the high spectral resolution necessary to resolve the deuterium Lyman-alpha line from the wing of the much stronger hydrogen Lyman-alpha line.

  • Data Acquisition: Long exposures are taken to obtain a high signal-to-noise ratio spectrum of the quasar.

  • Data Reduction: The raw echelle spectra are extracted, wavelength-calibrated, and corrected for instrumental effects. The multiple exposures are co-added to produce a final, high-quality spectrum.

  • Analysis: The absorption lines of hydrogen, deuterium, and various metal species are identified. A detailed Voigt profile fitting analysis is performed simultaneously on the H and D absorption lines. This allows for the precise determination of their respective column densities, from which the D/H ratio is calculated.[9][19] The metallicity of the absorbing gas is also measured to ensure it is low, confirming a near-primordial composition.

Laboratory Protocol: Cavity Ring-Down Spectroscopy (CRDS) of HD

Laboratory measurements of the precise frequencies and strengths of HD transitions are crucial for interpreting astronomical observations. CRDS is a highly sensitive technique for this purpose.

  • Experimental Setup: A tunable laser is directed into a high-finesse optical cavity formed by two highly reflective mirrors. The cavity is filled with a low-pressure sample of HD gas. A photodetector is placed behind the second mirror to measure the light leaking out of the cavity.[22][23]

  • Measurement Principle: A short laser pulse is injected into the cavity. The light bounces back and forth between the mirrors, and with each reflection, a small fraction leaks out. The intensity of the exiting light decays exponentially over time. This decay time, or "ring-down time," is measured.[24]

  • Data Acquisition: The laser is tuned across the frequency of an HD transition. At each frequency step, the ring-down time is measured. When the laser frequency is resonant with an HD absorption line, the light is absorbed by the gas, causing the ring-down time to decrease.

  • Analysis: By plotting the inverse of the ring-down time (which is proportional to the absorption) against the laser frequency, a high-resolution absorption spectrum of HD is obtained. From this spectrum, the precise line position, strength, and pressure-broadening coefficients can be determined with high accuracy.[25]

Key Workflows and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the logical workflows for utilizing HD in different astrophysical contexts.

HD_as_Molecular_Gas_Tracer cluster_obs Observation cluster_analysis Analysis cluster_result Result observe_hd Observe HD J=1-0 line (e.g., with Herschel) measure_hd_flux Measure HD line flux observe_hd->measure_hd_flux observe_co Observe CO lines (e.g., with ALMA) estimate_temp Estimate gas temperature observe_co->estimate_temp calc_hd_mass Calculate HD mass measure_hd_flux->calc_hd_mass estimate_temp->calc_hd_mass convert_h2 Convert to H2 mass calc_hd_mass->convert_h2 Use D/H ratio disk_mass Protoplanetary Disk Gas Mass convert_h2->disk_mass

Caption: Workflow for using HD to measure protoplanetary disk gas mass.

HD_as_Cosmological_Probe cluster_obs Observation cluster_analysis Analysis cluster_cosmology Cosmological Interpretation cluster_result Result observe_qso Observe Quasar Spectrum (e.g., with VLT/UVES) identify_lines Identify H and D Lyman-alpha lines observe_qso->identify_lines fit_profiles Fit Voigt profiles identify_lines->fit_profiles calc_ratio Calculate N(D)/N(H) ratio fit_profiles->calc_ratio compare_bbn Compare with BBN models calc_ratio->compare_bbn Primordial D/H baryon_density Constrain Cosmic Baryon Density (Ωb) compare_bbn->baryon_density

Caption: Workflow for using atomic D/H ratios to constrain cosmological parameters.

Conclusion

This compound serves as a vital and, in some cases, superior tool for astrophysical modeling. As a tracer of molecular gas, its primary advantage over CO lies in its direct and less variable relationship to H₂ and its resistance to freeze-out in the coldest regions of protoplanetary disks, providing more accurate gas mass estimates. For cosmology, while observations of atomic D/H ratios in quasar absorption systems remain the gold standard for determining the primordial deuterium abundance, the underlying physics of deuterium's origin in the Big Bang is the foundation for both types of studies. The validation of HD as a reliable tracer is supported by a strong combination of observational data from space-based observatories and precise laboratory spectroscopy, solidifying its role in our understanding of both planet formation and the fundamental parameters of our universe.

References

A Comparative Analysis of Hydrogen Deuteride (HD) and its Isotopologues

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers in Physical Chemistry and Drug Development

Prepared for researchers, scientists, and drug development professionals, this guide provides a detailed comparison of Deuterium Hydride (HD)—also known as Hydrogen Deuteride—with its common isotopologues, dihydrogen (H₂) and dideuterium (D₂). While sharing the same electronic structure, the mass differences between these molecules lead to significant variations in their physical, chemical, and biological properties. These differences are critical in fields ranging from fundamental physics and spectroscopy to the strategic design of deuterated pharmaceuticals.

Workflow for Comparative Isotopic Analysis

The comparative study of hydrogen isotopologues involves a systematic workflow. It begins with the preparation or separation of the pure isotopic forms, followed by analysis using various spectroscopic and physical methods to determine their distinct properties. The resulting data provides the foundation for understanding isotopic effects in chemical kinetics and biological systems.

Isotopologue_Comparison_Workflow Comparative Analysis Workflow for Hydrogen Isotopologues cluster_input Inputs cluster_process Analytical Process cluster_output Outputs & Application Isotopologues Isotopologues (H₂, HD, D₂) Techniques Analytical Techniques Isotopologues->Techniques Spectroscopy Spectroscopy (e.g., Raman, NMR) Techniques->Spectroscopy Physical Physical Measurement (e.g., Cryogenics, Calorimetry) Techniques->Physical Data Quantitative Data (Properties Table) Spectroscopy->Data Physical->Data KIE Kinetic Isotope Effect (KIE) Analysis Data->KIE Apps Applications (Drug Metabolism, etc.) KIE->Apps

Caption: Workflow for the comparative analysis of H₂, HD, and D₂.

Quantitative Comparison of Molecular Properties

The primary differences among H₂, HD, and D₂ arise from their differing masses. Deuterium (D) possesses a neutron in addition to a proton, making it roughly twice as massive as protium (H). This mass difference alters vibrational energies, rotational constants, and other quantum mechanical properties. A summary of these key physical properties is presented below.

PropertyDihydrogen (H₂)This compound (HD)Dideuterium (D₂)
Molar Mass ( g/mol ) 2.0163.0224.028
Boiling Point (K) [1]20.3922.1423.66
Triple Point (K) [1]13.95716.6018.71
Bond Length (Å) 0.74140.74140.7414
Ground-State Dissociation Energy (cm⁻¹) [2]36118.0736405.7836748.36
Fundamental Vibrational Frequency (cm⁻¹) [3][4]4161.173632.152993.55
Zero-Point Energy (ZPE) (cm⁻¹) [5]2185.531901.851553.35

Note: Bond lengths are identical as they depend on the electronic potential energy surface, which is unaffected by isotopic substitution (Born-Oppenheimer approximation).

The Kinetic Isotope Effect (KIE) in Drug Metabolism

One of the most significant consequences of isotopic substitution in a biochemical context is the Deuterium Kinetic Isotope Effect (KIE) . The C-D bond has a lower zero-point energy than a C-H bond, making it stronger and requiring more energy to break.[6] This phenomenon is of paramount importance in drug development.

Many drugs are metabolized by Cytochrome P450 (CYP) enzymes, a process that often involves the cleavage of a C-H bond as the rate-limiting step.[7][8][9] By strategically replacing a hydrogen atom at a metabolic site with deuterium, the rate of metabolism can be slowed down.[8][10] This can lead to improved pharmacokinetic profiles, such as longer drug half-life, reduced dosage frequency, and decreased formation of toxic metabolites.[11][12] The primary KIE for deuterium substitution can slow reaction rates by a factor of 1 to 8.[10]

KIE_in_Drug_Metabolism Deuterium Kinetic Isotope Effect on CYP450 Metabolism cluster_h Standard Drug (R-H) cluster_d Deuterated Drug (R-D) DrugH Drug with C-H bond Enzyme CYP450 Enzyme DrugH->Enzyme Binds to Active Site MetH Metabolite (R-OH) DrugD Drug with C-D bond DrugD->Enzyme Binds to Active Site MetD Metabolite (R-OH) Enzyme->MetH Fast Metabolism (C-H Cleavage) SlowStep Slower Reaction (Higher Activation Energy) Enzyme->SlowStep SlowStep->MetD Slow Metabolism (C-D Cleavage)

Caption: Isotopic substitution slows drug metabolism via the KIE.

Experimental Protocols

The data presented in this guide are derived from well-established experimental techniques. Below are summaries of the methodologies used to determine key comparative properties.

Determination of Vibrational Frequencies via Raman Spectroscopy

Raman spectroscopy is a primary tool for measuring the vibrational frequencies of homonuclear diatomic molecules like H₂, HD, and D₂, which are infrared inactive.

  • Objective: To measure the energy difference between vibrational states of H₂, HD, and D₂.

  • Methodology:

    • Sample Preparation: High-purity gaseous samples of H₂, HD, and D₂ are individually contained in a sample cell at a controlled pressure (e.g., 3 atmospheres).[13]

    • Instrumentation: A high-dispersion spectrograph is used. The gas is irradiated with a monochromatic laser source (historically, a mercury arc lamp line like Hg 2537 Å was used).[13]

    • Scattering and Detection: The laser light scatters off the gas molecules. Most scattering is elastic (Rayleigh scattering), but a small fraction is inelastic (Raman scattering), where the photons exchange energy with the molecules, causing a vibrational transition.

    • Data Analysis: The scattered light is collected and analyzed. The frequency shifts of the Raman scattered light relative to the incident light (known as Raman shifts) correspond directly to the vibrational energy level spacings of the molecules.[14][15][16] The Q-branch of the spectrum corresponds to the fundamental vibrational transition.

    • Calibration: The spectrograph is calibrated using known emission lines from sources like Argon or Neon lamps to ensure accuracy.

Determination of Dissociation Energy

The dissociation energy (D₀) is the minimum energy required to break the bond of a molecule in its ground state. It is determined through a combination of spectroscopic measurements.

  • Objective: To precisely measure the energy required to dissociate H₂, HD, and D₂ into their constituent atoms.

  • Methodology:

    • Multi-Step Laser Spectroscopy: This method involves a multi-photon excitation scheme. For example, molecules are excited from their ground electronic and vibrational state (X¹Σ⁺g, v=0) to a high-lying intermediate electronic state (e.g., GK¹Σ⁺g).[17]

    • Ionization Energy Measurement: From this excited state, the ionization energy is determined by further exciting the molecule into a series of high Rydberg states and extrapolating to the ionization limit.[17]

    • Combination Difference: The dissociation energy is then calculated using a thermochemical cycle known as a "combination difference." This involves subtracting the measured transition energies and the known ionization energy of the constituent atom (H or D) from the precisely known energy of the dissociated products (H⁺ + H⁻ or D⁺ + D⁻).

    • Ab Initio Comparison: The experimental results are compared with highly accurate ab initio quantum electrodynamics (QED) calculations, providing a stringent test of fundamental theory.[4][17]

Isotope Ratio Analysis via Mass Spectrometry

When working with mixtures, determining the relative abundance of each isotopologue is crucial.

  • Objective: To quantify the ratio of H₂, HD, and D₂ in a gas mixture.

  • Methodology:

    • Sample Introduction: A small amount of the gas mixture is introduced into a high-vacuum chamber.

    • Ionization: The gas molecules are ionized, typically by electron impact, creating H₂⁺, HD⁺, and D₂⁺ ions.

    • Mass-to-Charge Separation: The ions are accelerated into a magnetic or electric field (e.g., in a quadrupole or magnetic sector mass spectrometer). The field deflects the ions based on their mass-to-charge (m/z) ratio.

    • Detection: An ion detector measures the abundance of ions at each m/z value (m/z ≈ 2 for H₂⁺, 3 for HD⁺, and 4 for D₂⁺).

    • Quantification: The relative peak intensities are used to calculate the mole fractions of each isotopologue in the original mixture. Calibration with standard gas mixtures of known composition is performed to ensure accuracy.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Deuterium Hydride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of specialized chemicals like deuterium hydride are paramount. This guide provides essential, step-by-step information to ensure the safe and compliant disposal of this compound, reinforcing a culture of safety and operational excellence in your laboratory.

This compound (HD) is an extremely flammable gas that is handled in compressed gas cylinders.[1] Its disposal requires strict adherence to safety protocols and regulatory requirements to mitigate risks such as fire and explosion.[1]

Key Safety and Handling Information

Before proceeding with disposal, it is crucial to understand the hazards associated with this compound. The following table summarizes key quantitative and safety data.

PropertyValueCitation(s)
Chemical Formula HD[2]
UN Number 1957 (for Deuterium)[2][3]
Hazard Class 2.1 (Flammable Gas)[1]
Boiling Point -252.87°C (-423.17°F)[2]
Melting Point -259.2°C (-434.56°F)[1][2]
Hazard Statements H220: Extremely flammable gas. H280: Contains gas under pressure; may explode if heated.[1][4]
Incompatible Materials Strong oxidizing agents, halogens.[2][3][5]

Procedural Guidance for Disposal

The disposal of this compound must always comply with national and local regulations. The following steps provide a general operational plan for its safe disposal.

Step 1: Initial Assessment and Preparation

  • Consult Safety Data Sheet (SDS): Always review the most current SDS for this compound before handling.[4]

  • Personal Protective Equipment (PPE): Ensure all personnel are equipped with appropriate PPE, including flame-resistant clothing, safety goggles, and chemical-impermeable gloves.[1][2]

  • Ventilation: Conduct all operations in a well-ventilated area or under a fume hood.[2][3]

  • Eliminate Ignition Sources: Remove all potential sources of ignition, such as open flames, sparks, and hot surfaces, from the handling area.[1][4]

Step 2: Cylinder Depressurization and Handling

  • Controlled Venting: For residual gas in a cylinder, the preferred method is controlled venting to a safe location, such as a fume hood with an appropriate exhaust system or through a controlled burn-off using a suitable flare system. This should only be performed by trained personnel.

  • Empty Cylinder Management: Even when "empty," gas cylinders retain residual pressure and must be handled with care. Do not mix with other waste.

  • Labeling: Ensure the cylinder is clearly labeled as "empty."

Step 3: Final Disposal

  • Licensed Disposal Vendor: Contact a licensed chemical waste disposal company that is qualified to handle flammable compressed gases.[1] Provide them with the SDS and any other relevant information.

  • Transportation: The transport of this compound cylinders is regulated and must be done in accordance with transportation guidelines (e.g., IATA, IMO).[2][3]

  • Record Keeping: Maintain detailed records of the disposal process, including dates, quantities, and the name of the disposal vendor.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

start Start: this compound Cylinder for Disposal consult_sds Consult Safety Data Sheet (SDS) start->consult_sds ppe Don Appropriate Personal Protective Equipment (PPE) consult_sds->ppe prepare_area Prepare Well-Ventilated Area & Eliminate Ignition Sources ppe->prepare_area check_pressure Check Cylinder Pressure prepare_area->check_pressure is_empty Is Cylinder Empty? check_pressure->is_empty controlled_vent Controlled Venting / Burn-off of Residual Gas (Trained Personnel Only) is_empty->controlled_vent No label_empty Label Cylinder as 'Empty' is_empty->label_empty Yes controlled_vent->label_empty contact_vendor Contact Licensed Chemical Waste Vendor label_empty->contact_vendor transport Arrange for Compliant Transport contact_vendor->transport record_keeping Complete Disposal Documentation transport->record_keeping end End: Cylinder Disposed record_keeping->end

Caption: Logical workflow for the disposal of this compound cylinders.

By adhering to these procedures, laboratories can ensure the safe and responsible disposal of this compound, protecting personnel and the environment.

References

Essential Safety and Logistical Information for Handling Deuterium Hydride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of Deuterium Hydride (HD) are paramount. This document provides procedural guidance on the necessary personal protective equipment (PPE), operational plans for handling and storage, and protocols for disposal and emergency situations.

Physical and Chemical Properties

This compound is a colorless and odorless gas.[1] It is an extremely flammable gas and is lighter than air.[1]

PropertyValue
Molecular FormulaHD
Molecular Weight3.02 g/mol [2]
Boiling Point-252.8 °C / -423.0 °F[1][3]
Melting Point-259.2 °C / -434.6 °F[1][3]
Density0.084 g/L (at 0 °C)[1]
Autoignition Temperature571 °C / 1060 °F

Hazard Identification and Personal Protective Equipment (PPE)

This compound poses several hazards, including being an extremely flammable gas that can form explosive mixtures with air.[1] It is also a gas under pressure and may explode if heated.[2] In high concentrations, it can act as a simple asphyxiant by displacing oxygen.[2]

The following personal protective equipment is essential for the safe handling of this compound:

EquipmentSpecifications
Eye Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1]
Hand Protection Chemical-impermeable gloves that have been inspected prior to use.[1]
Body Protection Fire/flame resistant and impervious clothing.[1] Safety shoes are also recommended when handling cylinders.
Respiratory Protection Not typically required in well-ventilated areas. However, a self-contained breathing apparatus (SCBA) should be used in case of a leak, fire, or when entering an area with an unknown concentration.[1]

Operational Plan: Handling and Storage

Handling Procedures:

  • Ventilation: Always handle this compound in a well-ventilated area.[1]

  • Ignition Sources: Keep away from all sources of ignition, including heat, sparks, open flames, and hot surfaces. "No Smoking" policies should be strictly enforced in handling and storage areas.[1]

  • Equipment: Use non-sparking tools and explosion-proof equipment.[1] Ensure that all equipment is properly grounded to prevent static discharge.

  • Leak Detection: Regularly check the system for leaks before and during use.

  • Cylinder Handling: Protect cylinders from physical damage. Do not drag, roll, slide, or drop them. Use a suitable trolley for moving cylinders.

Storage Procedures:

  • Location: Store cylinders in a cool, dry, and well-ventilated place.[1]

  • Sunlight: Protect containers from sunlight.[1]

  • Incompatible Materials: Keep away from oxidizing agents and other incompatible materials.

  • Temperature: The storage area temperature should not exceed 52°C (125°F).

Emergency Procedures: Leaks and Spills

In the event of a this compound leak, follow these steps:

  • Evacuate: Immediately evacuate all personnel from the affected area.

  • Ignition Sources: Eliminate all ignition sources if it is safe to do so.[1]

  • Ventilation: Increase ventilation to the area.

  • Stop the Leak: If it can be done safely, stop the flow of gas.

  • Leaking Gas Fire: Do not extinguish a leaking gas fire unless the leak can be stopped safely.[1]

  • Monitoring: Monitor the concentration of the gas in the atmosphere.

  • Personal Protection: Do not re-enter the area without a self-contained breathing apparatus until the area is proven to be safe.

Caption: Emergency response workflow for a this compound leak.

Disposal Plan

This compound and its containers must be disposed of in accordance with all applicable federal, state, and local regulations.

Gas Disposal:

  • Surplus gas should be disposed of through a licensed waste disposal contractor.

  • Alternatively, the gas can be sent to a licensed chemical destruction plant or disposed of by controlled incineration with flue gas scrubbing.[4] Do not attempt to dispose of the gas by venting to the atmosphere.

Cylinder Disposal:

  • Do not dispose of cylinders with household waste.

  • Empty cylinders should be handled in the same way as full ones due to residual gas.

  • Return empty cylinders to the supplier. If this is not possible, they should be disposed of through a licensed waste disposal contractor.

Experimental Protocols Cited

The information presented in this document is a synthesis of best practices from various safety data sheets and chemical handling guides. No specific experimental protocols were cited in the source documents that involved methodologies for key experiments with this compound. The focus of the source material is on the safe handling, storage, and disposal of the chemical.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.